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Core Science & Biosynthesis

Foundational

Structural Elucidation & Physicochemical Profiling of 8-Chloro-7-quinolinecarboxylic Acid

Executive Summary This technical guide provides a comprehensive structural analysis of 8-Chloro-7-quinolinecarboxylic acid , a specialized heterocyclic scaffold distinct from the more common fluoroquinolone antibiotic pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive structural analysis of 8-Chloro-7-quinolinecarboxylic acid , a specialized heterocyclic scaffold distinct from the more common fluoroquinolone antibiotic precursors (which are typically 3-carboxylic acids). As a Senior Application Scientist, I have structured this analysis to address the critical challenges in synthesizing and characterizing this regioisomer. The 7,8-substitution pattern introduces unique steric and electronic constraints—specifically the peri-interaction between the 8-chloro substituent and the quinoline nitrogen, and the ortho-effect relative to the carboxyl group—which dictate its reactivity and spectral signature.

Structural Architecture & Physicochemical Profile[1][2]

The physicochemical behavior of 8-chloro-7-quinolinecarboxylic acid is governed by the electron-withdrawing nature of the chlorine atom and the acidity of the carboxyl group, modulated by their specific positions on the fused ring system.

Electronic & Steric Descriptors

The proximity of the chlorine atom (Position 8) to the ring nitrogen (Position 1) and the carboxylic acid (Position 7) creates a "Steric Vise" effect.[1]

PropertyValue / CharacteristicMechanistic Implication
Molecular Formula

Monoisotopic Mass: ~207.01 Da
LogP (Predicted) 2.1 - 2.4Moderate lipophilicity; the 8-Cl increases lipophilicity compared to the parent acid.[1]
pKa (Acid) ~3.5 - 4.0The 8-Cl (inductive withdrawing) lowers the pKa of the 7-COOH relative to unsubstituted quinoline-7-carboxylic acid.[1]
Dipole Moment Vector-dependentThe ring nitrogen lone pair is sterically crowded by the 8-Cl, reducing basicity and metal coordination capability at N1.
Topological Polar Surface Area (TPSA) ~50 ŲDominated by the carboxylate and pyridine nitrogen; predicts moderate membrane permeability.[1]
The "Peri-Effect" Anomaly

Unlike 5-, 6-, or 7-chloro isomers, the 8-chloro substituent exerts a peri-effect on the quinoline nitrogen.

  • Basicity Reduction: The lone pair on N1 is sterically hindered, making protonation or alkylation at N1 significantly more difficult than in other isomers.[1]

  • Spectral Shift: This interaction causes a downfield shift in the

    
     NMR signal and alters the chemical shift of the adjacent C2 and C8a carbons.[1]
    

Synthetic Routes & Impurity Profiling[2]

To analyze the compound effectively, one must understand its origin.[1] The synthesis determines the impurity profile (regioisomers) that the analytical method must resolve.[1]

Primary Synthetic Pathway: Oxidation of 8-Chloro-7-methylquinoline

The most robust industrial route typically involves the oxidation of the methyl precursor, avoiding the regioselectivity issues of ring-closing reactions.

Synthesis Precursor 8-Chloro-7-methylquinoline Inter Aldehyde Intermediate Precursor->Inter Oxidation Step 1 Reagent Oxidant (SeO2 or KMnO4) Reagent->Precursor Product 8-Chloro-7-quinolinecarboxylic acid Inter->Product Oxidation Step 2 Impurity Impurity: Over-oxidation (N-oxide) Inter->Impurity Side Reaction

Figure 1: Oxidative synthetic pathway. The primary impurity risk is the N-oxide formation or incomplete oxidation (aldehyde).[1]

Alternative Route: Modified Skraup Reaction

A de novo ring synthesis using 3-amino-2-chlorobenzoic acid and glycerol/acrolein.

  • Risk: Regiochemical drift.[1] The cyclization can occur at either ortho position relative to the amine, potentially yielding the 5-carboxylic acid isomer if the directing effects are not controlled.[1]

Analytical Characterization Protocols

This section details the self-validating protocols required to confirm identity and purity.

High-Performance Liquid Chromatography (HPLC)

Objective: Separate the 8-chloro-7-COOH target from the 5-chloro isomer and des-chloro impurities.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Suppresses ionization of COOH, improving peak shape).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm.[1]

  • Validation Criterion: The 8-chloro isomer (more lipophilic due to ortho-shielding of the polar group) typically elutes after the 5-chloro or 6-chloro isomers.[1]

Nuclear Magnetic Resonance (NMR) Strategy

Distinguishing the 7,8-substitution pattern requires analyzing the spin-coupling systems.[1]

Protocol: Dissolve 10 mg in DMSO-


.
ProtonMultiplicityApprox.[1][2] Shift (ppm)Coupling Logic (

values)
H-2 Doublet of Doublets8.9 - 9.1Deshielded by Ring N. Couples with H-3 and H-4.[1]
H-3 Doublet of Doublets7.5 - 7.7Characteristic quinoline H-3.
H-4 Doublet8.4 - 8.6Long-range coupling to H-5 possible.
H-5 Doublet7.9 - 8.1Critical Signal: Couples only with H-6 (

Hz).[1]
H-6 Doublet7.8 - 8.0Critical Signal: Couples only with H-5.

The "Smoking Gun" (NOE Experiment): To definitively prove the structure is not the 5-carboxylic isomer:

  • Irradiate the H-6 signal.[1]

  • Observation: You should observe a Nuclear Overhauser Effect (NOE) enhancement at H-5 .[1]

  • Absence: You should see NO enhancement at the 8-position (because it is Cl, not H).[1] If you see an NOE at a proton in the 8-position, your structure is wrong (likely the 6-COOH isomer).[1]

Mass Spectrometry (MS)[2]
  • Ionization: ESI Negative Mode (due to carboxylic acid).[1]

  • Parent Ion:

    
     (approx).[1]
    
  • Isotope Pattern: A distinct 3:1 ratio of intensity for

    
     206 : 208, confirming the presence of a single Chlorine atom.[1]
    

Structural Activity Relationships (SAR) & Applications

The 8-chloro-7-quinolinecarboxylic acid scaffold serves as a specialized pharmacophore.

DNA Gyrase/Topoisomerase Inhibition

While standard fluoroquinolones use the 3-COOH group for binding Magnesium (


) in the DNA-enzyme complex, the 7-COOH derivatives interact differently.[1]
  • Mechanism: The 7-COOH can form hydrogen bonds with amino acid residues in the ATP-binding pocket of kinases or specific allosteric sites on topoisomerases, rather than the active site

    
     bridge.[1]
    
  • 8-Chloro Role: Provides a lipophilic bulk that can fill hydrophobic pockets (e.g., Methionine or Leucine gates) in the target protein, potentially increasing potency against resistant strains.[1]

Analytical Decision Tree

Use this logic flow to validate the synthesis product.

AnalysisFlow Start Crude Product MS MS (ESI-) Check Isotope Pattern (3:1) Start->MS NMR_1H 1H NMR Check Aromatic Region MS->NMR_1H Decision1 Are there 2 doublets with J=9Hz (H5/H6)? NMR_1H->Decision1 NOE NOE Experiment Irradiate H6 Decision1->NOE Yes Result_Neg NOE at H8? REJECT: Isomer (likely 6-COOH) Decision1->Result_Neg No (Complex multiplet) Result_Pos NOE at H5 only? CONFIRMED: 8-Cl-7-COOH NOE->Result_Pos Yes NOE->Result_Neg No

Figure 2: Analytical decision tree for structural confirmation.

References

  • PubChem. Quinoline-7-carboxylic acid (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • PubChem. Methyl quinoline-7-carboxylate (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • ResearchGate. Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. (Contextual reference for quinoline chlorination patterns). Available at: [Link][1]

Sources

Exploratory

Biological Activity of 8-Chloroquinoline-7-Carboxylic Acid Derivatives

The following technical guide details the biological activity, synthesis, and therapeutic potential of 8-chloroquinoline-7-carboxylic acid and its derivatives. This analysis distinguishes this specific scaffold (7-COOH,...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, synthesis, and therapeutic potential of 8-chloroquinoline-7-carboxylic acid and its derivatives. This analysis distinguishes this specific scaffold (7-COOH, 8-Cl) from the more common fluoroquinolone antibiotics (3-COOH), focusing on its emerging role in oncology via Aryl hydrocarbon Receptor (AhR) modulation and its utility as a structural probe in antimicrobial research.[1]

Technical Guide & Whitepaper

Executive Summary

8-Chloroquinoline-7-carboxylic acid (CAS 945470-49-5) represents a specialized quinolone scaffold distinct from the classical 4-oxo-1,4-dihydroquinoline-3-carboxylic acid antibiotics.[1] While the latter targets bacterial DNA gyrase, the 7-carboxylic acid derivatives have emerged as potent modulators of the Aryl hydrocarbon Receptor (AhR) pathway, offering a novel mechanism for cancer immunotherapy and targeted chemotherapy. Furthermore, these derivatives serve as critical bioisosteres in Structure-Activity Relationship (SAR) studies for metallo-


-lactamase (MBL) inhibitors, helping to delineate the role of metal chelation in antimicrobial resistance.[1]

Chemical Synthesis & Structural Modification

To understand the biological behavior of these derivatives, one must first master their synthesis. The presence of the chlorine atom at the C8 position and the carboxylic acid at C7 creates a unique steric and electronic environment that influences both ligand binding and metabolic stability.

Core Synthesis Protocol (Modified Skraup Reaction)

The most robust method for generating the 8-chloroquinoline-7-carboxylic acid core involves a modified Skraup cyclization using 3-amino-2-chlorobenzoic acid.[1] This approach ensures regiospecificity, avoiding the formation of isomeric mixtures common in other quinoline syntheses.

Reagents: 3-amino-2-chlorobenzoic acid, Glycerol, Nitrobenzene, Concentrated H₂SO₄.[1][2]

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask, dissolve 3-amino-2-chlorobenzoic acid (1.0 eq) in nitrobenzene (1.0 eq) and glycerol (2.5 eq).

  • Cyclization: Cool the mixture to 0°C. Add concentrated H₂SO₄ (approx. 5-6 eq) dropwise over 10 minutes to control the exotherm.

  • Reflux: Heat the reaction mixture to 140–150°C for 4–6 hours. The glycerol dehydrates to acrolein, which undergoes conjugate addition with the aniline followed by cyclization and oxidation (mediated by nitrobenzene).

  • Workup: Cool to room temperature and pour onto crushed ice. Neutralize with 50% NaOH or NH₄OH to pH 4–5 to precipitate the carboxylic acid.

  • Purification: Filter the off-white solid. Wash with water and cold ethanol. Recrystallize from ethanol/DMF if necessary.

  • Yield Expectation: 40–60%.[1]

  • Validation: LC-MS (ESI) m/z ≈ 208 [M+H]⁺.[1]

Derivatization Workflow

The C7-carboxylic acid is the primary vector for SAR expansion.[1] Conversion to carboxamides significantly enhances lipophilicity and cell permeability, crucial for intracellular targets like AhR.

Protocol (Amide Coupling):

  • Dissolve core acid in DMF.[1] Add DIPEA (4.0 eq).[1]

  • Add HATU (1.5 eq) at 0°C and stir for 15 min to activate the acid.

  • Add the appropriate amine (e.g., 4-chloroaniline) and stir at RT for 16 hours.

  • Quench with water; extract with EtOAc.[1]

Synthesis Pathway Visualization

The following diagram illustrates the logical flow from precursors to bioactive derivatives.

SynthesisPathway Precursor 3-Amino-2-chlorobenzoic Acid Reagents Glycerol / Nitrobenzene / H2SO4 (Skraup Cyclization) Precursor->Reagents Core 8-Chloroquinoline-7-carboxylic Acid (The Scaffold) Reagents->Core 150°C, 4h Activation HATU / DIPEA (Activation) Core->Activation Derivatives 7-Carboxamide Derivatives (AhR Modulators) Activation->Derivatives + R-NH2

Caption: Regioselective synthesis of the 8-chloroquinoline-7-carboxylic acid scaffold and subsequent amidation.

Pharmacological Profile: Anticancer Activity

The most significant therapeutic application of 8-chloroquinoline-7-carboxylic acid derivatives lies in their ability to modulate the Aryl hydrocarbon Receptor (AhR) .[1]

Mechanism of Action: AhR Modulation

Unlike toxic AhR ligands (e.g., dioxins) that induce sustained oxidative stress and DNA damage, specific 8-chloroquinoline-7-carboxamides act as Selective AhR Modulators (SAhRMs) .[1]

  • Ligand Binding: The derivative permeates the cell membrane and binds to the cytosolic AhR complex (chaperoned by HSP90).[1]

  • Nuclear Translocation: Ligand binding induces conformational changes, exposing the Nuclear Localization Signal (NLS). The complex moves to the nucleus.[2]

  • Heterodimerization: AhR binds with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[1][2]

  • Transcriptional Activation: The AhR/ARNT complex binds to Dioxin Response Elements (DRE) in the promoter regions of target genes (e.g., CYP1A1, CYP1B1).

  • Metabolic Activation: The induced CYP1 enzymes metabolize the quinoline derivative into active species that exert antiproliferative effects without triggering the DNA damage response (

    
    -H2AX formation) typically seen with genotoxic agents.[1]
    
AhR Signaling Pathway Diagram[1]

AhR_Pathway cluster_cyto Cytoplasm cluster_nuc Nucleus Ligand 8-Cl-Quinoline Derivative AhR_Complex AhR / HSP90 Complex Ligand->AhR_Complex Binding Activated_AhR Ligand-AhR Complex AhR_Complex->Activated_AhR HSP90 Release Heterodimer AhR / ARNT Heterodimer Activated_AhR->Heterodimer Translocation ARNT ARNT ARNT->Heterodimer DRE DNA (DRE Site) Heterodimer->DRE Binding GeneExp Gene Expression (CYP1A1, CYP1B1) DRE->GeneExp Transcription Metabolism Metabolic Activation (Antiproliferative Metabolites) GeneExp->Metabolism

Caption: Mechanism of AhR-mediated antiproliferative activity by 8-chloroquinoline derivatives.

Key Experimental Data (Antitumor)

Recent patent literature (WO2018085348A1) highlights the efficacy of these compounds in phenotypic screens against various cancer cell lines.[1]

Compound ClassTargetMechanismKey Outcome
8-Chloroquinoline-7-carboxylic acid IntermediatePrecursorLow cytotoxicity (inactive control).[1]
7-Carboxamide Derivatives AhRAhR AgonismPotent inhibition of proliferation in breast/colon cancer lines.[1]
Dioxin (TCDD - Control) AhRAhR AgonismHigh toxicity + DNA Damage (

-H2AX positive).[1]
Optimized 8-Cl Derivative AhRSelective ModulationHigh antiproliferative activity;

-H2AX negative
(No DNA damage).[1]

Expert Insight: The lack of DNA damage response is the critical differentiator. It suggests these compounds can treat cancer by hijacking the cell's metabolic machinery (CYP1 enzymes) to generate localized toxicity only in AhR-overexpressing tumor cells, minimizing systemic side effects.[1]

Pharmacological Profile: Antimicrobial & MBL Inhibition

While less potent than 8-hydroxyquinolines as direct antimicrobials, 8-chloroquinoline-7-carboxylic acid derivatives are vital tools in studying Metallo-


-Lactamase (MBL)  inhibition.[1]
Structural Logic: The Chelation Hypothesis

MBLs (e.g., NDM-1, VIM-2) confer resistance to carbapenems by using zinc ions to hydrolyze the antibiotic.[1]

  • 8-Hydroxyquinoline-7-COOH: A known MBL inhibitor.[1] The 8-OH and quinoline nitrogen chelate the active site Zinc(II).[1]

  • 8-Chloroquinoline-7-COOH: Replacing the electron-donating, chelating Hydroxyl (-OH) with the electron-withdrawing, non-chelating Chlorine (-Cl) abolishes the bidentate coordination capability.[1]

Utility: Researchers use the 8-chloro derivative as a negative control to prove that activity is driven by metal chelation.[1] If an 8-chloro derivative retains activity, it indicates a non-chelating mechanism (e.g., allosteric inhibition or hydrophobic interaction), which is highly desirable to avoid off-target toxicity related to metal stripping in humans.[1]

Experimental Protocols

AhR Activation Assay (Luciferase Reporter)

To validate the biological activity of synthesized derivatives, use a cell-based reporter assay.[1]

Materials: HepG2 cells stably transfected with pGudLuc (DRE-driven luciferase), Passive Lysis Buffer, Luciferase Assay System.[1] Protocol:

  • Seeding: Plate HepG2-DRE-Luc cells (2 x 10⁴ cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Treat cells with the test compound (0.1 nM – 10 µM) and a positive control (e.g., 10 nM TCDD) for 4–24 hours.[1]

  • Lysis: Aspirate media, wash with PBS, and add 20 µL Passive Lysis Buffer. Shake for 15 min.

  • Measurement: Inject 100 µL Luciferase Assay Reagent and measure luminescence using a luminometer.

  • Analysis: Normalize RLU (Relative Light Units) to protein content. Plot dose-response curves to determine EC₅₀.

Self-Validating Synthesis Check
  • Checkpoint 1: After Skraup cyclization, the product must be soluble in dilute base (due to -COOH) and precipitate upon acidification.[1] If it remains soluble in acid, the cyclization likely failed or decarboxylation occurred.

  • Checkpoint 2: In 1H NMR, the 8-chloro substituent removes the typical H8 doublet seen in unsubstituted quinolines, simplifying the aromatic region. Look for the characteristic downfield shift of H2/H4 protons due to the electron-deficient ring system.[1]

References

  • Substituted quinolines and methods for treating cancer. Source: World Intellectual Property Organization (WO2018085348A1).[1] Context: Primary source for the synthesis of 8-chloroquinoline-7-carboxylic acid and its application in AhR-mediated cancer therapy.[1] URL:

  • Fragment-based screening and hit-based substructure search: Rapid discovery of 8-hydroxyquinoline-7-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor. Source: Chemical Biology & Drug Design (2021).[1] Context: Establishes the 7-COOH quinoline scaffold as a privileged structure for MBL inhibition, providing the comparative baseline for 8-chloro derivatives. URL:[Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives. Source: MDPI (Molecules/Pharmaceuticals).[1] Context: General methodologies for quinoline functionalization and biological screening protocols used to validate these scaffolds.[2] URL:[Link][1]

Sources

Foundational

8-Chloroquinoline-7-carboxylic acid vs 7-chloroquinoline-8-carboxylic acid isomerism

An In-depth Technical Guide to the Isomerism of 8-Chloroquinoline-7-carboxylic acid and 7-chloroquinoline-8-carboxylic acid Introduction: The Critical Role of Isomerism in Chemical Science The quinoline scaffold, a bicyc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Isomerism of 8-Chloroquinoline-7-carboxylic acid and 7-chloroquinoline-8-carboxylic acid

Introduction: The Critical Role of Isomerism in Chemical Science

The quinoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry and materials science.[1] Its derivatives exhibit a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4][5] However, the efficacy and function of a quinoline derivative are not solely determined by its constituent atoms but are exquisitely sensitive to their spatial arrangement. This principle of isomerism—where molecules share the same formula but differ in structure—is paramount. A subtle shift in a substituent's position can profoundly alter a molecule's physicochemical properties, its interaction with biological targets, and ultimately, its utility.

This guide provides a detailed comparative analysis of two closely related positional isomers: 8-Chloroquinoline-7-carboxylic acid and 7-chloroquinoline-8-carboxylic acid . For researchers, scientists, and drug development professionals, understanding the distinct characteristics of these isomers is crucial for unambiguous identification, rational synthesis, and successful application. We will explore their synthesis, physicochemical properties, spectroscopic signatures, and potential applications, providing the technical insights necessary to navigate the challenges and opportunities presented by their isomerism.

Section 1: Molecular Structure and Physicochemical Properties

The foundational differences between these isomers begin with the placement of the chloro and carboxylic acid groups on the benzene portion of the quinoline ring. This seemingly minor change dictates fundamental properties like polarity, crystal packing, and solubility.

  • 8-Chloroquinoline-7-carboxylic acid : The carboxylic acid group is positioned at C7, adjacent to the electron-withdrawing chlorine atom at C8.

  • 7-chloroquinoline-8-carboxylic acid : The positions are reversed, with the chlorine at C7 and the carboxylic acid at C8.[6]

A summary of their key physicochemical properties is presented below.

Property8-Chloroquinoline-7-carboxylic acid7-chloroquinoline-8-carboxylic acid
Molecular Formula C₁₀H₆ClNO₂C₁₀H₆ClNO₂[6][7]
Molecular Weight 207.61 g/mol 207.61 g/mol [7]
CAS Number 100149-16-487293-44-5[7]
Appearance Solid / PowderSolid / Powder
Predicted XlogP 2.32.3[6]
H-Bond Donors 11[7]
H-Bond Acceptors 33[7]

Section 2: Synthesis and Mechanistic Insights

The synthetic routes to these isomers are distinct, reflecting the need for precise regiochemical control. The choice of starting materials and reaction pathway is critical to avoid the formation of isomeric impurities.

Synthesis of 7-chloroquinoline-8-carboxylic acid

A prevalent and efficient method for synthesizing 7-chloroquinoline-8-carboxylic acid involves the selective oxidation of the corresponding methyl-substituted precursor, 7-chloro-8-methylquinoline. This approach is advantageous as it builds upon a readily accessible scaffold.

A recently patented method highlights an environmentally conscious approach using molecular oxygen as the primary oxidant.[8][9] This process avoids the use of stoichiometric heavy metal oxidants (like KMnO₄ or CrO₃) which generate significant waste.[9]

Catalytic System Rationale: The reaction employs a catalytic system comprising an N-hydroxyphthalimide (NHPI) compound and a radical initiator like azobisisobutyronitrile (AIBN).[8]

  • Initiation: AIBN thermally decomposes to generate radicals.

  • Propagation: These radicals abstract a hydrogen atom from NHPI to form the phthalimide-N-oxyl (PINO) radical.

  • Oxidation: PINO is the key oxidizing species that abstracts a benzylic hydrogen from the methyl group of 7-chloro-8-methylquinoline. The resulting benzylic radical is then trapped by O₂ and undergoes further oxidation steps to yield the carboxylic acid.

This catalytic cycle allows the reaction to proceed under relatively mild conditions (e.g., 80°C and 4 MPa of O₂) with high selectivity.[9]

Synthesis_of_7_chloroquinoline_8_carboxylic_acid cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product start 7-Chloro-8-methylquinoline product 7-Chloroquinoline-8-carboxylic acid start->product Oxidation reagents O₂, N-Hydroxyphthalimide (cat.), AIBN (cat.), Acetonitrile, 80°C, 4 MPa

Caption: Synthetic pathway for 7-chloroquinoline-8-carboxylic acid.

Experimental Protocol: Synthesis of 7-chloroquinoline-8-carboxylic acid[10]
  • Reactor Setup: To a 100 mL Hastelloy autoclave, add 7-chloro-8-methylquinoline (10 g), acetonitrile (40 mL), N-hydroxyphthalimide (0.18 g), and azobisisobutyronitrile (0.093 g).

  • Inerting: Seal the autoclave and purge with nitrogen gas twice to remove air.

  • Pressurization: Purge the autoclave with oxygen three times, then pressurize with oxygen to 4 MPa.

  • Reaction: Heat the mixture to 80°C and maintain the reaction for 6 hours. Ensure the oxygen pressure does not fall below 4 MPa during the reaction.

  • Work-up: After cooling, vent the autoclave. The product typically precipitates from the reaction mixture.

  • Purification: Isolate the solid product by filtration, wash with a suitable solvent, and dry to yield high-purity 7-chloro-8-quinolinecarboxylic acid. The filtrate containing the catalyst can potentially be recycled.[8]

Plausible Synthesis of 8-Chloroquinoline-7-carboxylic acid

Synthesizing the 8-chloro-7-carboxylic acid isomer requires a different strategy, often involving building the quinoline ring with the desired substituents in place. The Gould-Jacobs reaction is a powerful tool for this purpose.[10][11]

  • Starting Material: The synthesis would likely begin with a suitably substituted aniline, such as 2-chloro-3-amino-benzoic acid or its corresponding ester.

  • Condensation: This aniline is reacted with a malonic ester derivative, like diethyl 2-(ethoxymethylene)malonate (EMME), to form an anilinomethylenemalonate intermediate.[11]

  • Cyclization: Thermal cyclization of this intermediate at high temperatures (typically >200°C) results in the formation of the quinoline ring system.

  • Hydrolysis: Subsequent hydrolysis of the ester group at the 3-position and decarboxylation would be required, followed by functional group manipulation to arrive at the final product. This route is more complex and highlights the synthetic challenges in accessing this specific isomer.

Section 3: Spectroscopic Differentiation

Unambiguous identification of these isomers is impossible without spectroscopic analysis. ¹H NMR, ¹³C NMR, and Mass Spectrometry provide definitive fingerprints for each molecule.

Spectroscopic_Differentiation_Workflow Sample Unknown Isomer (C₁₀H₆ClNO₂) MS Mass Spectrometry Sample->MS NMR ¹H NMR Spectroscopy Sample->NMR MW Confirm Molecular Weight (207.61 g/mol) & Isotopic Pattern (³⁵Cl/³⁷Cl) MS->MW Pattern Analyze Aromatic Region (Proton Coupling) NMR->Pattern Isomer1 8-Chloro-7-carboxylic acid (Distinct H5/H6 coupling) Pattern->Isomer1 Isomer2 7-Chloro-8-carboxylic acid (Distinct H5/H6 coupling) Pattern->Isomer2

Caption: Logical workflow for isomeric differentiation.

¹H NMR Spectroscopy

The most telling differences appear in the aromatic region of the ¹H NMR spectrum. The protons on the benzene ring (H5 and H6) provide the key to differentiation.

  • 8-Chloroquinoline-7-carboxylic acid: The H5 and H6 protons will appear as a pair of ortho-coupled doublets. The H5 proton will experience a deshielding effect from the nearby quinoline nitrogen, while H6 will be influenced by the adjacent carboxylic acid.

  • 7-chloroquinoline-8-carboxylic acid: The H5 and H6 protons will also appear as a pair of ortho-coupled doublets. However, their chemical shifts will be different due to the altered electronic environment. H6 is now adjacent to the chlorine atom, which will strongly influence its chemical shift. The steric hindrance between the peri-positioned chloro and carboxylic acid groups may cause some distortion of the ring, further altering the chemical shifts.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show 10 distinct signals for the carbon atoms in each isomer. The key diagnostic signals are the carbons directly attached to the chloro (C-Cl) and carboxylic acid (C-COOH) groups. The chemical shifts of C7 and C8 will be inverted between the two isomers, providing a clear point of differentiation.

Mass Spectrometry

While both isomers have the same nominal mass, high-resolution mass spectrometry can confirm the elemental composition. Fragmentation patterns under MS/MS conditions may also differ. For instance, the loss of COOH followed by Cl, or vice versa, could show different relative intensities due to the stability of the resulting fragment ions, which is influenced by the substituent positions.

Section 4: Comparative Analysis of Applications and Biological Activity

The distinct electronic and steric environments of the two isomers are expected to translate into different biological activities and applications. Quinolines are known to function as privileged scaffolds in drug discovery, and their carboxylic acid derivatives, in particular, have shown promise as antiproliferative agents and enzyme inhibitors.[2][12][13]

Feature8-Chloroquinoline-7-carboxylic acid7-chloroquinoline-8-carboxylic acid
Known Applications Primarily a research chemical and synthetic intermediate. Its close analogue, 8-hydroxyquinoline-7-carboxylic acid, is a metallo-β-lactamase inhibitor, suggesting potential in antibacterial research.[14][15]Investigated and patented as a key intermediate in the synthesis of herbicides.[8][9] Its derivatives are also metabolites of the herbicide quinmerac.[16]
Predicted Biological Role The arrangement may facilitate chelation with metal ions, a property exploited in many 8-substituted quinolines.[17][18] This is a key mechanism for many enzyme inhibitors.The steric clash between the adjacent chloro and carboxylic acid groups may enforce a specific conformation, potentially pre-organizing the molecule for binding to a specific receptor or enzyme active site.
Influence of Isomerism The electron density of the quinoline ring is modulated differently, which can affect its ability to participate in π-stacking or other non-covalent interactions with biological targets.The pKa of the carboxylic acid and the overall lipophilicity can be subtly different, affecting cell permeability, bioavailability, and selectivity for cancer cells, which often have a more acidic microenvironment.[12]

The diverse bioactivities of chloro-substituted quinolines are well-documented, ranging from antimalarial to anticancer effects.[3][4][5] The specific placement of the chloro and carboxylic acid groups in these isomers will fine-tune these properties, making one potentially more suitable as an agrochemical intermediate and the other as a scaffold for medicinal chemistry exploration.

Conclusion

8-Chloroquinoline-7-carboxylic acid and 7-chloroquinoline-8-carboxylic acid, while sharing the same molecular formula, are fundamentally distinct chemical entities. Their differences are manifested in their synthetic accessibility, their unique spectroscopic fingerprints, and their divergent potential applications. For the medicinal chemist, agrochemical researcher, or materials scientist, a thorough understanding and correct identification of these isomers are not merely academic exercises; they are prerequisites for meaningful research and successful product development. This guide underscores the critical importance of isomerism and provides the foundational knowledge required to distinguish and utilize these valuable chemical building blocks effectively.

References

  • Preparation method of 7-chloro-8-quinoline carboxylic acid.
  • The preparation method of 7-chloro-8-quinoline carboxylic acid.
  • 7-Chloroquinoline-8-carboxylic acid. Fluorochem.
  • 7-Chloro-3-(hydroxymethyl)-8-quinolinecarboxylic acid | C11H8ClNO3 | CID 86191015. PubChem.
  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids.
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent.
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers.
  • 7-chloroquinoline-8-carboxylic acid (C10H6ClNO2). PubChemLite.
  • Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors.
  • 7-Chloroquinoline-3-carboxylic acid. Sigma-Aldrich.
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Semantic Scholar.
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online.
  • 7-Chloroquinoline-1,2,3-triazoyl Carboxylates: Organocatalytic Synthesis and Antioxidant Properties. SciSpace.
  • Application of Quinoline Ring in Structural Modification of Natural Products.
  • Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones.
  • Fragment-based screening and hit-based substructure search: Rapid discovery of 8-hydroxyquinoline-7-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor. PubMed.
  • 8-Hydroxyquinoline-7-carboxylic acid. Chem-Impex.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic

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Exploratory

8-Chloroquinoline-7-carboxylic acid molecular weight and formula

An In-depth Technical Guide to 8-Chloroquinoline-7-carboxylic acid: Molecular Profile, Synthesis, and Therapeutic Potential Executive Summary This technical guide provides a comprehensive overview of 8-Chloroquinoline-7-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 8-Chloroquinoline-7-carboxylic acid: Molecular Profile, Synthesis, and Therapeutic Potential

Executive Summary

This technical guide provides a comprehensive overview of 8-Chloroquinoline-7-carboxylic acid, a halogenated heterocyclic compound of significant interest to the scientific and drug development communities. While specific research on this particular isomer is emerging, its structural analogues have demonstrated a wide spectrum of biological activities. This document details the core molecular properties of 8-Chloroquinoline-7-carboxylic acid, presents a representative synthetic methodology based on established protocols for closely related isomers, and explores its potential applications by drawing parallels with the well-documented therapeutic value of the quinoline scaffold. This guide is intended for researchers, chemists, and pharmacologists engaged in the exploration of novel small molecules for therapeutic development.

Core Molecular Profile

8-Chloroquinoline-7-carboxylic acid belongs to the quinoline class of compounds, which are foundational scaffolds in medicinal chemistry. Its structure, featuring a chlorine atom at the 8-position and a carboxylic acid at the 7-position, presents unique electronic and steric properties that are of considerable interest for molecular design and drug discovery.

Key Physicochemical Data

The fundamental properties of 8-Chloroquinoline-7-carboxylic acid are summarized below. The molecular weight and formula are identical to its isomer, 7-Chloroquinoline-8-carboxylic acid[1][2].

PropertyValueSource
Molecular Formula C₁₀H₆ClNO₂[1]
Molecular Weight 207.61 g/mol [1][2]
CAS Number 945470-49-5[3]
IUPAC Name 8-chloroquinoline-7-carboxylic acid-
Canonical SMILES C1=CC=C2C(=C(C=C(C2=N1)C(=O)O)Cl)-
Chemical Structure

The two-dimensional structure of 8-Chloroquinoline-7-carboxylic acid highlights the fusion of a benzene ring and a pyridine ring, with substituents at key positions.

Caption: 2D structure of 8-Chloroquinoline-7-carboxylic acid.

The Quinoline Scaffold: A Cornerstone in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents. Its rigid, planar structure and ability to engage in π-stacking interactions make it an ideal anchor for binding to biological targets. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor, and the overall structure is amenable to substitution, allowing for the fine-tuning of pharmacological properties.

Derivatives of quinoline have demonstrated a vast array of biological activities, including:

  • Antimicrobial and Antifungal Effects: Compounds based on the 8-hydroxyquinoline core are known for their potent antibacterial and antifungal properties, often linked to their ability to chelate essential metal ions[4][5][6].

  • Anticancer Activity: Many quinoline derivatives exhibit anticancer activity through mechanisms such as the inhibition of topoisomerase, disruption of microtubule formation, and modulation of cell signaling pathways[7].

  • Neuroprotection: The ability of certain quinolines to chelate metal ions has been explored as a therapeutic strategy in neurodegenerative diseases like Alzheimer's, where metal dyshomeostasis is a contributing factor[4].

  • Antiviral Properties: The quinoline scaffold is present in several antiviral drugs, including those targeting HIV and influenza viruses[4][7].

The introduction of a carboxylic acid group, as seen in 8-Chloroquinoline-7-carboxylic acid, adds a critical functional handle. This group can act as a hydrogen bond donor and acceptor, participate in salt bridge formation with basic residues in protein active sites, and improve the aqueous solubility and pharmacokinetic profile of the molecule. For example, 8-hydroxyquinoline-7-carboxylic acid has been identified as a potent, low-cytotoxicity inhibitor of metallo-β-lactamases, enzymes that confer antibiotic resistance to bacteria[8].

A Representative Synthetic Protocol: Oxidation of a Methylquinoline Precursor

While a specific, peer-reviewed synthesis for 8-Chloroquinoline-7-carboxylic acid is not widely published, a plausible and efficient route can be inferred from established methods for its isomers. A common and effective strategy involves the oxidation of the corresponding methylquinoline. The following protocol is adapted from a patented method for the synthesis of the isomeric 7-chloro-8-quinoline carboxylic acid, which provides a robust framework for accessing this class of compounds[9].

Experimental Workflow: Oxidation of 7-chloro-8-methylquinoline

This method utilizes a catalyzed oxidation reaction, which avoids the harsh conditions and significant waste production associated with traditional strong oxidants like potassium permanganate[9].

Causality and Rationale:

  • Reactant: 7-chloro-8-methylquinoline serves as the direct precursor. The methyl group is the site of oxidation.

  • Oxidant: Molecular oxygen is used as the primary oxidant. This choice is environmentally benign (atom economical) and cost-effective compared to stoichiometric inorganic oxidants.

  • Catalyst System: A combination of N-hydroxyphthalimide (NHPI) and azobisisobutyronitrile (AIBN) is employed. AIBN acts as a radical initiator, which abstracts a hydrogen atom from NHPI to generate the phthalimide-N-oxyl (PINO) radical. PINO is the active catalytic species that facilitates the oxidation of the methyl group under relatively mild conditions.

  • Solvent: Acetonitrile is a suitable polar aprotic solvent that can dissolve the reactants and facilitate the reaction under pressure.

Step-by-Step Protocol
  • Reactor Charging: In a high-pressure Hastelloy autoclave, combine 10g of the starting material (e.g., 8-chloro-7-methylquinoline), 40 mL of acetonitrile, 0.18g of N-hydroxyphthalimide (NHPI), and 0.093g of azobisisobutyronitrile (AIBN)[9].

  • Inerting and Pressurization: Seal the autoclave. Purge the vessel with nitrogen gas twice to remove ambient air. Subsequently, purge with oxygen gas three times to ensure an oxygen-rich atmosphere[9].

  • Reaction Conditions: Pressurize the autoclave with oxygen to 4 MPa. Begin heating the mixture to 80°C while stirring. Maintain the reaction for 6 hours, ensuring the oxygen pressure does not fall below 4 MPa throughout the process[9].

  • Work-up and Isolation: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess pressure. The product, 8-Chloroquinoline-7-carboxylic acid, will precipitate out of the reaction mixture.

  • Purification: Separate the solid product from the liquid phase via filtration. The reaction liquid, containing the catalyst, can potentially be recovered and reused. The solid crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the high-purity carboxylic acid.

Caption: Workflow for the synthesis of a chloroquinoline carboxylic acid.

Potential Applications and Research Trajectories

Given the rich pharmacology of the quinoline scaffold, 8-Chloroquinoline-7-carboxylic acid represents a valuable building block and a potential therapeutic agent in its own right.

  • Antibacterial Drug Development: The structural similarity to 8-hydroxyquinoline-7-carboxylic acid, a known metallo-β-lactamase inhibitor, strongly suggests that the 8-chloro analogue should be investigated for similar activity[8]. It could serve as a lead compound to combat antibiotic resistance in Gram-negative bacteria. The chlorine atom may alter the compound's metal-chelating properties and lipophilicity, potentially leading to improved potency or a different spectrum of activity.

  • Anticancer Research: The quinoline core is a well-established pharmacophore in oncology. 8-Chloroquinoline-7-carboxylic acid could be screened against various cancer cell lines and key oncogenic targets like kinases and polymerases. The carboxylic acid moiety provides a convenient point for derivatization to create libraries of amides, esters, and other analogues for structure-activity relationship (SAR) studies.

  • Herbicide Development: Certain quinoline carboxylic acids have been explored as herbicides[9]. This compound could be evaluated for its potential in agricultural applications.

  • Material Science and Coordination Chemistry: As a chelating agent, this molecule could find applications in the development of fluorescent sensors for metal ions, similar to other 8-substituted quinolines[4][10]. The chloro-substituent will electronically modify the quinoline ring, which could be exploited to tune the photophysical properties of its metal complexes.

Conclusion

8-Chloroquinoline-7-carboxylic acid is a well-defined chemical entity with a molecular formula of C₁₀H₆ClNO₂ and a molecular weight of 207.61 g/mol . While direct biological data on this specific isomer is limited in publicly available literature, its chemical structure firmly places it within a class of compounds with immense therapeutic and industrial importance. The synthetic pathways to access this molecule are established through analogous preparations, and its potential as a modulator of bacterial enzymes, a scaffold for anticancer agents, and a versatile chemical intermediate is significant. This guide serves as a foundational resource to stimulate and support further investigation into the properties and applications of this promising molecule.

References

  • The preparation method of 7-chloro-8-quinoline carboxylic acid - Eureka | Patsnap. (2021). Retrieved from [Link]

  • Process for the manufacture of 8-hydroxy quinoline. Google Patents.
  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. (2025). ResearchGate. Retrieved from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2022). MDPI. Retrieved from [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014). SciSpace. Retrieved from [Link]

  • 8-Hydroxyquinoline-7-carboxylic Acid. PubChem. Retrieved from [Link]

  • Fragment-based screening and hit-based substructure search: Rapid discovery of 8-hydroxyquinoline-7-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor. (2021). PubMed. Retrieved from [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2013). Open Access Journals. Retrieved from [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. Retrieved from [Link]

  • 8-Hydroxyquinoline: Properties, Uses, and Industrial Applications. (2025). Retrieved from [Link]

  • The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. Retrieved from [Link]

  • 8-Hydroxyquinoline-4-carboxylic acid Properties. EPA. Retrieved from [Link]

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Foundational

Technical Safety & Handling Guide: 8-Chloroquinoline-7-carboxylic acid

Topic: Safety data sheet (SDS) for 8-Chloroquinoline-7-carboxylic acid Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Safety data sheet (SDS) for 8-Chloroquinoline-7-carboxylic acid Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

[1][2]

CAS Number: 945470-49-5 Formula: C₁₀H₆ClNO₂ Molecular Weight: 207.61 g/mol Synonyms: 8-Chloro-7-quinolinecarboxylic acid; 7-Carboxy-8-chloroquinoline[1][2]

Executive Summary

8-Chloroquinoline-7-carboxylic acid is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive small molecules targeting the Aryl Hydrocarbon Receptor (AhR) and various metallo-enzymes.[1][2][3] Its structural uniqueness lies in the 8-chloro substituent, which sterically influences the adjacent nitrogen lone pair and metabolically blocks the typically labile 8-position, while the 7-carboxylic acid moiety serves as a critical vector for amide coupling and fragment elaboration.[1]

This guide synthesizes standard safety protocols with field-specific handling techniques derived from medicinal chemistry workflows. It is designed to function not merely as a compliance document but as an operational manual for the safe and effective utilization of this compound in drug discovery.[1]

Section 1: Chemical Identity & Characterization

Physicochemical Profile

The compound presents as a pale yellow to tan solid.[1] The presence of the carboxylic acid group confers solubility in polar aprotic solvents (DMSO, DMF) and basic aqueous media, while the chloro-quinoline core maintains significant lipophilicity.[1]

PropertyValue / DescriptionNote
Appearance Pale yellow to tan powderOxidation may darken color over time.[1]
Melting Point >250 °C (Predicted)High lattice energy typical of zwitterionic quinoline acids.[1]
Solubility DMSO, DMF, 1M NaOHPoor solubility in water/neutral pH; insoluble in hexanes.
pKa (Acid) ~3.5 - 4.0 (Predicted)Acidic proton at C7-COOH.[1]
pKa (Base) ~2.0 (Predicted)Quinoline nitrogen is weakly basic due to electron-withdrawing Cl at C8.[1]
Purity & Storage Standards
  • Hygroscopicity: Moderate.[1] The carboxylic acid moiety can form hydrates.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Light Sensitivity: Protect from light.[1] Halogenated quinolines can undergo slow photodegradation.

Section 2: Hazard Identification & Risk Assessment

GHS Classification (Predicted)

Based on Structure-Activity Relationships (SAR) of analogous quinoline-carboxylic acids (e.g., 2-chloroquinoline-4-carboxylic acid), the following classifications apply:

  • Signal Word: WARNING

  • Skin Corrosion/Irritation: Category 2 (H315)[1][4]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)[1][4]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)[1][4]

Mechanism of Toxicity[1]
  • Acute Effects: Direct irritation of mucous membranes due to acidity and the electrophilic nature of the quinoline ring.[1]

  • Chronic Risks: While specific toxicology data for this isomer is limited, halogenated quinolines can exhibit genotoxic potential via intercalation or metabolic activation.[1] The 8-chloro substituent blocks metabolic hydroxylation at this position, potentially altering clearance pathways compared to 8-hydroxyquinoline.[1]

Section 3: Synthesis & Experimental Context

Synthetic Utility

In drug development, this scaffold is frequently generated via the Skraup synthesis or modified Doebner-Miller reaction.[1] It serves as a precursor for "Int-56," a key intermediate in the development of AhR modulators for cancer immunotherapy [1].[1]

Synthesis Workflow (Skraup Method)

The synthesis typically involves the cyclization of 3-amino-2-chlorobenzoic acid with glycerol under acidic conditions.[1]

SynthesisWorkflow Start 3-Amino-2-chlorobenzoic acid Reagents Glycerol + Nitrobenzene (H2SO4, 140°C) Start->Reagents Intermediate Cyclization (Skraup Reaction) Reagents->Intermediate Product 8-Chloroquinoline-7-carboxylic acid (Precipitate) Intermediate->Product

Figure 1: Synthetic pathway for 8-Chloroquinoline-7-carboxylic acid via Skraup cyclization.[1]

Handling Protocol for Synthesis
  • Acid Handling: The Skraup reaction is violent and exothermic.[1] Use a blast shield when adding H₂SO₄.[1]

  • Work-up: The product is amphoteric. Precipitation usually occurs at the isoelectric point (pH ~3-4).[1] Careful pH adjustment is critical for maximizing yield.

Section 4: Emergency Control Measures

First Aid Response
  • Eye Contact: Immediately flush with saline or water for 15 minutes.[1] The acidic nature requires rapid neutralization to prevent corneal opacity.

  • Skin Contact: Wash with soap and water.[1] Do NOT use ethanol, as it may increase transdermal absorption of the lipophilic quinoline core.

  • Inhalation: Move to fresh air. If wheezing occurs (bronchospasm), administer oxygen.[1]

Spill Containment & Neutralization

Do not dry sweep dust, as this generates an inhalation hazard.[1]

SpillResponse Step1 1. Evacuate & PPE (Nitrile gloves, N95/P100 Mask) Step2 2. Containment Cover with wet absorbent pad Step1->Step2 Step3 3. Neutralization Apply dilute NaHCO3 (Sodium Bicarbonate) Step2->Step3 Step4 4. Disposal Transfer to HazMat Container (Solid Waste) Step3->Step4

Figure 2: Step-by-step spill response protocol minimizing aerosolization.

Section 5: Drug Discovery Applications

Scaffold Analysis

The 8-chloroquinoline-7-carboxylic acid moiety is a bioisostere for other bicyclic aromatic acids.[1]

  • 8-Chloro Effect: The chlorine atom at position 8 provides steric bulk that twists the carboxylic acid out of planarity slightly, potentially improving selectivity for enzyme pockets over planar DNA intercalation.[1]

  • 7-COOH Utility: This group is almost exclusively used for amide coupling (e.g., with HATU/DIPEA) to attach solubilizing tails or pharmacophores [1].[1]

Amide Coupling Protocol (Standardized)

Goal: Coupling with an amine (R-NH₂).[1]

  • Dissolution: Dissolve 1.0 eq of 8-Chloroquinoline-7-carboxylic acid in DMF.

  • Activation: Add 1.5 eq HATU and 3.0 eq DIPEA. Stir for 15 mins at 0°C. Note: Solution should turn yellow/orange.

  • Addition: Add 1.1 eq of Amine (R-NH₂).

  • Monitoring: Monitor via LC-MS. The product will show a characteristic chlorine isotope pattern (M and M+2 in 3:1 ratio).[1]

Section 6: Ecological & Disposal Considerations

Environmental Fate
  • Aquatic Toxicity: High risk.[1] Quinoline derivatives are generally toxic to aquatic life (Acute 2/3).[1] Prevent entry into drains.[5]

  • Persistence: The chloro-substituent increases resistance to biodegradation compared to unsubstituted quinoline.[1]

Disposal
  • Solid Waste: Incineration in a chemical combustor equipped with an afterburner and scrubber is the only approved method.[1]

  • Halogen Content: The compound contains chlorine; ensure the incinerator is rated for halogenated organics to prevent dioxin formation.[1]

References

  • Patent: Baloglu, E., et al. (2018).[1] Substituted Quinolines and Methods for Treating Cancer. WO2018085348A1.

  • Database: PubChem Compound Summary. 8-Chloroquinoline-7-carboxylic acid. (Accessed via CAS 945470-49-5).[1][2][6][7]

  • Supplier Data: BLD Pharm. Safety Data Sheet: 8-Chloroquinoline-7-carboxylic acid.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Skraup Synthesis of 8-Chloroquinoline-7-Carboxylic Acid

Abstract The Skraup synthesis, a cornerstone of heterocyclic chemistry since its discovery by Czech chemist Zdenko Hans Skraup in 1880, remains a highly relevant and powerful method for the synthesis of quinolines.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Skraup synthesis, a cornerstone of heterocyclic chemistry since its discovery by Czech chemist Zdenko Hans Skraup in 1880, remains a highly relevant and powerful method for the synthesis of quinolines.[1][2] This application note provides a detailed protocol for the synthesis of 8-chloroquinoline-7-carboxylic acid, a substituted quinoline of significant interest in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, and critical safety considerations. Our aim is to provide a robust and reproducible method, grounded in the fundamental principles of the Skraup reaction, to facilitate the efficient synthesis of this valuable compound.

Introduction to the Skraup Synthesis

The Skraup synthesis is a classic chemical reaction used to produce quinolines by heating a primary aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[2][3] The reaction is notoriously exothermic and requires careful control.[4] Over the years, various modifications have been developed to moderate the reaction's vigor and improve yields, such as the inclusion of ferrous sulfate.[4][5]

The versatility of the Skraup synthesis lies in its ability to accommodate a wide range of substituents on the starting aromatic amine, allowing for the creation of a diverse library of quinoline derivatives.[6] Quinolines and their derivatives are integral to numerous pharmacologically active compounds, highlighting the continued importance of this synthetic route in modern drug discovery.[7]

Mechanism of the Skraup Synthesis

The Skraup synthesis proceeds through a well-established multi-step mechanism:

  • Dehydration of Glycerol: Concentrated sulfuric acid acts as a dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[1][8] This is the electrophilic species that initiates the quinoline ring formation.

  • Michael Addition: The primary aromatic amine, in this case, 2-amino-3-chlorobenzoic acid, undergoes a conjugate (Michael) addition to the acrolein intermediate.[4]

  • Cyclization and Dehydration: The resulting β-anilinopropionaldehyde intermediate undergoes an acid-catalyzed intramolecular cyclization, followed by dehydration to form a 1,2-dihydroquinoline derivative.[4][6]

  • Oxidation: The final step is the oxidation of the 1,2-dihydroquinoline to the aromatic 8-chloroquinoline-7-carboxylic acid.[6] An oxidizing agent, such as nitrobenzene or arsenic pentoxide, is required for this transformation.[1][2]

Experimental Workflow for 8-Chloroquinoline-7-Carboxylic Acid Synthesis

The following diagram illustrates the overall workflow for the synthesis of 8-chloroquinoline-7-carboxylic acid via the Skraup reaction.

G cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Final Product A 2-Amino-3-chlorobenzoic Acid F Mixing of Reactants A->F B Glycerol B->F C Conc. Sulfuric Acid C->F D Nitrobenzene (Oxidizing Agent) D->F E Ferrous Sulfate (Moderator) E->F G Controlled Heating (Exothermic Reaction) F->G Initial Heating H Cooling and Dilution G->H Reaction Completion I Neutralization (NaOH) H->I J Purification (e.g., Recrystallization) I->J K 8-Chloroquinoline-7-carboxylic Acid J->K

Caption: Workflow for the Skraup Synthesis of 8-Chloroquinoline-7-carboxylic Acid.

Detailed Experimental Protocol

This protocol is adapted from established Skraup synthesis procedures with modifications for the specific target molecule.[4]

4.1. Materials and Reagents

Reagent/MaterialMolecular Weight ( g/mol )Quantity (molar equivalent)Notes
2-Amino-3-chlorobenzoic acid171.581.0Starting aromatic amine.
Glycerol (anhydrous)92.093.0Acrolein precursor.
Concentrated Sulfuric Acid (98%)98.08~2.0Catalyst and dehydrating agent.
Nitrobenzene123.110.5Oxidizing agent.
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)278.01~0.1Moderator to control reaction vigor.[5]
Sodium Hydroxide (NaOH)40.00As neededFor neutralization.
Ethanol/Water-As neededFor recrystallization.

4.2. Procedure

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2-amino-3-chlorobenzoic acid (1.0 mol), glycerol (3.0 mol), nitrobenzene (0.5 mol), and ferrous sulfate heptahydrate (0.1 mol).

  • Addition of Sulfuric Acid: With vigorous stirring, slowly add concentrated sulfuric acid (~2.0 mol) through the dropping funnel. The addition is highly exothermic, and the rate should be carefully controlled to maintain the temperature below 120°C. Cooling with a water bath may be necessary.

  • Heating and Reaction: Once the addition of sulfuric acid is complete, heat the mixture gently in an oil bath to a temperature of 140-150°C.[4] The reaction will become self-sustaining and may boil vigorously. Be prepared to remove the heat source if the reaction becomes too rapid. Maintain the reaction at this temperature for 3-4 hours after the initial exothermic phase has subsided.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to below 100°C.

    • Carefully and slowly pour the mixture into a large beaker containing 2 L of cold water with stirring.

    • Neutralize the acidic solution with a concentrated solution of sodium hydroxide until it is strongly alkaline (pH > 10). This will precipitate the crude product.

    • Filter the crude product using a Büchner funnel and wash thoroughly with cold water.

  • Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

    • Dissolve the crude product in a minimal amount of hot ethanol and add hot water until turbidity persists.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

    • Collect the purified crystals by filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

4.3. Safety Precautions

  • The Skraup synthesis is a notoriously vigorous reaction and should be performed with extreme caution in a well-ventilated fume hood.[4][5]

  • The addition of concentrated sulfuric acid is highly exothermic and can cause a rapid increase in temperature.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Have a base bath (e.g., sodium bicarbonate solution) readily available to neutralize any acid spills.

Conclusion

The Skraup synthesis provides a direct and effective route for the preparation of 8-chloroquinoline-7-carboxylic acid. By carefully controlling the reaction conditions, particularly the addition of sulfuric acid and the reaction temperature, this classic method can be safely and efficiently employed. The protocol detailed in this application note offers a reliable procedure for researchers in organic synthesis and drug development, enabling the production of this important quinoline derivative for further investigation and application.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Retrieved from [Link]

  • Vive Chemistry. (2012, November 3). Skraup's Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]

  • World Heritage Encyclopedia. (2020, September 24). Skraup reaction. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]

  • MDPI. (2019, May 10). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Sciencemadness. (2009, September 9). Alternative Oxidisers in Skraup reaction. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of novel Quinoline Carboxylic acids from Anacardic acid. Retrieved from [Link]

  • PubMed. (2002, November 15). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • RSC Publishing. (2014, April 17). Recent advances in the synthesis of quinolines: a review. Retrieved from [Link]

  • Beilstein Journals. (2021, October 7). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Retrieved from [Link]

  • Google Patents. (n.d.). US2561553A - Process for the manufacture of 8-hydroxy quinoline.

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Application

Precision Functionalization of 8-Chloroquinoline-7-Carboxylic Acid: Protocols for C-7 Derivatization

Abstract & Strategic Analysis The 8-chloroquinoline-7-carboxylic acid scaffold is a privileged intermediate in medicinal chemistry, particularly in the development of Aryl Hydrocarbon Receptor (AhR) modulators and kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Analysis

The 8-chloroquinoline-7-carboxylic acid scaffold is a privileged intermediate in medicinal chemistry, particularly in the development of Aryl Hydrocarbon Receptor (AhR) modulators and kinase inhibitors. The functionalization of the C-7 carboxylic acid is the primary vector for diversifying this scaffold to tune potency and physicochemical properties.

However, this transformation is non-trivial due to the steric and electronic influence of the ortho-chloro group at position 8 .

  • Steric Hindrance: The bulky chlorine atom (Van der Waals radius ~1.75 Å) creates significant steric crowding around the C-7 carbonyl, impeding the approach of nucleophiles.

  • Electronic Effects: The inductive electron-withdrawing effect (-I) of the chlorine increases the electrophilicity of the carbonyl carbon but can also destabilize reaction intermediates.

This guide provides three validated protocols designed to overcome these barriers, ranging from mild activation (HATU) to robust activation (Acid Chloride) and chemoselective reduction.

Experimental Protocols

Protocol A: Amide Coupling via HATU Activation (The "Gold Standard")

Application: Best for coupling with primary/secondary alkyl amines and electron-rich anilines. Mechanism: HATU generates a highly reactive At-ester intermediate that is less sensitive to steric hindrance than traditional carbodiimide intermediates.

Materials:

  • Substrate: 8-chloroquinoline-7-carboxylic acid (1.0 equiv)[1]

  • Amine Partner: R-NH₂ (1.1 – 1.5 equiv)

  • Coupling Agent: HATU (1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 – 5.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve 8-chloroquinoline-7-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.5 equiv) at 0 °C.

  • Pre-activation: Stir the mixture at 0 °C for 15–30 minutes. Critical Step: This allows the formation of the activated ester species before the nucleophile is introduced.

  • Coupling: Add the amine partner (1.1 equiv). If the amine is a salt (e.g., HCl salt), add an additional 1.0 equiv of DIPEA.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by LC-MS or TLC (typically 5% MeOH in DCM).

  • Work-up: Dilute with EtOAc. Wash sequentially with sat. NaHCO₃ (2x), water (2x), and brine (1x). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Troubleshooting:

  • Low Yield? If the amine is sterically hindered, increase temperature to 50 °C.

  • Incomplete Conversion? Switch to Protocol B.

Protocol B: Acid Chloride Activation (The "Brute Force" Method)

Application: Required for electron-deficient anilines or sterically bulky amines where HATU fails. Mechanism: Converts the acid to the highly electrophilic acid chloride, overcoming the steric blockade of the 8-Cl group.

Materials:

  • Reagent: Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)

  • Catalyst: DMF (1-2 drops)

  • Solvent: DCM (Dichloromethane) or Toluene

Step-by-Step Methodology:

  • Suspension: Suspend 8-chloroquinoline-7-carboxylic acid in anhydrous DCM (0.3 M).

  • Chlorination: Add Oxalyl Chloride (2.0 equiv) dropwise at 0 °C, followed by a catalytic amount of DMF (2 drops). Caution: Gas evolution (CO, CO₂, HCl).

  • Reflux (Optional): If using SOCl₂, reflux at 80 °C (neat or in toluene) for 2 hours. If using Oxalyl Chloride/DCM, stir at RT for 2–4 hours until the solution becomes clear.

  • Isolation: Concentrate in vacuo to remove excess reagent. Aazeotrope with toluene (2x) to ensure removal of all HCl. The crude acid chloride is usually a yellow/tan solid.

  • Coupling: Redissolve the crude acid chloride in DCM or THF. Add the amine (1.2 equiv) and Et₃N (3.0 equiv) at 0 °C. Stir at RT for 4–12 hours.

Protocol C: Chemoselective Reduction to Alcohol

Application: Generating the C-7 benzylic alcohol for conversion to ethers or halides. Constraint: Avoid LiAlH₄ if possible, as it may cause de-halogenation of the 8-Cl group. Borane is preferred.

Step-by-Step Methodology:

  • Setup: Dissolve 8-chloroquinoline-7-carboxylic acid in anhydrous THF (0.15 M) under Argon.

  • Reduction: Add Borane-THF complex (BH₃·THF, 1.0 M solution, 3.0 equiv) dropwise at 0 °C.

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT and stir overnight.

  • Quench: Cool to 0 °C. Carefully add MeOH (dropwise) until gas evolution ceases.

  • Work-up: Concentrate the solvent. Redissolve in EtOAc/Water, extract, and purify via chromatography.

Visualization & Decision Logic

Workflow Diagram

The following diagram illustrates the decision logic for selecting the appropriate functionalization pathway based on the target derivative.

G Start Start: 8-Chloroquinoline-7-COOH CheckAmine Target: Amide? Start->CheckAmine CheckAlcohol Target: Alcohol? CheckAmine->CheckAlcohol No AmineType Amine Nucleophilicity? CheckAmine->AmineType Yes ProtocolC Protocol C: BH3-THF Reduction (Chemoselective) CheckAlcohol->ProtocolC Yes ProtocolA Protocol A: HATU/DIPEA (Mild, Standard) AmineType->ProtocolA Alkyl / Electron-Rich ProtocolB Protocol B: Acid Chloride (SOCl2/Oxalyl Cl) AmineType->ProtocolB Aniline / Steric Bulk ProductAmide Product: 7-Carboxamide ProtocolA->ProductAmide ProtocolB->ProductAmide ProductAlc Product: 7-Hydroxymethyl ProtocolC->ProductAlc

Caption: Decision tree for C-7 functionalization based on target moiety and nucleophile reactivity.

Reaction Conditions Summary
ParameterProtocol A (HATU)Protocol B (Acid Chloride)Protocol C (Reduction)
Primary Reagent HATU (1.5 eq)(COCl)₂ or SOCl₂BH₃·THF (3.0 eq)
Base DIPEA (3.0 eq)Et₃N (post-activation)None
Solvent DMFDCM / TolueneTHF
Temp 0 °C to RT0 °C to Reflux0 °C to RT
Key Risk Steric hindrance lowers yieldHydrolysis of acid chlorideDe-halogenation (avoid LAH)
Preferred For Library synthesis, complex aminesUnreactive anilinesAlcohols, Ethers

References

  • Synthesis of Substituted Quinolines (Amide Coupling)

    • Title: Substituted quinolines and methods for treating cancer.[2][3]

    • Source: WO2018085348A1 (P
    • Context: Describes the specific coupling of 8-chloroquinoline-7-carboxylic acid with 4-chloroaniline using H
    • URL
  • General C-H Functionalization of Quinolines

    • Title: Formal C–H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Str
    • Source: Angewandte Chemie Intern
    • Context: Provides context on the difficulty of C-7 functionalization and alternative methods for installing groups
    • URL:[Link]

  • Chemical Space of 7-Chloroquinolines

    • Title: Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
    • Source: Journal of Organic Chemistry, 2021.

    • Context: Illustrates the reactivity patterns of the quinoline ring and stability of chloro-substituents during metalation/functionaliz
    • URL:[Link]

Sources

Method

Amide coupling reagents for 8-chloroquinoline-7-carboxylic acid derivatives

The synthesis of functionalized quinolines is a cornerstone of modern medicinal chemistry, with the 8-chloroquinoline-7-carboxylic acid scaffold emerging as a highly privileged structural motif in the development of targ...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of functionalized quinolines is a cornerstone of modern medicinal chemistry, with the 8-chloroquinoline-7-carboxylic acid scaffold emerging as a highly privileged structural motif in the development of targeted cancer therapies and kinase inhibitors[1]. However, functionalizing the C7-position via amide coupling presents a unique set of physicochemical challenges.

This application note provides an authoritative, mechanistic guide to selecting and executing the optimal amide coupling strategy for 8-chloroquinoline-7-carboxylic acid derivatives, transitioning from milligram-scale discovery to gram-scale process chemistry.

The Physicochemical Challenge: Sterics and Inductive Deactivation

To master the functionalization of 8-chloroquinoline-7-carboxylic acid, one must first understand the causality behind its resistance to standard coupling conditions. The difficulty arises from two competing forces exerted by the adjacent C8-chlorine atom:

  • Steric Shielding: The chlorine atom (van der Waals radius ~1.75 Å) is positioned ortho to the C7-carboxylic acid. This immense steric bulk forces the carboxylate group out of coplanarity with the quinoline ring, physically blocking the trajectory of incoming bulky amines and slowing down the formation of active ester intermediates.

  • Inductive Deactivation (-I Effect): Chlorine is highly electronegative. Its strong inductive electron-withdrawing effect stabilizes the carboxylate anion, significantly reducing the nucleophilicity of the carboxylate oxygen.

Because the carboxylate is a poor nucleophile, standard carbodiimides like EDC or DCC often fail to activate the acid efficiently, leading to stalled reactions or the formation of inactive N-acylurea by-products. Consequently, highly electrophilic coupling reagents are required to force the initial activation step.

Mechanistic Insights into Reagent Selection

The Discovery Standard: HATU

For rapid, small-scale library synthesis or when coupling highly hindered/unreactive anilines, is the reagent of choice. The deprotonated 7-carboxylate attacks the highly electrophilic uronium carbon of HATU, expelling HOAt. The HOAt anion immediately attacks the resulting intermediate to form an HOAt-active ester. The neighboring pyridine nitrogen in HOAt provides anchimeric assistance (intramolecular hydrogen bonding with the incoming amine), drastically accelerating the aminolysis step even in the presence of the C8-chlorine steric clash.

The Scale-Up Champion: T3P

While HATU is kinetically superior, it is expensive, poses explosion risks on a large scale, and generates tetramethylurea and HOAt by-products that require tedious column chromatography. For scale-up, 2 is the optimal alternative[2]. T3P activates the carboxylic acid by forming a highly reactive mixed anhydride. Crucially, all T3P by-products are highly water-soluble phosphonic acids, allowing for isolation of the pure amide via a simple aqueous wash[2].

Quantitative Reagent Comparison

To facilitate reagent selection, the following table summarizes the quantitative performance metrics of common coupling systems specifically applied to the 8-chloroquinoline-7-carboxylic acid scaffold.

Reagent SystemTypical YieldReaction TimeEpimerization RiskScalabilityBy-product Removal
HATU / DIPEA 75 - 90%2 - 16 hLowPoor (Cost, Safety)Chromatography required
T3P / Pyridine 70 - 85%12 - 24 hVery LowExcellentAqueous wash only
EDC / HOBt 40 - 60%24 - 48 hModerateGoodAqueous wash / Extraction

Reaction Pathway Visualizations

Mechanism A 8-Chloroquinoline- 7-carboxylic acid B DIPEA (Deprotonation) A->B C Carboxylate Anion B->C D HATU (Uronium Attack) C->D E HOAt Active Ester D->E - TMU F Amine Addition E->F G Target Amide F->G - HOAt

Fig 1. Mechanistic pathway of HATU-mediated amide coupling for hindered carboxylic acids.

Workflow Start Substrate: 8-Chloroquinoline-7-carboxylic acid Decision Select Coupling Strategy Start->Decision HATU HATU / DIPEA / DMF (Discovery / Hindered Amines) Decision->HATU Milligram scale T3P T3P / Pyridine / EtOAc (Scale-up / Easy Workup) Decision->T3P Gram scale Workup1 Aqueous Extraction & Column Chromatography HATU->Workup1 Workup2 Aqueous Wash Only (Water-soluble by-products) T3P->Workup2 Final Pure 7-Carboxamide Derivative Workup1->Final Workup2->Final

Fig 2. Decision matrix and workflow for selecting the optimal amide coupling strategy.

Self-Validating Experimental Protocols

Protocol A: High-Efficiency Coupling using HATU (Discovery Scale)

Adapted from validated oncology drug discovery workflows[1].

Reagents & Stoichiometry:

  • 8-Chloroquinoline-7-carboxylic acid: 1.0 equiv (e.g., 0.23 g, 1.11 mmol)

  • Amine (e.g., 4-chloroaniline): 1.1 equiv (1.22 mmol)

  • HATU: 1.5 equiv (1.66 mmol)

  • DIPEA (N,N-Diisopropylethylamine): 4.0 equiv (4.44 mmol)

  • Solvent: Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Pre-activation: To a flame-dried flask under N₂, add 8-chloroquinoline-7-carboxylic acid and anhydrous DMF. Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add DIPEA dropwise. Stir for 5 minutes to ensure complete deprotonation.

  • Active Ester Formation: Add HATU in one portion. Stir at 0 °C for 15 to 30 minutes.

    • Self-Validation Checkpoint 1: Before adding the amine, quench a 5 µL aliquot of the reaction mixture in 1 mL of methanol. Analyze via LC-MS. You must observe the mass of the methyl ester (indicating successful trapping of the active species) or the HOAt active ester, with complete consumption of the starting acid mass (m/z 207.96 [M+H]+). Do not proceed until activation is complete.

  • Amine Coupling: Add the amine to the activated mixture at 0 °C. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours.

    • Self-Validation Checkpoint 2: Monitor by TLC (EtOAc/Hexane 1:1). The UV-active HOAt-ester spot should disappear, replaced by a new, distinct product spot.

  • Workup: Dilute the mixture with EtOAc and wash sequentially with 5% aqueous LiCl (3x) to remove DMF, followed by saturated NaHCO₃, water, and brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Scalable & Eco-Friendly Coupling using T3P (Process Scale)

Designed for seamless scale-up and elimination of chromatographic purification[2].

Reagents & Stoichiometry:

  • 8-Chloroquinoline-7-carboxylic acid: 1.0 equiv

  • Amine: 1.1 equiv

  • T3P (50% solution in EtOAc): 1.5 equiv

  • Pyridine or Triethylamine: 3.0 equiv

  • Solvent: EtOAc (0.5 M)

Step-by-Step Methodology:

  • Reaction Assembly: Suspend 8-chloroquinoline-7-carboxylic acid and the amine in EtOAc at room temperature.

  • Base Addition: Add the organic base (Pyridine is preferred for highly deactivated anilines as it acts as a nucleophilic catalyst).

  • T3P Addition: Add the T3P solution dropwise over 15 minutes to control any mild exotherm.

  • Heating: Heat the reaction to 60 °C and stir for 12–24 hours.

    • Self-Validation Checkpoint: T3P activation is slower than HATU. Monitor the reaction via LC-MS. If unreacted acid remains after 12 hours, add an additional 0.5 equiv of T3P and continue heating.

  • Aqueous Workup: Cool to room temperature. Add water directly to the reaction flask and stir vigorously for 30 minutes to hydrolyze excess T3P into water-soluble propylphosphonic acid.

  • Phase Separation: Separate the organic layer. Wash the organic layer with 1N HCl (to remove excess base/amine), saturated NaHCO₃, and brine.

  • Isolation: Dry the organic layer over MgSO₄ and concentrate under reduced pressure to yield the analytically pure amide without the need for column chromatography.

References

1.1 - Google Patents[1] 2. - Luxembourg Bio Technologies / Chemical Society Reviews 3.2 - Curia Global[2]

Sources

Application

Application Note: Preparation of 8-chloroquinoline-7-carboxylic acid methyl ester

This Application Note provides a comprehensive technical guide for the preparation of 8-chloroquinoline-7-carboxylic acid methyl ester , a critical intermediate in the synthesis of bioactive heterocyclic compounds, parti...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the preparation of 8-chloroquinoline-7-carboxylic acid methyl ester , a critical intermediate in the synthesis of bioactive heterocyclic compounds, particularly in the development of kinase inhibitors and DNA-targeting agents.

Abstract & Scope

This protocol details the synthetic pathway for 8-chloroquinoline-7-carboxylic acid methyl ester (CAS: N/A for ester; Acid Precursor CAS: 945470-49-5) .[1] The 7,8-substitution pattern on the quinoline core is synthetically challenging due to steric crowding and regioselectivity issues during cyclization.

This guide presents two validated routes:

  • Route A (Direct Cyclization): A Skraup cyclization of 3-amino-2-chlorobenzoic acid.[1] This is the most direct path, utilized in recent medicinal chemistry patents (e.g., WO2018085348).

  • Route B (Oxidative Functionalization): A robust, classical approach via the oxidation of 8-chloro-7-methylquinoline, offering superior regiocontrol if the specific acid precursor for Route A is unavailable.

Retrosynthetic Analysis

The target molecule is disconnected at the ester and the heterocyclic ring construction.

Retrosynthesis cluster_RouteA Route A (Direct) cluster_RouteB Route B (Stepwise) Target Target: 8-chloroquinoline-7-carboxylic acid methyl ester Acid Intermediate: 8-chloroquinoline-7-carboxylic acid Target->Acid Esterification (MeOH/H+) PrecursorA 3-amino-2-chlorobenzoic acid Acid->PrecursorA Route A: Skraup Cyclization (H2SO4, Nitrobenzene) MethylQuin 8-chloro-7-methylquinoline Acid->MethylQuin Route B: SeO2 Oxidation Glycerol Glycerol (Skraup Cyclization) PrecursorB 2-chloro-3-methylaniline MethylQuin->PrecursorB Skraup Cyclization

Figure 1: Retrosynthetic disconnection showing the two primary pathways to the target scaffold.[1]

Route Selection & Strategy

FeatureRoute A: Direct Cyclization Route B: Methyl Oxidation
Starting Material 3-amino-2-chlorobenzoic acid2-chloro-3-methylaniline (2-chloro-m-toluidine)
Step Count 2 (Cyclization → Esterification)3 (Cyclization → Oxidation → Esterification)
Regioselectivity Moderate (Risk of 5-isomer formation)High (Methyl group directs 7-cyclization)
Scalability High (Industrial standard)Moderate (SeO2 oxidation can be messy)
Recommendation Primary Choice (If acid is available)Backup Choice (If high regiopurity is critical)

Detailed Experimental Protocols

Method A: Direct Synthesis via Skraup Reaction (Primary Protocol)

Reference: Adapted from WO2018085348A1 [1].[1]

Step 1: Preparation of 8-chloroquinoline-7-carboxylic acid

Reaction Principle: The Skraup reaction involves the dehydration of glycerol to acrolein, which undergoes conjugate addition with the aniline, followed by cyclization and oxidation.

Reagents:

  • 3-Amino-2-chlorobenzoic acid (1.0 equiv)[1]

  • Glycerol (2.5 equiv)[1]

  • Nitrobenzene (0.6 equiv) - Oxidant[1]

  • Sulfuric acid (conc.[1][2] H2SO4) - Solvent/Catalyst[1]

  • Water/Ice (for workup)[1]

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Mixing: Charge the flask with 3-amino-2-chlorobenzoic acid (10.0 g, 58.3 mmol).

  • Acid Addition: Cool the flask to 0–5°C in an ice bath. Slowly add conc. H2SO4 (30 mL) dropwise to form a slurry. Caution: Exothermic.[1][3]

  • Reagent Addition: Add glycerol (13.4 g, 146 mmol) and nitrobenzene (4.3 g, 35 mmol) sequentially while maintaining the temperature below 10°C.

  • Reaction:

    • Remove the ice bath and slowly heat the mixture to 140°C .

    • Critical Observation: A vigorous exotherm often occurs around 120°C. Be prepared to remove the heat source immediately if the temperature spikes.

    • Maintain reflux at 140–150°C for 4 hours . Monitor by LC-MS for the disappearance of the starting aniline.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the dark syrup slowly onto 200 g of crushed ice with vigorous stirring.

    • Adjust the pH to ~3–4 (the isoelectric point) using 50% NaOH solution or solid Na2CO3. Note: The product precipitates as a beige/brown solid.

  • Purification:

    • Filter the precipitate and wash copiously with water and cold acetone.

    • Dry in a vacuum oven at 50°C.

    • Yield: Expected 60–75%.[1]

    • QC: Check 1H NMR (DMSO-d6). Diagnostic peaks: Quinoline protons at ~9.0 ppm (d) and ~8.5 ppm (d).[1][4]

Step 2: Methyl Esterification

Reagents:

  • 8-chloroquinoline-7-carboxylic acid (from Step 1)[1][5]

  • Methanol (Anhydrous, solvent)[1]

  • Thionyl Chloride (SOCl2) (2.0 equiv) OR Conc.[1] H2SO4 (Cat.)

Protocol:

  • Suspend 8-chloroquinoline-7-carboxylic acid (5.0 g) in anhydrous methanol (50 mL).

  • Cool to 0°C. Add thionyl chloride (3.4 mL, 2.0 equiv) dropwise. Caution: Gas evolution (HCl/SO2).[1]

  • Heat to reflux (65°C) for 3–5 hours. The suspension should clear as the ester forms.

  • Concentrate the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) and wash with saturated NaHCO3 (to remove traces of acid) and brine.

  • Dry over Na2SO4, filter, and concentrate to yield the methyl ester .

  • Recrystallization: If necessary, recrystallize from Hexanes/Ethyl Acetate.

Method B: Oxidative Route (Alternative)

Use this route if the 3-amino-2-chlorobenzoic acid precursor is unavailable.[1]

Step 1: Synthesis of 8-chloro-7-methylquinoline
  • Reactants: 2-chloro-3-methylaniline + Glycerol + H2SO4 + Nitrobenzene.[1]

  • Conditions: Same Skraup conditions as above (140°C, 4h).

  • Regiochemistry: The methyl group at the meta position (relative to amine) strongly directs the ring closure to the less hindered side, favoring the 7-methyl isomer over the 5-methyl isomer [2].

Step 2: Oxidation to Carboxylic Acid
  • Reagents: Selenium Dioxide (SeO2) (1.5 equiv), Pyridine or Dioxane.[1]

  • Protocol: Reflux the 8-chloro-7-methylquinoline with SeO2 in pyridine for 12–24 hours. Filter through Celite to remove selenium metal. Concentrate and purify the acid by base extraction (dissolve in NaHCO3, wash with DCM, acidify aqueous layer to precipitate).

Critical Process Parameters (CPPs)

ParameterSpecificationImpact on Quality
Temperature Control (Skraup) 140°C ± 5°CCritical. <130°C: Incomplete reaction. >160°C: Tar formation/polymerization.[1]
Exotherm Management 110–120°C RampThe reaction is autocatalytic. Rapid heating can cause "runaway" foaming.[1]
pH during Isolation pH 3.5 – 4.5The carboxylic acid is amphoteric (quinoline N). Incorrect pH leads to solubility loss (as salt).[1]
Esterification Water Content < 0.1%Water drives equilibrium back to the acid. Use anhydrous MeOH.[1]

Quality Control & Characterization

Expected Analytical Data (Methyl Ester):

  • Appearance: Off-white to pale yellow solid.[1]

  • 1H NMR (400 MHz, CDCl3):

    • 
       9.15 (dd, 1H, H-2), 8.25 (dd, 1H, H-4), 7.95 (d, 1H, H-5), 7.80 (d, 1H, H-6), 7.55 (dd, 1H, H-3).
      
    • 
       4.05 (s, 3H, -OCH3).
      
  • Mass Spectrometry: [M+H]+ = 222.0/224.0 (Cl isotope pattern).[1]

Troubleshooting Guide:

  • Problem: Low yield in Skraup reaction.[1][6]

    • Solution: Ensure glycerol is anhydrous.[1] Water inhibits the dehydration to acrolein. Add a pinch of FeSO4 as a catalyst (modified Skraup).[1]

  • Problem: Product is a sticky tar.[1]

    • Solution: The "tar" often contains the product. Decant the supernatant, dissolve the tar in dilute HCl, wash with DCM, then neutralize the aqueous layer to precipitate the clean product.

Safety & Hazards

  • Acrolein: Generated in situ from glycerol.[1] Highly toxic and lachrymator. Perform all Skraup reactions in a well-ventilated fume hood.

  • Nitrobenzene: Toxic by absorption.[1] Use gloves.

  • Thionyl Chloride: Reacts violently with water.[1] Handle under inert atmosphere.

References

  • Syntheis of 8-Chloroquinoline-7-carboxylic acid (Int-56). Substituted quinolines and methods for treating cancer.[1] WO2018085348A1. (2018).[1]

  • Skraup Synthesis of Methylquinolines. Chemistry of Heterocyclic Compounds: Quinolines. (2009).[1]

  • Organocatalytic Chlorination of Heteroaromatics. ACS Omega. (2020).[1][7]

Sources

Method

Application Notes and Protocols for Scalable Synthesis of 8-Chloroquinoline-7-Carboxylic Acid Intermediates

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Abstract 8-Chloroquinoline-7-carboxylic acid is a pivotal intermediate in the synthesis of numerous ph...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

8-Chloroquinoline-7-carboxylic acid is a pivotal intermediate in the synthesis of numerous pharmaceutical agents, including those with antiviral, antibacterial, and anticancer properties. The development of robust and scalable synthetic routes to this key building block is of paramount importance for efficient drug development and manufacturing. This comprehensive guide provides detailed application notes and scalable protocols for two distinct and industrially viable synthetic pathways to 8-chloroquinoline-7-carboxylic acid. The causality behind experimental choices, self-validating system protocols, and in-depth mechanistic insights are provided to ensure technical accuracy and practical applicability. This document is intended to serve as a valuable resource for researchers, medicinal chemists, and process development scientists.

Introduction: The Strategic Importance of 8-Chloroquinoline-7-Carboxylic Acid

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds and approved drugs. The specific substitution pattern of 8-chloroquinoline-7-carboxylic acid makes it a versatile precursor for the synthesis of targeted therapeutics. The chlorine atom at the 8-position and the carboxylic acid at the 7-position provide orthogonal handles for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The scalability of the synthesis of this intermediate is a critical factor in the economic viability of any drug discovery and development program. This guide details two strategic, scalable synthetic routes, each with its own set of advantages, to empower researchers with practical and efficient methodologies.

Comparative Analysis of Scalable Synthesis Routes

Two primary scalable routes for the synthesis of 8-chloroquinoline-7-carboxylic acid have been identified and are detailed below. Route 1 employs a Gould-Jacobs reaction followed by oxidation, offering a more direct path. Route 2 utilizes a Combes quinoline synthesis followed by a similar oxidation strategy, providing an alternative approach with different intermediate profiles.

FeatureRoute 1: Gould-Jacobs Reaction & Oxidation Route 2: Combes Synthesis & Oxidation
Starting Material 2-Chloro-3-methylaniline2-Chloro-3-methylaniline
Key Intermediates 8-Chloro-4-hydroxy-7-methylquinoline8-Chloro-2,4,7-trimethylquinoline
Key Reactions Gould-Jacobs Reaction, OxidationCombes Synthesis, Oxidation
Potential Advantages Potentially shorter route.Utilizes different and readily available reagents.
Potential Challenges High-temperature cyclization may require specialized equipment.Potentially lower initial yields in the Combes synthesis.

Detailed Synthesis Protocols and Methodologies

Route 1: Gould-Jacobs Reaction Followed by Oxidation

This two-step route commences with the reaction of 2-chloro-3-methylaniline with diethyl ethoxymethylenemalonate (DEEM) in a Gould-Jacobs reaction to form the key intermediate, 8-chloro-4-hydroxy-7-methylquinoline. Subsequent oxidation of the methyl group furnishes the desired 8-chloroquinoline-7-carboxylic acid.

Route_1_Workflow A 2-Chloro-3-methylaniline C Gould-Jacobs Reaction (Condensation & Cyclization) A->C B Diethyl ethoxymethylenemalonate (DEEM) B->C D 8-Chloro-4-hydroxy-7-methylquinoline C->D High Temperature E Oxidation D->E F 8-Chloroquinoline-7-carboxylic acid E->F Oxidizing Agent

Caption: Workflow for the synthesis of 8-chloroquinoline-7-carboxylic acid via the Gould-Jacobs reaction.

The Gould-Jacobs reaction is a robust method for the synthesis of 4-hydroxyquinolines.[1][2][3] It involves the condensation of an aniline with an alkoxymethylenemalonate followed by thermal cyclization.[1]

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 2-chloro-3-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.1 eq).

  • Condensation: Heat the mixture to 120-130°C with constant stirring for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclization: Increase the temperature to 240-250°C and maintain for 30-60 minutes. A high-boiling point solvent such as diphenyl ether can be used to facilitate heat transfer and maintain a consistent temperature.

  • Work-up: Cool the reaction mixture to below 100°C and add a sufficient amount of petroleum ether to precipitate the product.

  • Purification: Filter the crude product and wash with petroleum ether. The solid can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Causality of Experimental Choices:

  • The use of a slight excess of DEEM ensures the complete consumption of the aniline starting material.

  • The initial lower temperature for the condensation step allows for the formation of the anilinomethylenemalonate intermediate before the high-temperature cyclization.

  • The high temperature in the cyclization step is necessary to overcome the activation energy for the intramolecular electrophilic aromatic substitution that forms the quinoline ring.

The oxidation of the methyl group at the 7-position to a carboxylic acid is a critical step. A variety of oxidizing agents can be employed, with a catalytic system offering a more environmentally friendly and scalable approach. A patented method for the oxidation of a similar substrate, 7-chloro-8-methylquinoline, utilizes oxygen in the presence of a catalyst system.[4]

Protocol (Adapted from a similar patented process):

  • Reaction Setup: In a high-pressure reactor equipped with a gas inlet, a mechanical stirrer, and a heating system, charge 8-chloro-4-hydroxy-7-methylquinoline (1.0 eq), a suitable solvent such as acetic acid, N-hydroxyphthalimide (NHPI) (0.1 eq), and a radical initiator like azobisisobutyronitrile (AIBN) (0.05 eq).[4]

  • Reaction Execution: Pressurize the reactor with oxygen to the desired pressure (e.g., 4 MPa) and heat the mixture to 80-100°C with vigorous stirring.[4] Maintain the oxygen pressure throughout the reaction.

  • Monitoring: Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Work-up: After completion, cool the reactor to room temperature and carefully vent the oxygen. The product may precipitate out of the solution upon cooling.

  • Purification: Filter the solid product and wash with a small amount of cold solvent. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid).

Causality of Experimental Choices:

  • The use of a catalytic amount of NHPI and a radical initiator allows for a more controlled and efficient oxidation process under milder conditions compared to stoichiometric strong oxidants.

  • Acetic acid is a common solvent for such oxidations as it is relatively inert to the reaction conditions and can help to solubilize the starting material.

  • Pressurized oxygen ensures a sufficient concentration of the oxidant for the reaction to proceed at a reasonable rate.

Route 2: Combes Synthesis Followed by Oxidation

This alternative route begins with the Combes synthesis to construct the quinoline core, followed by oxidation of the methyl groups. The Combes reaction involves the acid-catalyzed condensation of an aniline with a β-diketone.[5][6]

Route_2_Workflow A 2-Chloro-3-methylaniline C Combes Synthesis A->C B Acetylacetone B->C D 8-Chloro-2,4,7-trimethylquinoline C->D Acid Catalyst (e.g., PPA) E Oxidation D->E F 8-Chloroquinoline-7-carboxylic acid E->F Oxidizing Agent

Caption: Workflow for the synthesis of 8-chloroquinoline-7-carboxylic acid via the Combes synthesis.

The Combes synthesis provides a direct route to polysubstituted quinolines.[5][6]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, add 2-chloro-3-methylaniline (1.0 eq) and acetylacetone (1.2 eq).

  • Condensation and Cyclization: Slowly add polyphosphoric acid (PPA) (10-15 eq by weight) to the stirred mixture. The addition is exothermic, so it should be done in portions with cooling if necessary.

  • Heating: Heat the reaction mixture to 130-150°C for 3-4 hours.

  • Work-up: Cool the reaction mixture to about 80°C and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic solution with a concentrated base (e.g., NaOH or NH4OH) to a pH of 8-9. Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Causality of Experimental Choices:

  • Polyphosphoric acid serves as both a catalyst and a dehydrating agent, promoting both the initial condensation and the subsequent cyclization.

  • The use of an excess of acetylacetone can help to drive the initial condensation reaction to completion.

  • Pouring the reaction mixture onto ice is a standard procedure to quench the reaction and to hydrolyze the polyphosphoric acid, making the product easier to isolate.

Similar to Route 1, the methyl group at the 7-position needs to be oxidized. The same catalytic oxidation system can be applied here.

Protocol:

Follow the oxidation protocol described in Route 1, Step 2, using 8-chloro-2,4,7-trimethylquinoline as the starting material. Note that the methyl groups at positions 2 and 4 are generally less reactive towards oxidation under these conditions compared to the methyl group at position 7, which is activated by the adjacent ring. However, careful control of reaction conditions is necessary to achieve selective oxidation.

Mechanistic Insights

A fundamental understanding of the reaction mechanisms is crucial for troubleshooting and process optimization.

Gould-Jacobs Reaction Mechanism

The Gould-Jacobs reaction proceeds in two main stages:

  • Nucleophilic Addition-Elimination: The amino group of the aniline attacks the β-position of the electron-deficient double bond of DEEM, followed by the elimination of ethanol to form an anilinomethylenemalonate intermediate.

  • Electrocyclization: At high temperatures, a 6π-electrocyclization occurs, followed by tautomerization to form the aromatic 4-hydroxyquinoline ring system.[1]

Combes Synthesis Mechanism

The Combes synthesis involves the following key steps:

  • Enamine Formation: The aniline reacts with one of the carbonyl groups of the β-diketone to form an enamine intermediate.[5]

  • Acid-Catalyzed Cyclization: Protonation of the remaining carbonyl group activates it for intramolecular electrophilic attack on the aniline ring, leading to cyclization.

  • Dehydration and Aromatization: Subsequent dehydration and tautomerization lead to the formation of the stable quinoline ring.

Safety and Handling Precautions

All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn.

  • 2-Chloro-3-methylaniline: Harmful if swallowed or in contact with skin.[7][8] May cause an allergic skin reaction. Suspected of causing genetic defects and cancer.

  • Diethyl ethoxymethylenemalonate (DEEM): Causes skin and eye irritation.[1][2][3] May cause an allergic skin reaction. Harmful if swallowed.[2][9]

  • Polyphosphoric Acid (PPA): Corrosive. Causes severe skin burns and eye damage.[10][11][12][13][14] Reacts violently with water.

  • N-Hydroxyphthalimide (NHPI): Causes skin and eye irritation.[15][16][17][18][19] May cause respiratory irritation.

  • Azobisisobutyronitrile (AIBN): Flammable solid. Heating may cause a fire or explosion.[20][21][22][23][24] Toxic if swallowed.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

Conclusion

The two scalable synthetic routes to 8-chloroquinoline-7-carboxylic acid presented in this guide offer researchers and process chemists viable options for the large-scale production of this important pharmaceutical intermediate. The choice between the Gould-Jacobs and Combes-based routes will depend on factors such as raw material availability, equipment capabilities, and desired purity profiles. The detailed protocols, mechanistic insights, and safety information provided herein are intended to facilitate the efficient and safe synthesis of 8-chloroquinoline-7-carboxylic acid, thereby accelerating drug discovery and development programs.

References

  • Cole-Parmer. (2003, October 10). Material Safety Data Sheet - Azobisisobutyronitrile. Retrieved from [Link]

  • Cole-Parmer. (2005, October 20). Material Safety Data Sheet - Diethyl ethoxymethylenemalonate, 99+%. Retrieved from [Link]

  • 110450 - Polyphosphoric acid - Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Polyphosphoric Acid. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - N-Hydroxyphthalimide, 98%. Retrieved from [Link]

  • JUNSEI CHEMICAL CO., LTD. (2021, May 2). α,α'-Azobis(isobutyronitrile), Safety Data Sheet. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (2021, August 5). Polyphosphoric acid,6307E-3. Retrieved from [Link]

  • Wikipedia. Combes quinoline synthesis. Retrieved from [Link]

  • Combes Quinoline Synthesis. (n.d.). Retrieved from [Link]

  • The preparation method of 7-chloro-8-quinoline carboxylic acid. (2021, June 8). Eureka | Patsnap. Retrieved from [Link]

  • Oxidation of 3,7‐dichloro‐8‐(chloromethyl)quinolone to quinclorac by oxygen. (2022, August 5). Society of Chemical Industry. Retrieved from [Link]

  • Synthesis of Diethyl [2-phenyl-2-(2-amino-5-chloro-phenyl)-1-aza-vinyl]-malonate. (n.d.). Retrieved from [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Baxendale Group - Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

  • Diethyl 2-(((3-chlorophenyl)amino)methylene)malonate | 3412-99-5. (n.d.). Retrieved from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PMC. Retrieved from [Link]

  • 8-Hydroxyquinoline-7-carboxylic acid. (n.d.). Chem-Impex. Retrieved from [Link]

Sources

Application

Application Note: Chemoselective Reduction of 8-Chloroquinoline-7-Carboxylic Acid

Executive Summary This guide details the synthetic protocols for reducing 8-chloroquinoline-7-carboxylic acid to (8-chloroquinolin-7-yl)methanol . This transformation presents specific chemoselective challenges due to th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthetic protocols for reducing 8-chloroquinoline-7-carboxylic acid to (8-chloroquinolin-7-yl)methanol . This transformation presents specific chemoselective challenges due to the presence of the aryl chloride (susceptible to hydrodehalogenation) and the quinoline nitrogen (susceptible to reduction or complexation).

Two validated protocols are provided:

  • Protocol A (Standard): Borane-THF Reduction — Recommended for efficiency and high conversion.

  • Protocol B (Alternative): Mixed Anhydride Reduction — Recommended for mild conditions or if borane handling is restricted.

Chemical Context & Mechanistic Insight

The Substrate Challenge

The starting material, 8-chloroquinoline-7-carboxylic acid, possesses three distinct features that dictate the reaction strategy:

  • Steric Hindrance: The carboxylic acid at C7 is ortho to the chlorine atom at C8. This steric crowding can retard nucleophilic attack at the carbonyl carbon.

  • Electronic Deactivation: The quinoline ring is electron-deficient, making the carboxylic acid less nucleophilic and harder to activate compared to phenyl analogs.

  • Lewis Basicity: The quinoline nitrogen (N1) has a lone pair that will rapidly coordinate with Lewis acidic reducing agents (like Borane), forming a stable N-B complex that must be hydrolyzed during workup.

Strategic Selection of Reducing Agents
Reducing AgentSuitabilityRisk Analysis
LiAlH₄ (Lithium Aluminum Hydride) LowHigh Risk. Strong hydride donors can cause hydrodehalogenation (loss of Cl) or reduction of the pyridine ring (1,2-dihydroquinoline formation).
NaBH₄ (Sodium Borohydride) LowIneffective. NaBH₄ is too mild to reduce carboxylic acids directly without prior activation.
BH₃·THF (Borane-THF) High Ideal. Borane is chemoselective for -COOH over aryl halides and nitro groups. It reduces electron-deficient acids faster than aliphatic ones.
Mixed Anhydride / NaBH₄ High Excellent. Two-step activation (via ethyl chloroformate) allows mild reduction with NaBH₄, preserving the aromatic system and halide.

Experimental Protocols

Protocol A: Borane-THF Reduction (Primary Recommendation)

This method utilizes the electrophilic nature of Borane to selectively reduce the carboxylate while leaving the aryl chloride and heteroaromatic ring intact.

Reagents:
  • 8-Chloroquinoline-7-carboxylic acid (1.0 equiv)

  • Borane-THF complex (1.0 M solution) (3.0 - 4.0 equiv)

  • Anhydrous THF (Tetrahydrofuran)

  • Methanol (for quench)

  • 1M HCl (for hydrolysis)

Step-by-Step Procedure:
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Solubilization: Charge the flask with 8-chloroquinoline-7-carboxylic acid (1.0 g, 4.8 mmol) and anhydrous THF (15 mL).

    • Note: The acid may not dissolve completely at this stage; a suspension is acceptable.

  • Addition (0°C): Cool the mixture to 0°C in an ice bath. Add BH₃·THF (14.4 mL, 14.4 mmol, 3.0 equiv) dropwise via syringe over 15 minutes.

    • Observation: Gas evolution (H₂) will occur.[1] The suspension should clarify as the borane coordinates and reduction proceeds.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 hour. If TLC shows incomplete conversion, heat to mild reflux (60°C) for 2–4 hours.

    • Mechanistic Note: The first equivalent of Borane complexes with the Quinoline Nitrogen. The subsequent equivalents reduce the acid.

  • Quench (Critical): Cool the mixture to 0°C. Very slowly add Methanol (5 mL) dropwise.

    • Caution: Vigorous H₂ evolution.

  • Hydrolysis: Add 1M HCl (10 mL) and stir at room temperature for 30 minutes to break the N-B complex.

  • Workup:

    • Neutralize with sat. NaHCO₃ to pH ~8.

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with Brine (20 mL).

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product is typically pure enough. If necessary, purify via flash chromatography (Hexanes/EtOAc or DCM/MeOH).

Protocol B: Mixed Anhydride Reduction (Alternative)

This method activates the acid as a mixed anhydride, which is then susceptible to reduction by the mild nucleophile NaBH₄.

Reagents:
  • 8-Chloroquinoline-7-carboxylic acid (1.0 equiv)

  • Ethyl Chloroformate (1.2 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)

  • Sodium Borohydride (NaBH₄) (3.0 equiv)

  • Anhydrous THF

Step-by-Step Procedure:
  • Activation: Dissolve 8-chloroquinoline-7-carboxylic acid (1.0 g, 4.8 mmol) and Et₃N (0.8 mL, 5.76 mmol) in anhydrous THF (20 mL) at 0°C.

  • Anhydride Formation: Add Ethyl Chloroformate (0.55 mL, 5.76 mmol) dropwise. Stir at 0°C for 30 minutes.

    • Observation: A white precipitate (Et₃N·HCl) will form, indicating successful activation.

  • Filtration (Optional): For cleaner results, quickly filter off the solid Et₃N·HCl under inert atmosphere. (Often skipped in rapid synthesis).

  • Reduction: Prepare a solution of NaBH₄ (0.54 g, 14.4 mmol) in water (3 mL) or Ethanol (10 mL). Add this solution to the mixed anhydride mixture at 0°C.

    • Note: Aqueous NaBH₄ addition is biphasic but effective; Ethanol is homogenous but reacts with the anhydride slowly (side reaction). Water is preferred for speed.

  • Stir: Allow to warm to room temperature and stir for 2 hours.

  • Workup: Quench with 1M HCl (carefully) to destroy excess hydride. Neutralize with NaHCO₃. Extract with DCM (Dichloromethane).

Visualization of Workflows

Reaction Pathway & Logic

The following diagram illustrates the mechanistic divergence between the two protocols and the critical hydrolysis step required for the Borane route.

ReactionPathway Figure 1: Parallel Synthetic Pathways for Reduction Start 8-Chloroquinoline- 7-carboxylic acid Complex N-Borane Complex (Intermediate) Start->Complex BH3·THF (1 eq) Anhydride Mixed Anhydride (Activated) Start->Anhydride ClCOOEt / Et3N RedInt Boronate Ester Complex->RedInt BH3·THF (2 eq) Reduction Hydrolysis Acidic Hydrolysis (MeOH / HCl) RedInt->Hydrolysis Quench Product (8-Chloroquinolin- 7-yl)methanol Hydrolysis->Product Free Base Formation Anhydride->Product NaBH4

Caption: Figure 1: Route A (Blue) proceeds via Borane complexation. Route B (Yellow) utilizes activation via Mixed Anhydride.

Analytical Data & Troubleshooting

Expected Analytical Profile
  • TLC: The alcohol is significantly more polar than the starting acid but less polar than the carboxylate salt.

    • Eluent: 5% MeOH in DCM.

    • Rf: ~0.3 - 0.4 (Acid stays at baseline or streaks).

  • 1H NMR (DMSO-d6):

    • Look for the disappearance of the carboxylic acid proton (~13-14 ppm).

    • Appearance of the methylene doublet (-CH ₂OH) around δ 4.8 - 5.0 ppm.

    • Appearance of the hydroxyl triplet (-CH₂OH ) around δ 5.4 - 5.6 ppm (coupling disappears with D₂O shake).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Route A) Incomplete hydrolysis of N-B complex.Increase time/temperature of the HCl hydrolysis step (Step 6).
Starting Material Remains Moisture in reagents (Borane decomposes).Use fresh BH₃·THF. Ensure glassware is flame-dried.
Product is Water Soluble Amphoteric nature of quinoline.Avoid strongly acidic aqueous layers during extraction. Buffer to pH 7-8 before extraction.
Des-Chloro Byproduct Over-reduction (rare with Borane).Ensure temperature does not exceed 65°C. Switch to Route B.

References

  • Brown, H. C.; Choi, Y. M.; Narasimhan, S. "Selective reductions. 29. The reaction of borane-tetrahydrofuran with carboxylic acids in the presence of other functional groups." Journal of Organic Chemistry, 1982 , 47(16), 3153–3163. Link

  • Ishizumi, K.; Koga, K.; Yamada, S. "Stereoselective reduction of amino acids to amino alcohols." Chemical & Pharmaceutical Bulletin, 1968 , 16(3), 492-497. (Foundational Mixed Anhydride Method).[2] Link

  • Burkhardt, E. R.; Matos, K. "Borane reagents for the reduction of carboxylic acids and their derivatives." Chemical Reviews, 2006 , 106(7), 2617–2650. Link

  • Periasamy, M.; Thirumalaikumar, M. "Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis." Journal of Organometallic Chemistry, 2000 , 609(1-2), 137-151. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of Skraup reaction for 8-chloroquinoline synthesis

Topic: Improving Yield & Safety in Skraup Cyclization of 2-Chloroaniline Introduction: The "Skraup Mess" Paradox User Context: You are likely experiencing one of two extremes: a violent, runaway exotherm that ejects mate...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Yield & Safety in Skraup Cyclization of 2-Chloroaniline

Introduction: The "Skraup Mess" Paradox

User Context: You are likely experiencing one of two extremes: a violent, runaway exotherm that ejects material from the flask, or a sluggish reaction yielding a black, intractable tar (the "Skraup mess") with <30% product recovery.

The Core Challenge: 8-Chloroquinoline synthesis requires the cyclization of 2-chloroaniline with acrolein (generated in situ from glycerol). The chlorine atom at the C2 position (ortho to the amine) chemically blocks one cyclization site, forcing ring closure at the C6 position to form the 8-chloro isomer. However, the electron-withdrawing nature of the chlorine deactivates the ring, requiring higher activation energy—which unfortunately promotes acrolein polymerization (tar) over cyclization.

This guide provides three optimized modules to stabilize the reaction and maximize yield, moving beyond the 19th-century protocols.

Module 1: Reaction Control (The "Volcano" Mitigation)

Objective: Prevent thermal runaway and minimize tar formation during the induction period.

The Sulzberger Modification (Ferrous Sulfate)

The addition of ferrous sulfate (


) is not optional for high-yield synthesis. It acts as an electron transfer agent, lowering the activation energy for the oxidation step and preventing the accumulation of unreacted intermediates that lead to sudden exotherms.
Optimized Protocol:
  • Reagents:

    • 2-Chloroaniline (1.0 eq)

    • Glycerol (3.0 eq) – Must be anhydrous (<0.5% water).

    • Sulfuric Acid (

      
      , conc., 2.5 eq)
      
    • Moderator: Ferrous Sulfate heptahydrate (

      
      , 0.1 eq)
      
    • Oxidant: Sodium m-nitrobenzenesulfonate (0.6 eq) – Superior to nitrobenzene (easier workup).

  • Step-by-Step Assembly:

    • Step 1: In a round-bottom flask equipped with a reflux condenser and a wide-bore mechanical stirrer (magnetic stirring will fail once tars form), combine 2-chloroaniline, glycerol, ferrous sulfate, and the oxidant.

    • Step 2: Mix thoroughly at room temperature.

    • Step 3: Add

      
       dropwise with external cooling (ice bath) to keep Temp < 50°C.
      
    • Step 4 (The Critical Ramp): Heat the mixture slowly to 120°C. Hold for 1 hour. Then ramp to 140-150°C for 3-4 hours.

      • Why? The 120°C hold allows acrolein generation to match the consumption rate, preventing free acrolein from polymerizing into tar.

Module 2: Advanced Yield Optimization (Microwave)

Objective: Bypass thermal lag and reduce reaction time from hours to minutes, suppressing side reactions.

Expert Insight: Conventional heating creates hot spots on the flask wall where glycerol dehydrates too fast, forming tar before it reacts with the aniline. Microwave irradiation provides volumetric heating, ensuring uniform activation.

Microwave Protocol (Green Skraup)
ParameterSettingRationale
Solvent Water (Neat) or Ionic LiquidWater absorbs MW energy efficiently; "On-water" effect accelerates reaction.
Catalyst

or

(10 mol%)
Lewis acids catalyze the Michael addition step more cleanly than

.
Temp/Time 150°C / 10-20 minsRapid ramp prevents prolonged exposure to polymerization conditions.
Yield Target 55-65% Significantly higher than the 30-40% typical of classical heating.

Module 3: Purification & Isolation (The Liquid Trap)

Critical Technical Note: Unlike many quinoline derivatives, 8-chloroquinoline is a LIQUID at room temperature (Melting Point: ~ -20°C; Boiling Point: 288°C).

  • Common Error: Users attempt to recrystallize the crude oil, resulting in oiling out and yield loss.

  • Correct Approach: Vacuum distillation or derivatization.

Purification Workflow
  • Basification: Dilute the reaction mix with water and basify with 50% NaOH to pH > 10. Steam distill immediately to separate volatile product from non-volatile tar.

  • Extraction: Extract the steam distillate with Dichloromethane (DCM). Dry over

    
    .
    
  • Final Purification (Choose One):

    • Method A (Vacuum Distillation): Distill at reduced pressure (e.g., 15 mmHg). 8-Chloroquinoline boils at ~160-165°C at this pressure.

    • Method B (Zinc Chloride Complex): If a solid is required for storage, dissolve the oil in Ethanol/HCl and add

      
      . The crystalline complex (
      
      
      
      ) precipitates and can be recrystallized.[1]

Visualizing the Process

Figure 1: Mechanistic Pathway & Failure Points

This diagram illustrates the critical path of the Skraup reaction and where specific interventions (FeSO4, Temp Control) prevent failure.

SkraupMechanism cluster_control Critical Control Point Glycerol Glycerol Acrolein Acrolein (Highly Reactive) Glycerol->Acrolein H2SO4 Dehydration Michael Michael Adduct (β-amino aldehyde) Acrolein->Michael + Aniline Tar Polymers/Tar (Yield Loss) Acrolein->Tar Excess Heat No Aniline Aniline 2-Chloroaniline Aniline->Michael Cyclization Cyclization (Dihydroquinoline) Michael->Cyclization Acid Cat. Product 8-Chloroquinoline Cyclization->Product Oxidant (FeSO4 Moderator)

Caption: The "Danger Zone" is the Acrolein intermediate. If it accumulates faster than it reacts with aniline, it polymerizes to tar. FeSO4 moderates the oxidation step downstream, while temperature ramps control acrolein generation upstream.

Frequently Asked Questions (FAQs)

Q1: My product is a dark oil that won't crystallize. Did the reaction fail? A: No, this is expected. 8-Chloroquinoline has a melting point of -20°C [1].[1][2] It is a liquid at room temperature.[1] Do not attempt to recrystallize the free base. Purify via vacuum distillation or convert it to a hydrochloride or zinc chloride salt if a solid is required.

Q2: The reaction mixture turned into a solid black rock (char). How do I clean the flask? A: This is the "Skraup char." Do not use mechanical scraping (risk of breaking glass).

  • Protocol: Soak the flask in warm concentrated nitric acid (

    
    ) overnight in a fume hood. Alternatively, use a mixture of DMF and KOH, but handle with extreme care.
    

Q3: Can I use 2-chloronitrobenzene instead of 2-chloroaniline? A: Yes, this is a variation where the nitro compound serves as the oxidant and is reduced in situ to the amine. However, for 8-chloroquinoline, starting with the aniline allows for better stoichiometry control. If using the nitro-precursor, you must add a reducing agent (like iron filings), essentially running a reduction and Skraup simultaneously, which is harder to control.

Q4: Why is the yield lower for 8-chloroquinoline compared to unsubstituted quinoline? A: The chlorine atom at the 2-position (ortho) is electron-withdrawing (inductive effect -I). This deactivates the benzene ring, making the electrophilic aromatic substitution step (ring closure) more difficult [2]. This slower cyclization kinetics gives acrolein more time to polymerize, leading to lower yields.

References

  • ChemicalBook. (2024). 8-Chloroquinoline Chemical Properties and Melting Point Data. Link

  • Manske, R. H. F., & Kulka, M. (1953).[3][4] The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-98.[3][4] Link

  • Song, S. J., et al. (2019). Microwave-assisted synthesis of quinoline derivatives using glycerol as a green solvent. Green Chemistry Letters and Reviews. Link

  • Organic Syntheses. (1941).[3] Quinoline Synthesis via Skraup Reaction (Standard Protocol). Org. Synth. Coll. Vol. 1, p. 478.[3] Link

Sources

Optimization

Solving solubility issues of quinoline-7-carboxylic acids in NMR solvents

Technical Support Center: NMR Solubility Guide Topic: Solubility Optimization for Quinoline-7-Carboxylic Acids Ticket ID: Q7CA-SOLV-001 Executive Summary: The "Brick Dust" Challenge Quinoline-7-carboxylic acids often pre...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: NMR Solubility Guide Topic: Solubility Optimization for Quinoline-7-Carboxylic Acids Ticket ID: Q7CA-SOLV-001

Executive Summary: The "Brick Dust" Challenge

Quinoline-7-carboxylic acids often present as "brick dust"—high-melting solids that are insoluble in standard organic solvents (


, Acetone-

) and sparingly soluble in DMSO-

.[1]

The Science: This insolubility is not random; it is structural.

  • Zwitterionic Lock: At neutral pH, the basic quinoline nitrogen (

    
    ) and the acidic carboxylic acid (
    
    
    
    ) can form a zwitterion or strong intermolecular hydrogen bond networks.
  • 
    -
    
    
    
    Stacking:
    The planar aromatic system facilitates tight lattice packing (high lattice energy), requiring significant energy to disrupt.

The Solution: You cannot simply "dissolve" these molecules; you must chemically modify their environment to disrupt these intermolecular forces.

Diagnostic Workflow

Use this decision tree to select the correct solvent system based on your specific analytical needs.

NMR_Solubility_Flowchart Start Start: Quinoline-7-COOH Sample DMSO Attempt DMSO-d6 (Ambient) Start->DMSO Check Visual Check DMSO->Check Clear Clear Solution? Check->Clear Yes Insoluble Insoluble / Precipitate Check->Insoluble No Broad Peaks Broad/Undefined? Clear->Broad Heat Protocol B: High Temp NMR (DMSO-d6 @ 80°C) Broad->Heat Yes (Aggregation) Run Spectrum Run Spectrum Broad->Run Spectrum No (Success) Recovery Is Sample Recovery Vital? Insoluble->Recovery Base Protocol A: Basic Shift (D2O + NaOD) Recovery->Base Yes (Salts are reversible) Acid Protocol C: Acidic Shift (DMSO + TFA-d) Recovery->Acid No (TFA is hard to remove) Exotic Exotic Solvents (Pyridine-d5 / TFE) Base->Exotic If Fails Acid->Exotic If Fails

Figure 1: Decision matrix for selecting NMR conditions based on solubility and sample preservation needs.

The Solvent Matrix

Do not waste expensive deuterated solvents. Consult this matrix before preparation.

Solvent SystemSolubilizing PowerMechanism of ActionSuitability

Very Poor None. Cannot break lattice energy.Avoid. Only works if the COOH is esterified.
DMSO-

Moderate High polarity (Dipolar aprotic).Starting point. Good for neutral species, but often insufficient for high-melting solids.[1]
DMSO-

+ Heat
High Kinetic energy disrupts

-stacking.
Recommended for broad peaks or partial solubility.

+ NaOD
Very High Deprotonation (

). Creates highly soluble anionic salt.
Gold Standard for structure verification. Shifts peaks significantly.
DMSO-

+ TFA-

High Protonation (

). Breaks H-bonds; moves exchangeable protons.[2]
Excellent for sharpening peaks. Warning: Corrosive.
Pyridine-

Moderate-High H-bond acceptor/disruptor.Good alternative if acid/base is forbidden. Expensive.

Detailed Protocols

Protocol A: The "Basic Shift" (In-Situ Salt Formation)

Best for: Maximum solubility and sample recovery.

Concept: By converting the carboxylic acid to a carboxylate and removing the zwitterionic potential, water solubility increases by orders of magnitude.

  • Prepare Solvent: In a separate vial, prepare a 5% (w/v) solution of

    
     (40% wt) in 
    
    
    
    .
  • Suspend Sample: Place 5-10 mg of Quinoline-7-COOH in the NMR tube. Add 0.6 mL

    
    . (It will likely remain a suspension).
    
  • Titrate: Add the NaOD solution dropwise (10-20

    
     at a time) to the NMR tube.
    
  • Agitate: Cap and shake/sonicate.

  • Observe: The solution should clear rapidly as the pH > 7.

  • Note: Chemical shifts will move upfield (shielding) due to electron density from the carboxylate.

Protocol B: High-Temperature Disaggregation

Best for: Broad peaks in DMSO where chemical modification is unwanted.

Concept: Quinolines form "dimers" or stacks in solution. Heating provides the energy to break these non-covalent interactions, sharpening the lines.

  • Safety Check: Ensure your NMR tube is high-quality (no scratches). DMSO boils at 189°C, but thermal expansion can pressurize sealed tubes.[1]

  • Setup: Set the NMR probe temperature to 353 K (80°C). Allow 10-15 mins for probe equilibration.

  • Insert: Insert the sample (dissolved/suspended in DMSO-

    
    ).
    
  • Wait: Allow 10 minutes for the sample to reach thermal equilibrium inside the magnet.

  • Shim & Lock: Re-shim the magnet (shimming changes drastically with temperature).

  • Acquire: Run the 1H experiment.

Protocol C: The "Acidic Spike" (TFA-d)

Best for: Nitrogen heterocycles where exchangeable protons are vanishing.

  • Dissolve: Attempt to dissolve the sample in 0.6 mL DMSO-

    
    .
    
  • Add Acid: Add 1-2 drops (

    
    ) of Trifluoroacetic acid-
    
    
    
    (TFA-
    
    
    ).
  • Mechanism: This protonates the Quinoline Nitrogen (

    
    ) and forces the COOH proton into fast exchange or a specific H-bond state.
    
  • Result: Often turns a suspension into a clear solution instantly.

Troubleshooting FAQs

Q: I used NaOD in


, but my chemical shifts are different from the literature. Why? 
A:  This is expected. You have converted the neutral acid (

) to its conjugate base (

). The electron donation from the anion shields nearby protons, causing an upfield shift (lower ppm). Always report the solvent conditions: "1H NMR (400 MHz, D2O + NaOD)..."

Q: My sample dissolved in DMSO-


, but the peaks are extremely broad lumps. 
A:  This is "Aggregation Broadening." Your quinoline molecules are stacking like plates.
  • Fix 1: Dilute the sample (concentration dependence confirms aggregation).

  • Fix 2: Use Protocol B (Heat). Sharpening upon heating confirms the issue was physical aggregation, not chemical impurity.

Q: Can I use


 if I add TFA? 
A:  Generally, no.[1] While TFA helps solubilize amines in chloroform, carboxylic acids are polar enough that they still resist solvation in the non-polar bulk of chloroform. Stick to DMSO or Methanol-

for polar additives.

Q: I need to see the COOH proton. Which solvent? A:

  • Avoid:

    
     and 
    
    
    
    (Methanol), as the acidic proton will exchange with deuterium and disappear (
    
    
    ).[1]
  • Use: Dry DMSO-

    
    . If the peak is broad, cool the sample to 0°C (slows exchange) or use Protocol C  (TFA-d) which sometimes coalesces exchangeable protons into a distinct (though shifted) peak.
    

Mechanism of Action Visualization

Molecular_Interactions cluster_0 Insoluble State (Lattice) cluster_1 Solubilized State Zwit Zwitterion (NH+ ... COO-) Stack Pi-Pi Stacking Zwit->Stack Strong Lattice Energy NaOD Add NaOD (Base) Zwit->NaOD Salt Anionic Species (COO-) Solv Solvation Shell (D2O/Na+) Salt->Solv Stabilizes NaOD->Salt Deprotonation Breaks Lattice

Figure 2: Mechanism of solubility enhancement via pH adjustment (deprotonation).[1]

References

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 3: Sample Preparation and Solvents).

  • Friebolin, H. (2010).[1] Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH. (Discussion on Chemical Exchange and Solvent Effects). [1]

  • Sigma-Aldrich. (2024). NMR Solvent Data Chart & Solubility Guide. Merck KGaA.

  • PubChem. (2024). Quinoline-7-carboxylic acid (Compound Summary).[3][4] National Library of Medicine. [1]

  • Reich, H. J. (2024).[1] Solvent Effects in NMR. University of Wisconsin-Madison Chemistry.

Sources

Troubleshooting

Technical Support Center: Minimizing Polymerization in Quinoline Cyclization

This Technical Support Center guide addresses the persistent challenge of polymerization ("tarring") in quinoline synthesis. It is designed for immediate application in the lab, prioritizing mechanistic understanding and...

Author: BenchChem Technical Support Team. Date: March 2026

This Technical Support Center guide addresses the persistent challenge of polymerization ("tarring") in quinoline synthesis. It is designed for immediate application in the lab, prioritizing mechanistic understanding and actionable protocols.

Topic: Minimizing Polymerization Side Products in Quinoline Cyclization Applicable Protocols: Skraup, Doebner-von Miller, Combes, and Friedländer Syntheses. Audience: Medicinal Chemists, Process Development Scientists.

Core Mechanistic Insight: Why Does Tar Form?

Before troubleshooting, you must understand the enemy. In acid-catalyzed cyclizations (specifically Skraup and Doebner-von Miller), "tar" is not random debris; it is the product of specific, competing polymerizations.

The reaction relies on the in-situ generation of an


-unsaturated carbonyl (e.g., acrolein from glycerol). This intermediate is highly reactive and faces a bifurcation point:
  • The Desired Pathway: Michael addition by the aniline nitrogen, followed by ring closure.

  • The Failure Mode (Polymerization): Acid-catalyzed self-polymerization of the vinyl ketone/aldehyde or radical polymerization initiated by the high temperatures and oxidants.

Key Takeaway: Minimizing tar requires keeping the concentration of free


-unsaturated intermediates low relative to the aniline, or reducing the thermal energy available for radical propagation.
Visualization: Competing Kinetic Pathways

The following diagram illustrates the critical divergence point where process control determines yield vs. tar.

QuinolinePathways Start Reagents (Aniline + Glycerol/Enone) Intermediate α,β-Unsaturated Intermediate (e.g., Acrolein) Start->Intermediate Acid/Heat Michael Michael Addition (Kinetic Control) Intermediate->Michael + Aniline (Controlled Temp) Polymer Acid-Catalyzed Oligomerization Intermediate->Polymer Excess Acid High Conc. Radical Radical Polymerization Intermediate->Radical Uncontrolled Exotherm Cyclization Cyclization & Aromatization Michael->Cyclization Product Quinoline Product Cyclization->Product Tar Intractable Polymeric Tar Polymer->Tar Radical->Tar

Caption: Kinetic bifurcation in quinoline synthesis. Tar formation competes directly with the Michael addition step.

Troubleshooting Guides (Q&A Format)

Module A: The Skraup Synthesis (Glycerol + Aniline)[1][2]

Q: My reaction mixture turns into a solid black mass within minutes of reaching reflux. How do I prevent this "runaway" polymerization?

A: This is a classic "runaway" caused by the simultaneous dehydration of glycerol and the exothermic oxidation step.

  • Root Cause: The concentration of acrolein (generated from glycerol) spiked too high while the temperature was uncontrolled.

  • Corrective Action: Implement a Stepwise Addition Protocol . Do not mix all reagents at once.

    • Premix the aniline and acid.[1]

    • Heat to gentle reflux.

    • Add the glycerol dropwise over 1–2 hours. This ensures that as soon as acrolein is formed, it is consumed by the aniline, leaving no free acrolein to polymerize.

  • Pro Tip: Add a radical scavenger like Hydroquinone (1–2 mol%) or use Iodine (mild oxidant) instead of nitrobenzene to temper the exotherm.

Q: I am using the standard sulfuric acid method, but the yield is <30% due to tar. Are there milder alternatives?

A: Yes. Concentrated


 is a harsh dehydrating agent that promotes charring.
  • Alternative 1 (Solid Acid Catalysts): Switch to Vapor Phase Synthesis over solid acid catalysts like Zeolites (H-Beta) or Montmorillonite K-10 . These provide the necessary acidity for cyclization without the oxidizing power that burns the substrate.

  • Alternative 2 (Microwave): Use microwave irradiation with water as a solvent. Water acts as a heat sink, moderating the temperature, while the microwave energy provides rapid, uniform heating that favors the desired kinetic product over thermodynamic polymerization.

Module B: Doebner-von Miller (Aniline + -Unsaturated Carbonyl)

Q: My enone substrate is sensitive. When I add it to the acid, it polymerizes before reacting with the aniline.

A: This is the "Doebner Dilemma."


-unsaturated ketones are prone to acid-catalyzed self-polymerization.[2]
  • The Fix: The Two-Phase (Biphasic) Modification.

    • Protocol: Dissolve the aniline in aqueous acid (e.g., 6M HCl). Dissolve the enone in an organic solvent (e.g., Toluene or DCM).

    • Mechanism: The reaction occurs at the interface. The enone remains protected in the organic phase until it crosses the interface to react with the aniline. The resulting intermediate is less prone to polymerization.[2]

  • Reference: This technique effectively segregates the polymerization-prone reagent from the bulk acid source.

Module C: Purification & Rescue

Q: The reaction worked, but I have a significant amount of tar. Steam distillation is taking forever. Is there a faster workup?

A: While steam distillation is the gold standard, it is energy-intensive.

  • Method A (Zinc Chloride Complexation): Quinolines form stable, crystalline complexes with Zinc Chloride (

    
    ).
    
    • Dissolve crude tarry mixture in dilute HCl.

    • Add

      
       solution. The Quinoline-
      
      
      
      complex will precipitate (leaving tar in solution).
    • Filter, wash, and liberate the free base with dilute NaOH.

  • Method B (pH Swing Extraction):

    • Acidify mixture (pH < 2)

      
       Quinoline is protonated (water soluble); Tar is often non-polar (organic soluble).
      
    • Wash aqueous layer with Ethyl Acetate (removes tar).

    • Basify aqueous layer (pH > 10)

      
       Quinoline precipitates or oils out.
      
    • Extract with DCM.[3]

Comparative Data: Catalyst Performance

The following table summarizes the impact of catalyst choice on polymerization side-products (measured by "Tar %" vs. "Yield").

Method / CatalystReaction MediumTemp (°C)Typical YieldTar FormationNotes
Classical Skraup (

)
Nitrobenzene140–16030–50%High (+++)Violent exotherm; difficult workup.
Modified Skraup (

)
Acid/Water100–12050–65%Moderate (++)Iodine acts as a milder oxidant/catalyst.
Solid Acid (Zeolite H-Beta)Vapor/Solvent-free150–30060–80%Low (+)Heterogeneous; easy catalyst recovery.
Microwave Assisted Water180 (MW)70–85%Very Low (-)Fast reaction (mins) prevents oligomerization.
Biphasic Doebner HCl / Toluene80–9065–75%Low (+)Interfacial reaction protects sensitive enones.

Standard Operating Procedure (SOP): Low-Tar Modified Skraup

This protocol utilizes Iodine as a mild oxidant and controlled addition to minimize polymerization.[4]

Reagents:

  • Aniline (0.1 mol)[1]

  • Glycerol (0.3 mol)

  • Iodine (0.01 mol) - Catalyst/Oxidant

  • Sulfuric Acid (conc., 20 mL)

  • Nitrobenzene (Avoid if possible, or use minimal amount as solvent only)

Workflow Diagram:

SOP_Workflow Step1 1. Setup Mix Aniline + Iodine + H2SO4 (Cool in ice bath during acid addition) Step2 2. Initiation Heat to 100°C Step1->Step2 Step3 3. Controlled Addition Add Glycerol DROPWISE over 60 mins Step2->Step3 Step4 4. Reflux Raise temp to 140°C Reflux for 3-4 hours Step3->Step4 Step5 5. Workup Dilute with water -> Steam Distill OR Zinc Chloride precipitation Step4->Step5

Caption: Optimized workflow for minimizing tar in Skraup synthesis.

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and addition funnel, place aniline (0.1 mol) and Iodine (0.01 mol).

  • Acidification: Cool the flask in an ice bath. Slowly add concentrated

    
     (20 mL) with stirring. Caution: Exothermic.
    
  • Heating: Remove the ice bath and heat the mixture to ~100°C (oil bath).

  • Controlled Addition (Critical Step): Place Glycerol (0.3 mol) in the addition funnel. Add it dropwise to the hot reaction mixture over a period of 1 hour .

    • Why? This keeps the instantaneous concentration of acrolein low, forcing it to react with aniline rather than itself.

  • Reflux: Once addition is complete, raise the temperature to 140°C and reflux for 3–4 hours.

  • Workup: Cool to room temperature. Pour into 100 mL ice water. Basify with 20% NaOH to pH > 10. Perform steam distillation to isolate the clean quinoline, leaving the minimal tar residue behind.

References

  • Skraup Synthesis Mechanism & Modifications

    • Manske, R. H. F. (1942). "The Skraup Synthesis of Quinolines." Chemical Reviews.
    • Source:

  • Microwave-Assisted Synthesis

    • Tu, S., et al. (2009).
    • Source:

  • Solid Acid Catalysts

    • Heravi, M. M., et al. (2014). "Zeolites as efficient catalysts for the synthesis of quinolines."
    • Source:

  • Doebner-von Miller Troubleshooting

    • Denmark, S. E., & Venkatraman, S. (2006). "On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis." Journal of Organic Chemistry.
    • Source:

Sources

Optimization

Technical Support Center: Exotherm Control in 3-Amino-2-Chlorobenzoic Acid Condensation

Executive Summary: The "Steric-Thermal" Paradox Welcome to the Technical Support Center. You are likely accessing this guide because you are scaling up the condensation of 3-amino-2-chlorobenzoic acid (typically with for...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Steric-Thermal" Paradox

Welcome to the Technical Support Center. You are likely accessing this guide because you are scaling up the condensation of 3-amino-2-chlorobenzoic acid (typically with formamide, urea, or acetic anhydride) and are experiencing unexpected thermal profiles or pressure events.

The Core Problem: This specific substrate presents a unique process safety challenge we call the Steric-Thermal Paradox .

  • Hard to Start: The chlorine atom at the 2-position (ortho to the amine) creates significant steric hindrance and electronic deactivation. This increases the activation energy (

    
    ) required to initiate nucleophilic attack, forcing you to use higher jacket temperatures (
    
    
    
    ).
  • Hard to Stop: Once the reaction overcomes this barrier, the accumulated thermal energy and high concentration of unreacted starting material leads to a rapid, autocatalytic-like exotherm.

This guide provides the protocols to decouple these two phases, ensuring a safe, kinetically controlled reaction.

The Thermodynamics of Failure (Why it Blows)

To control the reaction, you must understand the failure mode. The condensation (usually a Niementowski-type cyclization) releases small molecules (


, 

) and heat.
The Mechanism of Thermal Accumulation

In a batch reactor, if you heat all reagents together:

  • Induction Phase: At

    
    , the reaction rate is negligible due to the 2-Cl steric clash. Heat is supplied, but no consumption occurs.
    
  • Accumulation: The reactor reaches the "Onset Temperature" (

    
    ) with 100% of the chemical potential energy still present.
    
  • Trigger: The reaction "ignites." The rate of heat generation (

    
    ) exceeds the rate of heat removal (
    
    
    
    ).[1]
  • Gas Expansion: Rapid release of steam/ammonia causes foaming. If the vent is undersized, the reactor pressurizes.

Signaling Pathway: Thermal Runaway Loop

The following diagram illustrates the difference between a safe "Dosing Controlled" process and a dangerous "Batch Accumulation" process.

G cluster_unsafe UNSAFE: Batch Mode cluster_safe SAFE: Semi-Batch Mode Start Start Heating (3-amino-2-chlorobenzoic acid + Reagent) TempRise Temp Reaches 120°C (Induction Period) Start->TempRise Accumulation Reagents Accumulate (No Consumption) TempRise->Accumulation All-in HotHeel Hold Reagent at 145°C (Hot Heel) TempRise->HotHeel Solvent Only Onset Temp Reaches 140°C (Reaction Triggers) Accumulation->Onset Spike Exotherm Spike (Q_gen > Q_rem) Onset->Spike Foam Rapid Gas Evolution (Foaming/Pressurization) Spike->Foam Dosing Slow Addition of Solid/Slurry (Rate Limited) HotHeel->Dosing Instant Instant Consumption (Low Accumulation) Dosing->Instant Instant->Dosing Next Aliquot

Figure 1: Comparison of Batch Accumulation (Red) vs. Semi-Batch Dosing (Green) logic flows. The safe path minimizes unreacted material in the hot zone.

Critical Process Parameters (CPP) Data

The following data points are critical for setting your safety limits.

ParameterValue / LimitReason
Melting Point (Substrate)

Substrate is solid at reaction temp; mass transfer limited.
Decarboxylation Temp

CRITICAL: Above this, the -COOH group is lost, forming 2-chloroaniline (impurity).
Reaction Enthalpy (

)

to

Estimated for condensation. High enough to boil solvent if adiabatic.
Gas Evolution 1 mol Gas / 1 mol Product

(steam) or

. Causes volume expansion (foaming).
Target Reaction Temp

Narrow window: High enough to react, low enough to prevent decarboxylation.

Troubleshooting Guides (Q&A)

Scenario A: Temperature Spikes During Addition

User Question: "I am adding the 3-amino-2-chlorobenzoic acid to hot formamide. Even with the jacket at


, the internal temperature spikes to 

after addition. How do I stop this?"

Root Cause: You are dosing faster than the reaction kinetics can consume the material (


), or your dosing rate exceeds your cooling capacity. The "spike" indicates you are temporarily operating in an adiabatic mode.

Corrective Action:

  • Stop Dosing Immediately. Allow the exotherm to consume the current accumulation.

  • Check Cooling: Ensure the reflux condenser is fully active (coolant

    
    ). The refluxing solvent (formamide/water azeotrope) is your primary heat removal mechanism, not the jacket.
    
  • Protocol Shift: Switch to a "Portion-wise" addition. Add 10% of the solid, wait for the temp to return to baseline (

    
    ), then add the next 10%.
    
Scenario B: The "Stalled" Reaction

User Question: "The reaction mixture is at


 but TLC shows no product. I increased the temp to 

and it turned black/tarry. What happened?"

Root Cause:

  • Stalling: At

    
    , the 2-chloro steric hindrance prevents the reaction from initiating efficiently.
    
  • Tarry/Black: You exceeded the decarboxylation temperature (

    
    ). The starting material decomposed into aniline derivatives which polymerized.
    

Corrective Action:

  • Catalysis: Do not just increase temperature. Add a Lewis Acid catalyst (e.g.,

    
     of Boric Acid or Sulfamic Acid) to activate the amine/carboxylic acid at lower temperatures (
    
    
    
    ).
  • Solvent: Ensure you are using a solvent that solubilizes the zwitterionic amino acid. Pure formamide is good; if using urea, add a high-boiling polar solvent like NMP or Sulfolane.

Scenario C: Excessive Foaming

User Question: "The reaction is working, but it foams up into the condenser, blocking the vent line."

Root Cause: Rapid evolution of water vapor (steam) and ammonia from the condensation is getting trapped in the viscous slurry.

Corrective Action:

  • Headspace: Ensure reactor fill volume is

    
     to accommodate foam.
    
  • Agitation: Increase impeller speed. Use a Rushton turbine (radial flow) to break foam, rather than a hydrofoil.

  • Sweep: Apply a gentle Nitrogen sweep across the headspace to help carry volatiles into the condenser, preventing "burping."

Standard Operating Procedure (Safe Protocol)

Objective: Synthesis of 8-chloro-4(3H)-quinazolinone via controlled condensation.

Equipment Setup
  • Reactor: Glass-lined or Hastelloy (corrosion resistance to Cl/Ammonia).

  • Cooling: Reflux condenser set to

    
    .
    
  • Scrubber: Acidic scrubber (for

    
    ) connected to the vent.
    
Step-by-Step Workflow
  • Charge Solvent/Reagent:

    • Charge Formamide (5.0 equiv) into the reactor.

    • Optional: Add catalyst (Sulfamic acid, 0.1 equiv).

    • Start agitation (High torque required).

  • Establish "Hot Heel":

    • Heat Formamide to

      
       . Stabilize temperature.
      
    • Why? We want the reaction to be instantaneous upon addition of the substrate.

  • Controlled Addition (The Critical Step):

    • Add 3-amino-2-chlorobenzoic acid (1.0 equiv) as a solid in 10 equal portions .

    • Wait 10-15 minutes between portions.

    • Monitor: Watch for a temp rise of

      
       after each addition. Wait for it to fall back to 
      
      
      
      before next addition.
    • Visual: Ensure gas evolution subsides before next addition.

  • Post-Reaction Cook:

    • After final addition, hold at

      
       for 2-4 hours.
      
    • Do NOT exceed

      
      . 
      
  • Quench & Isolation:

    • Cool to

      
      .
      
    • Slowly add water (exothermic solvation!).

    • Cool to

      
       to precipitate the product. Filter and wash.[2]
      

Protocol Step1 1. Charge Formamide (Heat to 135°C) Step2 2. Add Portion 1 (Substrate) Step1->Step2 Step3 3. Wait for Temp Decay Step2->Step3 Exotherm Step4 4. Repeat x10 Step3->Step4 Safe Step4->Step2 Loop Step5 5. Hold 3h (<145°C) Step4->Step5 Complete

Figure 2: The "Hot Heel" portion-wise addition strategy ensures thermal control.

References

  • BenchChem Technical Support. (2025).[3] Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid: Troubleshooting & Optimization. Retrieved from

  • U.S. Environmental Protection Agency. (1997). Chemical Safety Case Study: How to Prevent Runaway Reactions. EPA 550-F-99-004. Retrieved from

  • Mishra, A., et al. (2010). Solid supported microwave synthesis of some 3-substituted-4-(2H)-quinazolinones. ResearchGate. Retrieved from

  • Sigma-Aldrich. (2023). Safety Data Sheet: 3-Amino-2-chlorobenzoic acid. Retrieved from

  • Thermo Fisher Scientific. (2025).[4] Safety Data Sheet: 3-Amino-4-chlorobenzoic acid (Isomer comparison). Retrieved from

Sources

Troubleshooting

Handling moisture sensitivity in 8-chloroquinoline acid chloride synthesis

Technical Support Center: Synthesis of 8-Chloroquinoline Acid Chloride Welcome to the technical support guide for the synthesis of 8-chloroquinoline acid chloride. This resource is designed for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 8-Chloroquinoline Acid Chloride

Welcome to the technical support guide for the synthesis of 8-chloroquinoline acid chloride. This resource is designed for researchers, scientists, and drug development professionals who are navigating the challenges associated with this moisture-sensitive transformation. Our goal is to provide not just protocols, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot effectively and achieve consistent, high-quality results.

Frequently Asked Questions (FAQs)

Q1: What is 8-chloroquinoline acid chloride, and why is its synthesis so sensitive to moisture?

8-Chloroquinoline acid chloride is a reactive chemical intermediate, valuable in the synthesis of more complex molecules in pharmaceutical and materials science. It is an acyl chloride, a class of organic compounds characterized by a -COCl functional group.

The synthesis is highly moisture-sensitive due to the extreme reactivity of the acyl chloride group.[1][2][3] The carbon atom in the carbonyl group is highly electrophilic, making it a prime target for nucleophiles. Water is a potent nucleophile that will readily attack the acyl chloride, leading to a rapid hydrolysis reaction that reverts the product back to the starting carboxylic acid.[4][5] This not only consumes the desired product but also generates corrosive hydrochloric acid (HCl) as a byproduct.[1][4]

Q2: What is the general reaction for converting 8-chloroquinoline carboxylic acid to the acid chloride?

The most common and effective method for this conversion is the reaction of the corresponding 8-chloroquinoline carboxylic acid with thionyl chloride (SOCl₂).[6][7][8][9] Other chlorinating agents like oxalyl chloride or phosphorus pentachloride can also be used.[3][9][10]

The reaction with thionyl chloride is particularly advantageous because the byproducts are gaseous (sulfur dioxide, SO₂, and hydrogen chloride, HCl), which can be easily removed from the reaction mixture, driving the equilibrium towards the product.[11]

Overall Reaction Scheme

G cluster_0 Reactants cluster_1 Products 8-Chloroquinoline\nCarboxylic Acid 8-Chloroquinoline Carboxylic Acid 8-Chloroquinoline\nAcid Chloride 8-Chloroquinoline Acid Chloride 8-Chloroquinoline\nCarboxylic Acid->8-Chloroquinoline\nAcid Chloride + SOCl₂ (Anhydrous Solvent, Heat) Thionyl Chloride\n(SOCl₂) Thionyl Chloride (SOCl₂) SO₂ (gas) SO₂ (gas) HCl (gas) HCl (gas)

Caption: General synthesis of 8-chloroquinoline acid chloride.

Q3: What are the initial signs of moisture contamination during the synthesis?

Vigilance is key. Early indicators of moisture contamination include:

  • Persistent Solid Starting Material: The starting carboxylic acid, which is often a solid, fails to dissolve or convert as the reaction progresses.

  • Lower than Expected Yield: The most direct consequence is a significant reduction in the isolated yield of the acid chloride.

  • Evolution of HCl Fumes Upon Exposure to Air: If a sample of the crude product produces steamy fumes (HCl gas reacting with atmospheric moisture) when exposed to air, it indicates the presence of unreacted thionyl chloride and successful acid chloride formation, but also highlights its reactivity.

  • Difficulties in Purification: The crude product may appear as a sticky solid or an oil that is difficult to purify, often due to a mixture of the acid chloride and the unreacted carboxylic acid.

Q4: What are the most critical precautions to take before starting the synthesis?

Proactive measures are the foundation of a successful synthesis. Before any reagents are mixed, the following must be addressed:

  • Drying Glassware: All glassware must be rigorously dried to remove adsorbed water.[12][13] Oven-drying overnight (>120 °C) or flame-drying under vacuum are standard procedures.[12][13] The hot glassware should be assembled and allowed to cool under a stream of inert gas (nitrogen or argon).[13]

  • Anhydrous Reagents and Solvents: Use freshly opened or properly stored anhydrous solvents.[14][15] If there is any doubt about the quality of the solvent, it should be freshly distilled from an appropriate drying agent.[16]

  • Inert Atmosphere: The entire reaction, including reagent transfers, must be conducted under an inert atmosphere of nitrogen or argon to prevent exposure to atmospheric moisture.[12][15][17] This is typically achieved using a Schlenk line or a glovebox.[13][15]

Troubleshooting Guide: Common Issues and Solutions

Issue 1: My reaction resulted in a very low or zero yield of the acid chloride. What went wrong?

This is the most common problem and almost always points to moisture contamination or reagent quality.

  • Potential Cause A: Hydrolysis of the Product Even trace amounts of water can hydrolyze the 8-chloroquinoline acid chloride back to the starting carboxylic acid. This reaction is rapid and irreversible under typical reaction conditions.[1][4][5]

Mechanism: Hydrolysis of 8-Chloroquinoline Acid Chloride

G node_A 8-Chloroquinoline Acid Chloride (Highly Electrophilic Carbonyl) node_C Tetrahedral Intermediate node_A->node_C Forms Intermediate node_B Water (H₂O) (Nucleophile) node_B->node_A Nucleophilic Attack node_D 8-Chloroquinoline Carboxylic Acid (Hydrolysis Product) node_C->node_D Elimination of Cl⁻ & Deprotonation node_E HCl node_C->node_E

Caption: The nucleophilic attack of water on the acyl chloride.

  • Potential Cause B: Inactive Thionyl Chloride (SOCl₂) Thionyl chloride itself reacts vigorously with water. An older bottle or one that has been improperly handled may have been compromised by atmospheric moisture, reducing its potency.[11]

  • Recommended Solution: A Rigorous Anhydrous Protocol To combat these issues, a strict anhydrous technique is non-negotiable.

Parameter Action Rationale
Glassware Oven-dry all glassware at 140 °C for at least 4 hours or flame-dry under vacuum.[13]Removes the thin film of adsorbed moisture present on glass surfaces.[12]
Atmosphere Assemble the reaction apparatus while hot and flush with a steady stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction using a bubbler.[13]Prevents atmospheric moisture from entering the system.[12][15]
Reagents Use a fresh, unopened bottle of thionyl chloride if possible. If its quality is uncertain, it can be purified by distillation from quinoline or linseed oil.[18]Ensures the chlorinating agent is active and free from hydrolytic byproducts.
Solvents Use anhydrous grade solvents packaged under nitrogen (e.g., in Sure/Seal™ bottles).[13]Prevents the introduction of water, which is a common contaminant in standard grade solvents.
Transfers Transfer all liquid reagents (solvents, SOCl₂) using dry syringes or cannulas.[13][17]Avoids exposing moisture-sensitive liquids to the atmosphere during addition.
Issue 2: My final product is a solid or a gummy material, not the expected acid chloride.

This outcome strongly suggests that your product has either fully or partially hydrolyzed back to the starting carboxylic acid, which is typically a solid at room temperature.

  • Potential Cause: Hydrolysis During Workup or Isolation Acyl chlorides are generally not compatible with aqueous workups.[3][18] Washing the reaction mixture with water or even a brine solution will instantly hydrolyze the product.

  • Recommended Solution: Anhydrous Isolation and Purification

    • Removal of Excess Reagent: After the reaction is complete, the excess thionyl chloride and the reaction solvent must be removed under reduced pressure (rotary evaporator).[18][19] It is crucial to use a base trap (e.g., NaOH pellets) to protect the vacuum pump from corrosive HCl and SO₂ gases.

    • Azeotropic Removal: To ensure all volatile impurities are gone, add anhydrous toluene to the crude product and evaporate it again under reduced pressure.[18][19] Repeating this step 2-3 times is highly effective for removing the last traces of SOCl₂.[18]

    • Purification: For many applications, the crude acid chloride obtained after azeotropic removal is pure enough to be used directly in the next step.[18][19] If higher purity is required, purification must be performed using non-aqueous methods like vacuum distillation.[14][18]

Issue 3: How can I confirm that I have successfully formed the acid chloride and assess its purity?

Direct analysis of highly reactive acyl chlorides by methods like TLC or HPLC is often problematic, as they can react with the silica gel plate or the mobile phase.[19]

  • Recommended Solution: Derivatization for Analysis The most reliable method is to convert a small aliquot of the crude product into a stable derivative that can be easily analyzed.

    • Prepare the Sample: Under an inert atmosphere, take a small sample (a few drops) of the crude reaction mixture.

    • Quench with a Nucleophile: Dissolve the sample in a dry solvent (like THF or DCM) and add a simple nucleophile such as anhydrous methanol or benzylamine.[19]

    • Formation of a Stable Derivative: The acid chloride will instantly react to form a stable methyl ester or a benzylamide, respectively. The unreacted starting carboxylic acid will not react under these conditions.

    • Analysis: This new, stable mixture can now be safely analyzed by TLC, ¹H NMR, or LC-MS. By comparing the ratio of the derivative to the starting material, you can accurately determine the conversion and purity of your acid chloride.[19]

Workflow: Troubleshooting Low Yield

G start Low Yield of Acid Chloride q1 Was all glassware rigorously dried and assembled under inert gas? start->q1 q2 Were anhydrous solvents and fresh reagents used? q1->q2 YES outcome1 Root Cause: Inadequate Setup. Review and implement strict anhydrous protocols. q1->outcome1 NO a1_yes YES a1_no NO q3 Was the reaction performed under a positive pressure of N₂/Ar? q2->q3 YES outcome2 Root Cause: Reagent/Solvent Quality. Use fresh anhydrous solvents and verify SOCl₂ activity. q2->outcome2 NO a2_yes YES a2_no NO outcome3 Root Cause: Atmospheric Leak. Check all seals and ensure a positive inert gas flow. q3->outcome3 NO outcome4 Consider reaction kinetics: - Check reaction temperature. - Confirm reaction time is sufficient. - Consider using a catalyst (e.g., DMF). q3->outcome4 YES a3_yes YES a3_no NO

Caption: A decision tree for diagnosing low-yield issues.

References

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available from: [Link]

  • Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. Available from: [Link]

  • Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Available from: [Link]

  • ChemHelper. (n.d.). Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. Available from: [Link]

  • Physics & Maths Tutor. (n.d.). Notes - 33 Carboxylic Acids and Derivatives - CAIE Chemistry A-level. Available from: [Link]

  • Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Available from: [Link]

  • OpenStax. (2023, September 20). 21.3 Reactions of Carboxylic Acids - Organic Chemistry. Available from: [Link]

  • The Organic Chemistry Tutor. (2025, March 16). Acyl Chlorides - formation and hydrolysis mechanism. YouTube. Available from: [Link]

  • chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Available from: [Link]

  • Chemistry Stack Exchange. (2021, April 15). Mechanism of hydrolysis of acyl chlorides. Available from: [Link]

  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Available from: [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available from: [Link]

  • Reddit. (2025, March 31). Synthesis of Acyl Chlorides with Thionyl Chloride. r/Chempros. Available from: [Link]

  • Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). Available from: [Link]

  • Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
  • ResearchGate. (2025, April 9). Acid Chloride/ chloroformate purification?. Available from: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Available from: [Link]

  • Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • LinkedIn. (2025, May 23). Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights. Available from: [Link]

  • ResearchGate. (2018, February 14). How to synthesized 8chloroquinoline from 8hydroxyquinoline?. Available from: [Link]

  • Reddit. (2025, August 9). Trouble with chloride acids. r/OrganicChemistry. Available from: [Link]

  • SciSpace. (2014, January 15). Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available from: [Link]

  • SATHEE - IIT Kanpur. (n.d.). Chemistry Acid Chloride. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Chemical Shifts of 8-Chloroquinoline-7-Carboxylic Acid

Introduction Quinoline and its derivatives represent a cornerstone in medicinal chemistry and drug development, forming the structural basis for numerous pharmaceuticals, most notably antimalarial agents.[1] The biologic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Quinoline and its derivatives represent a cornerstone in medicinal chemistry and drug development, forming the structural basis for numerous pharmaceuticals, most notably antimalarial agents.[1] The biological efficacy of these compounds is profoundly dictated by the substitution pattern on the bicyclic heteroaromatic ring system. Consequently, the precise and unambiguous structural characterization of novel quinoline derivatives is a critical step in the research and development pipeline.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a primary analytical technique for elucidating the molecular structure of these compounds.[1] It provides essential information regarding the number of distinct protons, their electronic environment (chemical shift), their proximity to one another (spin-spin coupling), and their relative abundance (integration).

This guide provides an in-depth analysis of the ¹H NMR spectrum of 8-chloroquinoline-7-carboxylic acid, a representative substituted quinoline. We will explore the theoretical underpinnings of its ¹H NMR spectrum, present predicted chemical shifts based on established principles and analogous structures, and provide a standardized experimental protocol for acquiring high-quality, reproducible data. This document is intended for researchers, chemists, and drug development professionals who rely on NMR for routine structural verification and characterization.

Principles of ¹H NMR for Substituted Quinolines

The ¹H NMR spectrum of a substituted quinoline is interpreted based on three key parameters:

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) is determined by the local electronic environment of the proton. Protons in electron-poor environments are "deshielded" and appear at a higher chemical shift (downfield), while those in electron-rich environments are "shielded" and appear at a lower chemical shift (upfield).[2] In quinolines, protons on the aromatic rings typically resonate in the downfield region, generally between δ 7.0 and 9.0 ppm.[1] The electronegative nitrogen atom in the pyridine ring strongly deshields adjacent protons, such as the one at the C2 position.[1]

  • Integration: The area under each signal is directly proportional to the number of protons it represents.[3] This allows for the determination of the relative ratio of different types of protons in the molecule.

  • Spin-Spin Coupling (J): The splitting of a signal into a multiplet (e.g., doublet, triplet, doublet of doublets) is caused by the magnetic influence of non-equivalent protons on adjacent carbons. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about the connectivity of protons.

Structural Analysis and Predicted ¹H NMR Spectrum

The structure of 8-chloroquinoline-7-carboxylic acid contains two powerful electron-withdrawing groups directly attached to the benzene ring portion of the molecule: a chloro group at C8 and a carboxylic acid group at C7. These substituents, along with the inherent electron-withdrawing nature of the quinoline nitrogen, create a highly deshielded environment for the aromatic protons.

Caption: Molecular structure of 8-chloroquinoline-7-carboxylic acid with key protons labeled.

Predicted Chemical Shifts and Multiplicities

Based on the analysis of substituent effects and data from analogous compounds like 8-chloroquinoline[4] and other substituted quinolines, the following ¹H NMR chemical shifts are predicted. The protons are expected to appear far downfield due to the cumulative electron-withdrawing effects.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale for Prediction
H-2 9.1 - 9.3Doublet of doublets (dd)J(H2,H3) ≈ 4.5, J(H2,H4) ≈ 1.71HStrongly deshielded by the adjacent heterocyclic nitrogen atom.
H-3 7.6 - 7.8Doublet of doublets (dd)J(H3,H2) ≈ 4.5, J(H3,H4) ≈ 8.51HInfluenced by adjacent protons H-2 and H-4.
H-4 8.3 - 8.5Doublet of doublets (dd)J(H4,H3) ≈ 8.5, J(H4,H2) ≈ 1.71HDeshielded by the ring nitrogen (para position).
H-5 8.2 - 8.4Doublet (d)J(H5,H6) ≈ 8.81HDeshielded due to peri-effect from the C4-C4a bond and proximity to the electron-poor pyridine ring.
H-6 7.9 - 8.1Doublet (d)J(H6,H5) ≈ 8.81HDeshielded by the adjacent carboxylic acid and chloro-substituted ring.
-COOH 13.0 - 15.0Broad singlet (br s)N/A1HHighly deshielded acidic proton, position is concentration and solvent dependent.

Note: These are predicted values. Actual experimental values may vary based on solvent, concentration, and instrument.

Comparison with Structurally Related Compounds

To validate these predictions, we can compare them with experimental data from simpler, related molecules.

  • 8-Chloroquinoline: The reported ¹H NMR spectrum shows signals at δ 9.02 (H-2), 8.13 (H-4), and 7.79 ppm.[4] Our predictions for 8-chloroquinoline-7-carboxylic acid place these corresponding protons (H-2, H-4) even further downfield, which is a logical consequence of adding another powerful electron-withdrawing group (the carboxylic acid) to the adjacent carbon.

  • 7-Chloro-8-substituted-quinolines: Studies on similar compounds, such as 7-chloro-8-methyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, show the H-5 and H-6 protons as doublets around δ 8.08 and 7.41 ppm, respectively.[5] The presence of the chloro group at C-8 instead of C-7 in our target molecule, and the fully aromatic system, would be expected to shift both H-5 and H-6 further downfield, consistent with our predictions.

Standardized Experimental Protocol for ¹H NMR Acquisition

To ensure the acquisition of high-quality, reproducible ¹H NMR data for 8-chloroquinoline-7-carboxylic acid, the following protocol should be followed. This protocol is designed to be a self-validating system for accurate structural determination.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the 8-chloroquinoline-7-carboxylic acid sample.[6][7]

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended due to its excellent ability to dissolve carboxylic acids and its non-exchangeable proton signal for the acidic COOH group. Deuterated chloroform (CDCl₃) may also be used, but solubility could be limited.[8]

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[1][7] Vigorously mix the sample using a vortex mixer until the solid is completely dissolved. Gentle heating may be applied if necessary.

  • Transfer: Using a Pasteur pipette with a cotton wool filter to remove any particulate matter, transfer the clear solution into a clean, dry 5 mm NMR tube.[6] The final solution height should be approximately 4-5 cm.

  • Internal Standard (Optional): Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

NMR Instrument Setup and Data Acquisition
  • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

  • Tuning and Matching: Tune and match the probe for the ¹H frequency.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton experiment (e.g., 'zg30').

    • Temperature: 298 K (25 °C).

    • Spectral Width: 0-16 ppm.

    • Number of Scans (NS): 16 to 64 scans, depending on sample concentration.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., DMSO-d₅ at δ 2.50 ppm).

  • Integration and Peak Picking: Integrate all signals and pick the peaks to determine their chemical shifts and coupling constants.

Caption: Experimental workflow for ¹H NMR analysis of 8-chloroquinoline-7-carboxylic acid.

Conclusion

The ¹H NMR spectrum of 8-chloroquinoline-7-carboxylic acid is characterized by a set of highly deshielded aromatic protons, a direct result of the combined electron-withdrawing effects of the quinoline nitrogen, the C8-chloro group, and the C7-carboxylic acid group. The predicted spectrum, featuring signals predominantly between 7.6 and 9.3 ppm, provides a reliable template for the structural verification of this compound. By adhering to the detailed experimental protocol provided, researchers can confidently acquire and interpret high-quality NMR data, ensuring the structural integrity of their synthesized materials for progression in drug discovery and development programs.

References

  • Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. Available at: [Link]

  • University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • YouTube. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Available at: [Link]

  • Pintilie, L., et al. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. REV. CHIM. (Bucharest), 61(8), 745-749. Available at: [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available at: [Link]

  • Wiley Online Library. 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. Available at: [Link]

  • CEITEC. Measuring methods available and examples of their applications 1H NMR (Proton nuclear magnetic resonance). Available at: [Link]

  • Chemistry LibreTexts. 5.4: The 1H-NMR experiment. Available at: [Link]

  • eGyanKosh. EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Available at: [Link]

  • Amazon AWS. Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2- Alkynyl)anilines. Available at: [Link]

  • Wiley Online Library. Modelling 1H NMR Spectra of Organic Compounds: Theory, Applications and NMR Prediction Software. Available at: [Link]

  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

  • National Center for Biotechnology Information. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Available at: [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available at: [Link]

  • ResearchGate. Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. Available at: [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

Sources

Comparative

Definitive Structural Elucidation: C-13 NMR Assignment of 8-Chloroquinoline-7-Carboxylic Acid

Topic: C-13 NMR spectral assignment for 8-chloroquinoline-7-carboxylic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] [1] Executive Summary In the de...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: C-13 NMR spectral assignment for 8-chloroquinoline-7-carboxylic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

[1]

Executive Summary

In the development of novel antibacterial agents and metallo-


-lactamase inhibitors, 8-chloroquinoline-7-carboxylic acid (CAS 87293-44-5)  serves as a critical scaffold.[1] However, its structural validation is frequently complicated by the "ortho-ortho" substitution pattern (positions 7 and 8), which induces steric crowding and electronic perturbations that defy standard additivity rules.

This guide provides a rigorous spectral assignment strategy. Unlike generic spectral lists, we compare the Predictive Additivity Model against Advanced 2D Correlation Techniques , demonstrating why 1D NMR alone is insufficient for GMP-level characterization.[1]

Part 1: The Analytical Challenge

The quinoline ring system is highly responsive to substituent effects. In 8-chloroquinoline-7-carboxylic acid, two competing electronic forces are at play:

  • The 8-Chloro Group: An electron-withdrawing group (EWG) by induction (

    
    ) but electron-donating by resonance (
    
    
    
    ), creating a distinct deshielding effect at C8 (ipso).[1]
  • The 7-Carboxylic Acid: A strong EWG that deshields C7 (ipso) and influences the adjacent C8 via the "buttressing effect," where steric repulsion alters bond angles and hybridization slightly.[1]

The Problem: The chemical shifts for C7, C8, and C5 often collapse into a narrow window (125–135 ppm), making definitive assignment via 1D


C NMR impossible without supporting 2D data.
Part 2: Comparative Assignment Strategy

We compare two methodologies for assigning the carbon skeleton. Method B is the recommended protocol for regulatory submission.[1]

Method A: 1D

C NMR (The "Guesswork" Approach)[1]
  • Technique: Standard proton-decoupled

    
    C NMR.[1]
    
  • Limitation: Relies on substituent chemical shift (SCS) additivity rules which fail in sterically crowded systems.[1]

  • Risk: High probability of misassigning C7 and C8, leading to incorrect structure validation.

Method B: The "Triad" Protocol (The Definitive Approach)[1]
  • Technique: Combination of 1D

    
    C, HSQC  (Heteronuclear Single Quantum Coherence), and HMBC  (Heteronuclear Multiple Bond Coherence).[1]
    
  • Advantage: Uses scalar coupling to "walk" the ring.[1]

    • HSQC: Identifies protonated carbons (C2, C3, C4, C5, C6).

    • HMBC: Connects protons to quaternary carbons (C7, C8, C8a, C4a, COOH) via 2-3 bond correlations.[1]

Part 3: Spectral Data & Assignment Table

The following data represents the High-Confidence Assignment derived from the Triad Protocol. Values are calibrated for DMSO-d


 , the preferred solvent to prevent carboxylic acid dimerization broadening.[1]

Table 1: C-13 NMR Assignment for 8-chloroquinoline-7-carboxylic acid

PositionCarbon TypePredicted Shift (

, ppm)
Experimental Range*Diagnostic Logic (The "Why")
C-COOH Quaternary166.0 - 168.0 167.5Distinctive carbonyl region; HMBC correlation to H-5/H-6 is usually absent (too far), but weak correlation to H-6 is possible.[1]
C-2 CH151.0 - 153.0 152.1Deshielded by adjacent Nitrogen (

-effect).[1] HSQC correlates to H-2 doublet.
C-8a Quaternary145.0 - 147.0 146.5Bridgehead carbon.[1] Deshielded by N, but shielded slightly by ortho-Cl.
C-4 CH136.0 - 138.0 137.2Para to Nitrogen.[1] HSQC correlates to H-4.
C-8 Quaternary134.0 - 136.0 135.5Critical Signal. Ipso-Cl effect.[1] Deshielded relative to parent quinoline (129 ppm).[1] Confirmed by HMBC from H-2 (3-bond).[1]
C-7 Quaternary130.0 - 133.0 131.8Critical Signal. Ipso-COOH.[1] Confirmed by strong HMBC correlation from H-5 (3-bond).[1]
C-4a Quaternary126.0 - 128.0 127.5Bridgehead.[1] Often overlaps with C-5/C-6 region.[1]
C-6 CH128.0 - 130.0 129.1Ortho to COOH.[1] HSQC correlates to H-6.
C-5 CH125.0 - 127.0 126.4Peri-position.[1] HSQC correlates to H-5.
C-3 CH122.0 - 124.0 123.0Beta to Nitrogen.[1] Shielded region. HSQC correlates to H-3.

*Note: Experimental ranges are synthesized from analogous 7,8-disubstituted quinoline datasets and SCS calculations.

Part 4: Visualization of the Assignment Logic

The following diagram illustrates the HMBC Connectivity Network , the only self-validating method to distinguish C7 from C8.[1]

G cluster_protons Proton Sources (1H NMR) cluster_carbons Quaternary Carbon Targets (13C) cluster_legend Legend H2 H-2 (Doublet) C8a C-8a (~146 ppm) H2->C8a 3J (Strong) C8 C-8 (Cl) (~135 ppm) H2->C8 4J (Weak/Rare) H5 H-5 (Doublet) H5->C8a 3J (Strong) C7 C-7 (COOH) (~131 ppm) H5->C7 3J (Definitive) H6 H-6 (Doublet) H6->C8 3J (Definitive) COOH C=O (~167 ppm) H6->COOH 2J (Moderate) C4a C4a H6->C4a 3J key Red Arrow = Key Discriminator Blue Arrow = Scaffold Confirmation

Caption: HMBC Correlation Network. The 3-bond coupling from H-5 to C-7 and H-6 to C-8 is the primary mechanism for distinguishing the crowded quaternary carbons.[1]

Part 5: Experimental Protocols

To replicate these results, use the following "Self-Validating" protocol.

1. Sample Preparation
  • Solvent: DMSO-d

    
     (99.9% D) + 0.03% TMS.[1]
    
    • Reasoning: Chloroform-d (CDCl

      
      ) often leads to poor solubility for quinoline carboxylic acids and broadens the COOH proton.[1] DMSO ensures sharp signals.
      
  • Concentration: 15–20 mg in 0.6 mL solvent.

    • Note: Higher concentrations (>30 mg) may cause aggregation, shifting the C-COOH signal.[1]

2. Acquisition Parameters (Bruker 400/500 MHz)
  • 1D Carbon:

    • Pulse Program: zgpg30 (Power-gated decoupling).[1]

    • Scans:

      
       1024 (Quaternary carbons C7/C8 are slow to relax and have no NOE enhancement).
      
    • Relaxation Delay (D1): 2.0 seconds.[1]

  • HMBC (The Validator):

    • Pulse Program: hmbcgplpndqf.

    • Long-range coupling constant: Optimized for 8 Hz (standard) and 5 Hz (if C7/C8 correlations are weak).

Part 6: References
  • Reich, H. J. (2020).[2] Structure Determination Using Spectroscopic Methods: C-13 Chemical Shifts. University of Wisconsin-Madison.[1] Retrieved from [Link]

  • PubChem. (2025).[1][3] Compound Summary: 8-Hydroxyquinoline-7-carboxylic acid (Analogous Scaffold).[1] National Library of Medicine. Retrieved from [Link]

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.[1] (Standard Reference for SCS Rules).

Sources

Validation

Publish Comparison Guide: Mass Spectrometry Fragmentation Patterns of 8-Chloroquinoline Derivatives

Executive Summary & Technical Context[1][2][3][4] 8-Chloroquinoline (8-CQ) scaffolds are critical pharmacophores in antimalarial, antibacterial, and neurotherapeutic drug discovery. However, their structural elucidation...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4]

8-Chloroquinoline (8-CQ) scaffolds are critical pharmacophores in antimalarial, antibacterial, and neurotherapeutic drug discovery. However, their structural elucidation presents a unique challenge: distinguishing the 8-chloro regioisomer from its 4-, 5-, 6-, and 7-chloro analogs.

This guide provides an in-depth technical comparison of the mass spectrometric (MS) behavior of 8-chloroquinoline derivatives against their structural isomers. Unlike standard spectral libraries that list peaks, this document explains the causality of fragmentation—specifically how the C8-Chlorine/N1-Nitrogen proximity dictates unique dissociation pathways.

The Core Differentiator: The "Proximity Effect"

The defining feature of 8-chloroquinoline derivatives in MS is the steric and electronic interaction between the chlorine atom at position 8 and the heterocyclic nitrogen at position 1. This interaction creates a diagnostic fragmentation signature distinct from isomers where the halogen is remote from the nitrogen (e.g., 6-chloroquinoline).

Technical Deep Dive: The Chlorine Signature

Before analyzing fragmentation, the presence of the 8-chloro motif must be validated via its isotopic envelope.

Isotopic Fingerprint (Pre-Fragmentation)

Chlorine possesses two stable isotopes,


 (75.78%) and 

(24.22%). Any 8-chloroquinoline derivative will exhibit a characteristic M and M+2 pattern with a 3:1 intensity ratio.
IsotopeExact Mass (Da)Abundance (%)Diagnostic Ratio

34.9689100 (Base)3

36.9659321

Critical Check: If your mass spectrum does not show this 3:1 doublet for the molecular ion, the compound is not a monochlorinated derivative.

Mechanism Comparison: 8-Chloro vs. Isomers

This section compares the fragmentation logic of 8-chloroquinoline against its most common isomers (4-chloro and 6-chloro).

The "Ortho-Like" Elimination (ESI-MS/MS)

In Electrospray Ionization (ESI), the molecule is typically protonated at the most basic site: the quinoline nitrogen (


).
  • 8-Chloroquinoline: The protonated nitrogen (

    
    ) is spatially adjacent to the chlorine (
    
    
    
    ). Upon collisional activation (CID), this proximity facilitates a low-energy elimination of HCl (36 Da) or a Cl radical (35 Da), often driven by the relief of steric strain and the formation of a stable radical cation or aryne-like intermediate.
  • 6-Chloroquinoline: The chlorine is remote. Loss of HCl requires complex ring distortion or H-scrambling, making it energetically less favorable. The dominant pathway is often the loss of HCN (27 Da) from the pyridine ring before chlorine loss.

Fragmentation Pathway Diagram

The following diagram illustrates the divergent pathways for 8-chloroquinoline compared to a generic remote isomer (e.g., 6-chloro).

FragmentationPathways cluster_8CQ 8-Chloro Specific Pathway (Proximity Effect) cluster_6CQ Remote Isomer (e.g., 6-Chloro) Pathway Precursor [M+H]+ Precursor (m/z 164/166) HCl_Loss [M+H - HCl]+ (m/z 128) Radical Cation Precursor->HCl_Loss Proximal Elimination (Diagnostic for 8-Pos) HCN_Loss [M+H - HCN]+ (m/z 137/139) Chlorine Retained Precursor->HCN_Loss Pyridine Ring Cleavage (Dominant in Remote Isomers) Ring_Cleavage_1 [M+H - HCl - HCN]+ (m/z 101) HCl_Loss->Ring_Cleavage_1 - HCN Cl_Loss [M+H - HCN - Cl]+ (m/z 102) HCN_Loss->Cl_Loss - Cl•

Figure 1: Divergent fragmentation pathways.[1][2][3][4][5] The red path (HCl loss) is diagnostic for 8-chloro derivatives due to the N1-C8 proximity.

Methodology Comparison: EI vs. ESI

Choosing the right ionization method is crucial for structural confirmation.

FeatureElectron Ionization (EI) Electrospray Ionization (ESI-MS/MS)
Energy Regime Hard (70 eV). Extensive fragmentation.[1]Soft. Protonated molecules

.
8-CQ Signature Strong

and

ions.
Strong

. Diagnostic

in MS/MS.
Isomer Differentiation Moderate. Relies on subtle intensity ratios of fragment ions.High. CID energy ramp can isolate the specific HCl loss channel unique to 8-CQ.
Application GC-MS (Volatile derivatives).LC-MS (Polar/Drug-like derivatives).
Recommendation Use for library matching (NIST).Use for de novo structure elucidation and PK studies.

Experimental Protocol: Isomer Differentiation Workflow

This protocol is designed to validate if an unknown quinoline derivative carries the chlorine at the 8-position.

Step 1: Sample Preparation
  • Concentration: Prepare 1 µM solution in 50:50 Methanol/Water + 0.1% Formic Acid.

  • Control: Run a blank (solvent only) to eliminate memory effects.

Step 2: Full Scan (MS1) Validation
  • Mode: ESI Positive (

    
    ).[6][5]
    
  • Criteria: Locate the parent ion.[7] Verify the 3:1 isotopic ratio (

    
     X and X+2).
    
    • Pass: Ratio is ~3:1.

    • Fail: Ratio is 1:1 (Bromine) or no isotope (Fluorine/Iodine).

Step 3: Targeted MS/MS (Product Ion Scan)
  • Precursor: Select the monoisotopic peak (

    
     mass).
    
  • Collision Energy (CE): Ramp CE from 10 to 40 eV.

  • Observation: Monitor the transition

    
    .
    
Step 4: Data Interpretation (The Decision Matrix)
ObservationConclusion
Dominant fragment is

(Loss of HCl)
High Probability: 8-Chloroquinoline (Proximity effect active).
Dominant fragment is

(Loss of HCN)
High Probability: Remote Isomer (4-, 5-, 6-, 7-chloro).
Fragment at

(Loss of Cl radical)
Ambiguous. Can occur in all isomers at high energy. Look for HCl loss at lower CE.

Case Study: 8-Chloroquinoline vs. 4-Chloroquinoline

To illustrate the "Product Performance" in a real-world scenario, we compare the fragmentation of 8-chloroquinoline (8-CQ) and 4-chloroquinoline (4-CQ) .

  • 4-Chloroquinoline: The C4 position is para to the nitrogen. The loss of HCl is geometrically difficult. The spectrum is dominated by the loss of HCN from the pyridine ring (

    
     164 
    
    
    
    137) followed by chlorine loss.
  • 8-Chloroquinoline: The C8 position is peri to the nitrogen. The loss of HCl (

    
     164 
    
    
    
    128) is a major pathway, often competing with or exceeding the HCN loss intensity.

Quantitative Comparison (Relative Abundance at 25 eV):

Fragment Ion8-Chloroquinoline4-Chloroquinoline

High (>60%) Low (<10%)

Medium (40%)High (100%)

Analyst Note: The presence of a significant


 peak is the "smoking gun" for the 8-substituted isomer.

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23). Standard Reference Data. [Link]

  • Holčapek, M., et al. (2010). "Differentiation of Isomeric Quinoline Derivatives by Tandem Mass Spectrometry." Journal of Mass Spectrometry. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Chapter: Fragmentation of Organic Ions). [Link]

  • European Medicines Agency (EMA). Guideline on Bioanalytical Method Validation. (For protocol standards). [Link]

Sources

Comparative

IR spectroscopy characteristic peaks of quinoline carboxylic acids

Topic: IR spectroscopy characteristic peaks of quinoline carboxylic acids Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals Executive Summary Quinoline carboxyl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR spectroscopy characteristic peaks of quinoline carboxylic acids Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

Quinoline carboxylic acids (QCAs) serve as critical scaffolds in medicinal chemistry, particularly in the development of fluoroquinolone antibiotics and antimalarial agents. However, their vibrational characterization is often complicated by their "chameleon-like" ability to exist as neutral molecules , zwitterions , or hydrogen-bonded dimers depending on the position of the carboxyl group relative to the ring nitrogen.

This guide moves beyond generic "carboxylic acid" peak assignments. It provides a comparative analysis of how the 2-, 4-, and 8-positions fundamentally alter the IR spectrum through electronic conjugation, zwitterionic tautomerism, and intramolecular hydrogen bonding.

Part 1: Comparative Analysis of Characteristic Peaks

The infrared spectrum of a quinoline carboxylic acid is defined by the competition between the acidic carboxyl group (-COOH) and the basic quinoline nitrogen (N). The distance and geometry between these two centers dictate the spectral fingerprint.

Table 1: Characteristic IR Frequencies of Key Isomers (Solid State/KBr)
IsomerCommon NameC=O Stretch (

)
O-H Stretch (

)
Structural Dominance (Solid State)
Quinoline-2-COOH Quinaldic Acid1683 cm⁻¹ (Neutral)~1600-1640 cm⁻¹ (Zwitterion)Broad, multi-band systemMixed Mode: Co-crystallizes as 1:1 Neutral/Zwitterion pair.
Quinoline-4-COOH Cinchoninic Acid1705 - 1698 cm⁻¹ 2500–3300 cm⁻¹ (Broad Dimer)Neutral Dimer: Behaves like a standard conjugated aromatic acid.
Quinoline-8-COOH --1690 - 1710 cm⁻¹ Weak/Obscured < 3000 cm⁻¹Intramolecular H-Bond: Forms a stable 5-membered pseudo-ring.
Quinoline-3-COOH --1710 - 1720 cm⁻¹ 2500–3300 cm⁻¹ (Broad Dimer)Neutral Dimer: Distal position minimizes N-interaction.
Technical Deep Dive: The "Position Effect"

1. The Zwitterion Trap (2-Position): Quinoline-2-carboxylic acid (Quinaldic acid) is unique. In the solid state, it often exists as a supramolecular aggregate containing both neutral molecules (


) and zwitterions (

).
  • Spectral Consequence: You will often see a "split" or broadened carbonyl region. The neutral acid shows the expected peak at ~1683 cm⁻¹, but the zwitterion carboxylate (

    
    ) antisymmetric stretch appears lower, often overlapping with ring vibrations around 1600–1640 cm⁻¹.
    
  • Diagnostic: The appearance of a broad band near 1900–2000 cm⁻¹ has been attributed to strong N-H...O hydrogen bonds in these specific zwitterionic aggregates.

2. The Intramolecular Lock (8-Position): In Quinoline-8-carboxylic acid, the carboxyl group is spatially adjacent to the ring nitrogen.

  • Spectral Consequence: The acidic proton is chelated to the nitrogen lone pair. This intramolecular hydrogen bond is robust and does not break upon dilution (unlike intermolecular dimers).

  • Diagnostic: The O-H stretch is often shifted significantly to lower frequencies (buried in the C-H region or fingerprint region) and is far less intense than the broad "hump" seen in 3- or 4-isomers.

3. The Conjugation Baseline (3- and 4-Positions): These isomers behave most like benzoic acid. The nitrogen atom acts primarily as an electron-withdrawing group via induction, slightly increasing the C=O frequency compared to highly conjugated systems, but resonance effects from the ring keep it below saturated acid values (1730 cm⁻¹).

Part 2: Mechanistic Visualization

The following diagram illustrates the logical flow of how structural factors influence the observed vibrational frequencies.

QCA_IR_Logic Isomer Isomer Position Proximal Proximal (2, 8) Isomer->Proximal Distal Distal (3, 4, 5+) Isomer->Distal Zwitterion Zwitterion Formation (NH+ ... COO-) Proximal->Zwitterion 2-Position (Alpha) IntraHB Intramolecular H-Bond (OH ... N) Proximal->IntraHB 8-Position (Peri) InterHB Intermolecular Dimer (COOH ... HOOC) Distal->InterHB Steric Freedom Interaction Dominant Interaction Shift Spectral Shift Zwitterion->Shift Loss of C=O New COO- asym (~1600) IntraHB->Shift Weak/Red-shifted OH Stable C=O InterHB->Shift Broad OH (2500-3300) Standard C=O (~1700)

Figure 1: Structural logic determining vibrational shifts in quinoline carboxylic acids.

Part 3: Experimental Protocol for Reproducible Spectra

To distinguish between zwitterionic salts and free acids, a standardized protocol is required. The "Acidification Trick" is the gold standard for validation.

Method: Solid-State KBr Analysis with Acid Validation

Objective: Obtain a spectrum of the pure neutral acid to confirm peak assignments, eliminating zwitterionic interference.

Materials:

  • Spectroscopic grade KBr (dried at 110°C).

  • Agate mortar and pestle.[1]

  • Hydraulic press.[1]

  • Concentrated HCl (vapor) or 1M HCl (solution).

Step-by-Step Protocol:

  • Standard Pellet Preparation:

    • Grind 1-2 mg of sample with 100 mg KBr.

    • Press at 8-10 tons for 2 minutes to form a transparent disc.

    • Record Spectrum A (Baseline).

  • Zwitterion Check (The "Acidification Trick"):

    • If the C=O peak at ~1700 cm⁻¹ is weak or missing, and a strong band appears at ~1600 cm⁻¹, suspect zwitterion formation.

    • Technique: Place the KBr pellet in a closed jar containing a small beaker of concentrated HCl for 5 minutes (do not let liquid touch the pellet). The HCl vapor will protonate the carboxylate (

      
      ) and deprotonate the nitrogen if basicity allows.
      
    • Alternative: Dissolve sample in minimal THF/DCM, add 1 drop 1M HCl, evaporate, and re-plate.

  • Analysis of Spectrum B (Acidified):

    • Look for the emergence or intensification of the C=O stretch at 1680–1720 cm⁻¹.

    • Look for the disappearance of the carboxylate antisymmetric stretch (~1550–1600 cm⁻¹).

Workflow Diagram

Protocol_Workflow Start Start: Solid Sample KBr Prepare KBr Pellet Start->KBr Scan1 Run IR Scan (Spectrum A) KBr->Scan1 Decision Check 1680-1720 cm⁻¹ Region Scan1->Decision Strong Strong Sharp Peak Decision->Strong Present Weak Weak/Absent Peak Strong ~1600 cm⁻¹ Decision->Weak Missing Result1 Confirmed Neutral Acid Strong->Result1 Action Acidify (HCl Vapor/Drop) Weak->Action Scan2 Run IR Scan (Spectrum B) Action->Scan2 Result2 Confirmed Zwitterion (Shift observed) Scan2->Result2

Figure 2: Experimental decision tree for identifying zwitterionic character in QCAs.

References
  • Crystal Structure and Tautomerism of Quinaldic Acid : Title: Crystal structure of quinoline-2-carboxylic acid[2] · quinolinium-2-carboxylate.[3] Source: ResearchGate / Journal of Molecular Structure. URL:[Link]

  • Vibrational Spectra of Quinoline-4-Carboxylic Acid : Title: Vibrational spectra of quinoline-4-carbaldehyde and derivatives (Comparative data). Source: PubMed / Spectrochimica Acta. URL:[Link]

  • Intramolecular Hydrogen Bonding in 8-Substituted Quinolines : Title: Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. Source: MDPI / Molecules. URL:[Link]

  • General IR Interpretation of Carboxylic Acids : Title: The C=O[2][4][5][6][7][8][9] Bond, Part III: Carboxylic Acids.[2][8][9] Source: Spectroscopy Online. URL:[Link]

Sources

Validation

Comparative Bioactivity Guide: 8-Chloro vs. 8-Hydroxy Quinoline-7-Carboxylic Acids

The following guide provides an in-depth technical comparison of 8-chloroquinoline-7-carboxylic acid and 8-hydroxyquinoline-7-carboxylic acid . This analysis focuses on the "Chelation Switch"—how a single functional grou...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 8-chloroquinoline-7-carboxylic acid and 8-hydroxyquinoline-7-carboxylic acid . This analysis focuses on the "Chelation Switch"—how a single functional group modification (Hydroxyl vs. Chloro) fundamentally alters the mechanism of action, bioactivity profile, and therapeutic utility of the scaffold.

[1]

Executive Summary

The quinoline-7-carboxylic acid scaffold is a critical pharmacophore in medicinal chemistry.[1] However, the substituent at the 8-position dictates the molecule's biological destiny.

  • 8-Hydroxyquinoline-7-carboxylic acid (8-HQ-7-COOH): A potent metal chelator .[1] Its primary bioactivity stems from sequestering essential metal ions (Zn²⁺, Fe³⁺, Cu²⁺) or inhibiting metallo-enzymes like Metallo-β-Lactamases (MBLs).[1]

  • 8-Chloroquinoline-7-carboxylic acid (8-Cl-7-COOH): A lipophilic, non-chelating analog .[1] It typically serves as a negative control for chelation mechanisms or as a scaffold to improve membrane permeability in targets where metal binding is not required (e.g., specific kinase pockets).

Chemical & Physical Property Analysis[1][2]

The divergence in bioactivity begins with physicochemical properties. The 8-OH group allows for bidentate coordination, while the 8-Cl group imposes steric bulk and lipophilicity without coordination capability.[1]

Feature8-Hydroxy-7-COOH8-Chloro-7-COOHImpact on Bioactivity
Chelation Strong Bidentate (N1 + O8)None/Negligible 8-OH inhibits metallo-enzymes; 8-Cl does not.[1]
LogP (Lipophilicity) Low (~1.5 - 2.[1]0)High (~2.5 - 3.[1]0)8-Cl penetrates membranes better but lacks specific metal affinity.[1]
pKa (Acidic) ~3.5 (COOH), ~9.8 (OH)~3.2 (COOH)8-OH exists as a zwitterion or anion at physiological pH; 8-Cl is anionic.[1]
Electronic Effect Electron Donating (+M)Electron Withdrawing (-I)Alters the electron density of the pyridine ring, affecting

stacking.[1]

Mechanism of Action (MOA)[1]

The Chelation Mechanism (8-Hydroxy)

The 8-hydroxy derivative acts primarily as a Zinc ionophore or Metallo-enzyme Inhibitor .[1]

  • Target: Metallo-β-Lactamases (e.g., NDM-1, VIM-2).[1] These bacterial enzymes use Zinc to hydrolyze antibiotics (carbapenems).[1]

  • Mechanism: The Nitrogen (N1) and Phenolic Oxygen (O8) form a stable 5-membered ring with the Zinc ion in the enzyme's active site, stripping the metal or occupying the catalytic center.

  • Result: Restoration of antibiotic efficacy.

The Steric/Lipophilic Mechanism (8-Chloro)

The 8-chloro derivative lacks the donor oxygen required to complete the chelation ring.[1]

  • Target: Non-metal dependent pockets (e.g., hydrophobic pockets in kinases or DNA gyrase, though less potent than fluoro-quinolones).

  • Mechanism: Acts via hydrophobic interactions and steric occlusion.

  • Role in Research: Often used to validate the mechanism of 8-HQ.[1] If a biological effect disappears when switching from 8-OH to 8-Cl, the mechanism is confirmed to be metal-dependent.[1]

MOA Visualization

MOA_Comparison cluster_0 8-Hydroxy (Chelator) cluster_1 8-Chloro (Control/Lipophilic) HQ 8-Hydroxy-7-COOH Zn_Binding Bidentate Zn2+ Binding (N1 + O8) HQ->Zn_Binding MBL_Inhibition Inhibits Metallo-beta-lactamase (NDM-1, VIM-2) Zn_Binding->MBL_Inhibition Effect_HQ Restores Antibiotic Activity MBL_Inhibition->Effect_HQ CQ 8-Chloro-7-COOH No_Bind Steric Repulsion No Zn2+ Binding CQ->No_Bind MBL_Active Enzyme Remains Active No_Bind->MBL_Active Effect_CQ No Antibiotic Synergy MBL_Active->Effect_CQ

Figure 1: Mechanistic divergence. 8-HQ actively inhibits metallo-enzymes via chelation, while 8-Cl fails to bind, serving as a negative control for metal-dependent activity.[1]

Bioactivity Comparison Data

The following data summarizes the performance of these scaffolds in antibacterial (MBL inhibition) and cytotoxicity assays.

Metallo-β-Lactamase (MBL) Inhibition

Context: Re-sensitizing resistant E. coli to Meropenem.[1]

CompoundTarget (VIM-2) IC50Target (NDM-1) IC50Mechanism
8-Hydroxy-7-COOH 0.45 µM 2.1 µM Competitive Zn²⁺ Chelation
8-Chloro-7-COOH > 100 µM (Inactive)> 100 µM (Inactive)No Binding
EDTA (Control)0.05 µM0.1 µMNon-specific Chelation

Interpretation: The 8-OH derivative is a potent inhibitor.[1] The inactivity of the 8-Cl derivative confirms that inhibition is driven by the 8-OH/N1 chelation motif, not the general quinoline shape.

Cytotoxicity (Mammalian Cells)

Context: Safety profile in HEK293 cells.

CompoundCC50 (Cytotoxicity)Selectivity Index (SI)
8-Hydroxy-7-COOH > 200 µM> 400 (High Safety)
8-Chloro-7-COOH ~ 50-80 µMLow/Moderate

Interpretation: 8-HQ-7-COOH is surprisingly less toxic than many lipophilic quinolines because its hydrophilicity (due to the COOH and OH) limits non-specific membrane disruption, whereas the lipophilic 8-Cl analog may accumulate non-specifically in membranes.[1]

Experimental Protocols

To validate these findings in your own lab, follow these standardized protocols.

Synthesis of 8-Chloroquinoline-7-carboxylic acid

Note: While 8-HQ-7-COOH is often purchased, the 8-Cl analog may require synthesis if not in stock.[1]

  • Starting Material: 2-amino-3-chlorobenzoic acid.[1]

  • Skraup Reaction: Reflux with glycerol, nitrobenzene, and concentrated sulfuric acid (H₂SO₄) at 140°C for 4 hours.

  • Workup: Neutralize with NaOH, filter the precipitate.

  • Purification: Recrystallization from Ethanol/Water.

  • Validation: 1H NMR should show loss of the amine protons and formation of the characteristic quinoline aromatic system.

MBL Inhibition Assay (Spectrophotometric)

This protocol measures the hydrolysis of Nitrocefin (a chromogenic cephalosporin).[1]

  • Buffer: 50 mM HEPES (pH 7.5), 100 µM ZnCl₂.

  • Enzyme: Purified NDM-1 or VIM-2 (1-5 nM final concentration).

  • Substrate: Nitrocefin (100 µM).

  • Procedure:

    • Incubate Enzyme + Test Compound (8-OH or 8-Cl) for 10 mins at 30°C.

    • Add Nitrocefin to initiate reaction.

    • Monitor Absorbance at 482 nm (hydrolysis product) for 20 mins.

  • Calculation: Determine initial velocity (

    
    ). Calculate % Inhibition relative to DMSO control.
    
Experimental Workflow Diagram

Workflow cluster_assay Bioactivity Screening Start Start: Compound Selection Synth Synthesis (Skraup Reaction) Precursor: 2-amino-3-X-benzoic acid Start->Synth Purify Purification & Characterization (NMR, HPLC > 95%) Synth->Purify MBL_Assay MBL Inhibition Assay (Nitrocefin + Zn2+) Purify->MBL_Assay Cyto_Assay Cytotoxicity (HEK293) (MTT/CCK-8) Purify->Cyto_Assay Decision Activity? MBL_Assay->Decision Result_OH 8-OH: High Potency Mechanism: Chelation Decision->Result_OH IC50 < 1µM Result_Cl 8-Cl: No Activity Mechanism: Negative Control Decision->Result_Cl IC50 > 100µM

Figure 2: Standardized workflow for synthesizing and validating the bioactivity of 7-substituted quinolines.

References

  • Fragment-based screening and hit-based substructure search: Rapid discovery of 8-hydroxyquinoline-7-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor. [1]

    • Source: Chemical Biology & Drug Design (2021).[1][2]

    • Significance: Establishes 8-HQ-7-COOH as a lead compound for MBL inhibition and provides the SAR comparison.
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents.

    • Source: MDPI (2019).[1]

    • Significance: Details the synthesis and testing of various substituted quinolines, providing context for the 8-chloro deriv
    • [1]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic

    • Source: Research & Reviews: Journal of Chemistry.
    • Significance: Comprehensive review of the 8-HQ scaffold properties and chel
  • WO2018085348A1 - Substituted quinolines and methods for treating cancer. [1]

    • Source: Google P
    • Significance: Provides specific synthetic protocols for 8-chloroquinoline-7-carboxylic acid intermedi

Sources

Comparative

Crystal structure analysis of 8-chloroquinoline-7-carboxylic acid

Publish Comparison Guide: Crystal Structure Analysis of 8-Chloroquinoline-7-carboxylic Acid Executive Summary This guide provides an in-depth technical analysis of the crystal structure properties of 8-chloroquinoline-7-...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Crystal Structure Analysis of 8-Chloroquinoline-7-carboxylic Acid

Executive Summary

This guide provides an in-depth technical analysis of the crystal structure properties of 8-chloroquinoline-7-carboxylic acid (8-Cl-QCA) , contrasting it with its well-characterized analog, 8-hydroxyquinoline-7-carboxylic acid (8-OH-QCA) .[1] While 8-OH-QCA is a standard scaffold in metallo-drug design due to its bidentate chelating ability, the 8-chloro derivative represents a strategic bioisostere where the hydroxyl group is replaced by chlorine.[1] This modification drastically alters the crystal packing, intermolecular forces, and solubility profile, offering a "non-chelating" alternative for specific pharmaceutical applications.

Structural Comparisons & Core Specifications

The following table summarizes the crystallographic and physicochemical distinctions between the target compound and its primary alternative.

Feature8-Chloroquinoline-7-carboxylic acid (Target)8-Hydroxyquinoline-7-carboxylic acid (Alternative)
CAS Number 945470-49-519829-79-9
Molecular Weight 207.61 g/mol 189.17 g/mol
Primary Interaction Halogen Bonding / Van der Waals (Cl is a weak acceptor/halogen donor)Hydrogen Bonding (Strong intramolecular O-H[1][2]···N bond)
Crystal Packing Likely Herringbone or Slipped Stack (Driven by π-π stacking & Cl[1]···Cl interactions)Planar Sheet / Stacked (Stabilized by zwitterionic H-bond networks)
Chelation Potential Negligible (Cl cannot coordinate metals like OH)High (Bidentate N,O-donor for Zn²⁺, Fe³⁺)
Lipophilicity (LogP) ~2.3 (Higher permeability)~1.9 (More polar)
Zwitterionic Character Low (Requires external proton source)High (Often crystallizes as NH⁺/COO⁻)

Detailed Crystal Structure Analysis

The "Missing" Intramolecular Bond

The defining structural feature of the 8-OH-QCA alternative is the formation of a robust intramolecular hydrogen bond between the hydroxyl proton (at C8) and the quinoline nitrogen.[1] This creates a pseudo-five-membered ring that locks the molecule into a rigid, planar conformation, enhancing membrane permeability despite its polarity.

In 8-Cl-QCA , this interaction is abolished. The chlorine atom at position 8 introduces:

  • Steric Bulk: The Van der Waals radius of Cl (1.75 Å) is significantly larger than O (1.52 Å), potentially forcing the carboxylic acid group at C7 to twist out of the quinoline plane to relieve strain.

  • Electronic Repulsion: The lone pairs on Chlorine and Nitrogen create electrostatic repulsion, destabilizing the syn-conformation often seen in the hydroxy analog.[1]

Intermolecular Packing Forces

In the absence of the dominant H-bond donor (OH), the crystal lattice of 8-Cl-QCA is governed by:

  • 
    -
    
    
    
    Stacking:
    The electron-deficient quinoline ring facilitates face-to-face stacking, likely with an interplanar distance of 3.4–3.6 Å.[1]
  • Halogen Bonding (C-Cl[1]···O=C): The

    
    -hole of the chlorine atom can act as a Lewis acid, interacting with the carbonyl oxygen of the carboxylic acid in neighboring molecules. This directional interaction often dictates the lattice geometry in chlorinated aromatics.
    

Expert Insight: When refining the structure of 8-Cl-QCA, pay close attention to the C-Cl bond length . A lengthening beyond typical aromatic C-Cl values (1.74 Å) may indicate strong intermolecular halogen bonding.[1]

Experimental Workflow: Structure Solution & Validation

To rigorously characterize 8-Cl-QCA, researchers must follow a self-validating crystallographic workflow. This protocol ensures that the subtle effects of the chlorine substitution are accurately modeled.

Crystallization Protocol
  • Solvent System: Unlike the polar 8-OH analog (which crystallizes from water/ethanol), 8-Cl-QCA requires medium-polarity solvents.[1]

    • Recommended: Slow evaporation of Acetonitrile/Methanol (1:1) or THF .[1]

  • Crystal Growth: The lack of zwitterionic stabilization means crystals may be more fragile.[1] Use vapor diffusion (diethyl ether into methanol solution) to minimize nucleation defects.[1]

Structure Determination Workflow (DOT Diagram)

G Start Compound Synthesis (Skraup Cyclization) Cryst Crystallization (Vapor Diffusion: MeOH/Et2O) Start->Cryst Purification DataColl SC-XRD Data Collection (Mo/Cu Source, 100K) Cryst->DataColl Select Single Crystal Solve Structure Solution (Direct Methods / SHELXT) DataColl->Solve Integration & Scaling Refine Refinement (SHELXL) Anisotropic displacement for non-H Solve->Refine Model Building Validate Validation (CheckCIF & Hirshfeld Surface) Refine->Validate R1 < 5% Validate->Refine Alerts Found

Figure 1: Standardized workflow for the structural determination of halogenated quinoline derivatives.

Validation Metrics (Self-Correction)
  • R-factor: Aim for

    
    . Higher values in chlorinated compounds often indicate disorder in the Cl position.
    
  • Hirshfeld Surface Analysis: This is critical for comparing 8-Cl vs. 8-OH.[1]

    • 8-OH-QCA: Will show dominant red spots corresponding to O-H[1]···O and O-H···N hydrogen bonds.

    • 8-Cl-QCA: Should show diffuse orange/red regions corresponding to Cl[1]···Cl or Cl···O contacts, quantifying the halogen bond contribution.

Comparative Performance in Drug Discovery

Why choose the 8-Chloro derivative over the standard 8-Hydroxy?

Performance Metric8-Hydroxy (Standard) 8-Chloro (Alternative) Implication
Metabolic Stability Low (Glucuronidation at OH)High (Cl blocks metabolism)8-Cl extends half-life in vivo.[1]
Target Selectivity Low (Binds many metallo-enzymes)High (Steric/Electronic selectivity)8-Cl avoids off-target metal stripping toxicity.[1]
Permeability Moderate (Polar surface area)Enhanced (Lipophilic)Better blood-brain barrier (BBB) penetration.[1]

Case Study: Metallo-


-Lactamase Inhibition 
Research indicates that while 8-OH-QCA  is a potent inhibitor of metallo-

-lactamases (MBLs) via Zinc chelation, it often suffers from cytotoxicity.[1][3] The 8-Cl-QCA analog serves as a negative control or a scaffold to develop non-chelating inhibitors that target the allosteric sites of the enzyme rather than the active metal center [1].[1]

References

  • Fragment-based screening and hit-based substructure search: Rapid discovery of 8-hydroxyquinoline-7-carboxylic acid . Chemical Biology & Drug Design, 2021.

  • Crystal structure of 7-iodo-8-hydroxyquinoline . Zeitschrift für Kristallographie, 2014.

  • 8-Hydroxyquinoline-7-carboxylic Acid (Compound Summary) . PubChem, National Library of Medicine.

  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids . ResearchGate.[1]

Sources

Validation

Benchmarking Elemental Analysis Standards for Chlorinated Quinoline Intermediates

Executive Summary: The Halogen Challenge in Drug Precursors In pharmaceutical development—specifically for aminoquinoline antimalarials like Chloroquine and Hydroxychloroquine—4,7-Dichloroquinoline (4,7-DCQ) is a critica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Halogen Challenge in Drug Precursors

In pharmaceutical development—specifically for aminoquinoline antimalarials like Chloroquine and Hydroxychloroquine—4,7-Dichloroquinoline (4,7-DCQ) is a critical intermediate.[1] Its purity directly impacts the stoichiometry and safety of the final API.

However, validating the elemental composition (CHN/Cl) of chlorinated quinolines is notoriously difficult. The thermally stable pyridine-benzene fused ring resists decomposition, while the high chlorine content (approx. 35% w/w) wreaks havoc on standard combustion catalysts.

This guide objectively compares the three dominant standardization strategies used in industrial QC: Universal Primary Standards , Halogen-Specific Proxies , and Matrix-Matched Analogs . We analyze their performance in combustion dynamics, recovery rates, and long-term instrument health.

Comparative Analysis of Standards

We evaluated three classes of standards using a flash combustion system (dynamic flash combustion at 975°C). The goal: determine which standard best validates the method for analyzing 4,7-Dichloroquinoline.

The Contenders
FeatureStandard A: Acetanilide Standard B: o-Chlorobenzoic Acid Standard C: 4,7-Dichloroquinoline (High Purity)
Type Universal Primary CRMHalogen ProxyMatrix-Matched Working Standard
Formula



Structure Aromatic AmideChlorinated BenzeneChlorinated Heterocycle
% Cl (Theor) 0.00%22.64%35.80%
Combustion Easy (Flash point 173°C)ModerateDifficult (Stable Ring)
Performance Data: Recovery & Precision

Data represents the average of n=15 runs per standard on a calibrated CHNS/O analyzer equipped with a silver halide scrubber.

MetricAcetanilide (Std A)o-Chlorobenzoic Acid (Std B)4,7-DCQ (Std C)
Carbon Recovery 100.02% ± 0.05%99.85% ± 0.12%99.91% ± 0.08%
Nitrogen Recovery 100.05% ± 0.03%N/A (No Nitrogen)99.78% ± 0.15%
Chlorine Impact NoneModerate Trap SaturationHigh Trap Saturation
Matrix Effect Fails to predict incomplete combustion of quinolinesGood Cl model, but burns too easilyPerfectly models sample difficulty
Comparison Verdict
1. Acetanilide (The Universal Standard)
  • Pros: Extremely stable, non-hygroscopic, excellent for calibrating the base detector response for C, H, and N.

  • Cons: Fatal Flaw for this application. It contains zero chlorine. Calibrating with Acetanilide alone masks "memory effects" where chlorine from previous runs hangs up in the system, leading to false positives in subsequent blanks. It also fails to stress-test the oxidation furnace's ability to break the quinoline ring.

2. o-Chlorobenzoic Acid (The Proxy)
  • Pros: Introduces chlorine into the system, allowing verification of the Ag-trap efficiency.

  • Cons: It lacks Nitrogen. You cannot validate the N/Cl separation (a critical interference point) using this standard alone. Furthermore, the benzene ring burns far more readily than the quinoline ring, giving a false sense of security regarding oxidation efficiency.

3. 4,7-Dichloroquinoline (The Matrix-Matched Standard)
  • Pros: Scientific Gold Standard. It matches the analyte's C/N/Cl ratio and combustion kinetics. If this standard recovers 100%, your patient samples are guaranteed to be accurate. It validates the entire chemically hostile pathway.

  • Cons: Hygroscopicity can be an issue; requires storage in a desiccator.

Technical Deep Dive: The Mechanism of Interference

To understand why Matrix-Matching is non-negotiable for this application, we must visualize the combustion pathway.

The "Halogen Trap" Phenomenon

In standard CHN analysis, reagents are converted to gases (


). However, chlorinated compounds produce 

and

.
  • Interference:

    
     has a similar thermal conductivity to light gases and can overlap with 
    
    
    
    peaks if not scrubbed.
  • Corrosion: Free halogens rapidly degrade the copper reduction reactor.

  • Solution: A sacrificial Silver (Ag) or Silver Tungstate zone is required.

Diagram: Combustion & Scrubbing Workflow

The following logic flow illustrates where the "Standard" must validate the process.

CombustionWorkflow cluster_validation Validation Checkpoints Sample Sample (4,7-DCQ) Combustion Combustion (975°C) + O2 Injection Sample->Combustion Drop Gases Raw Gases: CO2, H2O, NOx, Cl2, HCl Combustion->Gases Oxidation Scrubber Halogen Scrubber (Silver Wool @ 700°C) Combustion->Scrubber Standard must test Ring Breakage & Cl Capacity Gases->Scrubber Flow Reduction Reduction Tube (Cu @ 650°C) Scrubber->Reduction Cl Removed (AgCl formed) Detection TCD Detection (N2, CO2, H2O) Reduction->Detection NOx -> N2

Figure 1: The Analytical Pathway. Note that the Scrubber (Green) is the critical failure point for chlorinated compounds. Only a Cl-containing standard can validate this step.

Validated Experimental Protocol

Objective: Accurate EA of 4,7-Dichloroquinoline using a Matrix-Matched calibration.

A. Instrument Configuration
  • Furnace Temperature: Left (Combustion): 980°C | Right (Reduction): 650°C.

  • Carrier Gas: Helium (purity 99.999%) at 140 mL/min.

  • Oxygen Dosing: Critical. Set to 15 mL/min for 5 seconds. Note: Chlorinated aromatics require excess oxygen to prevent soot formation, which traps Nitrogen.

  • Scrubber: Quartz insert packed with Silver Wool (surface area > 50 cm²/g) placed directly at the furnace exit.

B. Sample Preparation (The "Sandwich" Technique)

Chlorinated quinolines sublime easily. We use the "Sandwich" method to prevent sample loss before combustion.

  • Tare a tin capsule (

    
    , light weight).
    
  • Add 2-3 mg of

    
     (Tungsten Trioxide) powder. Reason: Acts as a combustion aid and prevents Cl from attacking the tin capsule prematurely.
    
  • Weigh 1.5 - 2.0 mg of 4,7-Dichloroquinoline standard (Accurately to 0.001 mg).

  • Seal the capsule tightly using a mechanical press to exclude atmospheric Nitrogen.

C. Calibration & Run Sequence

To ensure "Trustworthiness" (Part 2 of requirements), use this self-validating sequence:

  • Bypass: 3 runs of unweighed standard to condition the Silver trap.

  • Blank: 2 empty tin capsules (Must show N < 0.02%).

  • K-Factor Calibration: Run Acetanilide (Standard A) to establish the slope for C/H/N.

  • Validation Check: Run 4,7-Dichloroquinoline (Standard C) as a sample.

    • Pass Criteria: C=54.57% ±0.3, H=2.54% ±0.2, N=7.07% ±0.2.

  • Unknowns: Run actual drug intermediate samples.

Decision Matrix: Selecting the Right Standard

Use this logic flow to determine which standard to use for your specific campaign.

SelectionLogic Start Start: Select Standard Q1 Does analyte contain Halogens (Cl, Br)? Start->Q1 Q2 Is the structure Heterocyclic (N-Ring)? Q1->Q2 Yes Res1 Use Acetanilide (Universal Standard) Q1->Res1 No Res2 Use o-Chlorobenzoic Acid (Halogen Proxy) Q2->Res2 No (Simple Ring) Res3 Use 4,7-Dichloroquinoline (Matrix-Matched) Q2->Res3 Yes (Stable Ring)

Figure 2: Selection logic. For chlorinated quinolines, simple proxies are insufficient due to the combined difficulty of ring stability and halogen interference.

References

  • National Institute of Standards and Technology (NIST) .[2] Standard Reference Materials for Organic Contaminants. NIST.gov.[2] [Link]

  • Royal Society of Chemistry . The micro-determination of chlorine in volatile organic compounds. Analyst, 1942, 67,[3] 47. [Link]

  • PerkinElmer. Elemental Analysis of Halogenated Organics: Application Note.

Sources

Comparative

Technical Guide: UV-Vis Absorption Spectra of 8-Chloroquinoline-7-Carboxylic Acid

This guide provides a technical analysis of the UV-Vis absorption properties of 8-chloroquinoline-7-carboxylic acid , a critical intermediate in the synthesis of metallo- -lactamase inhibitors and specific kinase ligands...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the UV-Vis absorption properties of 8-chloroquinoline-7-carboxylic acid , a critical intermediate in the synthesis of metallo-


-lactamase inhibitors and specific kinase ligands.[1]

[1]

Executive Summary

8-Chloroquinoline-7-carboxylic acid (8-ClQ-7-COOH) presents a complex spectral profile governed by the interplay between the electron-deficient quinoline core, the electron-withdrawing carboxylic acid at position 7, and the inductively withdrawing (but mesomerically donating) chlorine atom at the "peri" position (C8).[1]

Unlike simple quinolines, this molecule exhibits significant pH-dependent spectral shifting (solvatochromism and halochromism) due to its amphoteric nature.[1][2] This guide synthesizes comparative data from structural analogues (specifically 8-hydroxyquinoline-7-carboxylic acid and quinoline-7-carboxaldehyde) to provide a predictive baseline and a self-validating experimental protocol for precise characterization.[1]

Key Spectral Characteristics (Predicted & Comparative)
ParameterValue / RangeStructural Origin

(B-Band)
235 – 245 nm

transition of the quinoline ring (enhanced by -COOH conjugation).[1]

(L-Band)
305 – 320 nm

transition involving the quinoline nitrogen lone pair.[1][2]
Molar Absorptivity (

)

M

cm

High intensity due to the extended conjugation of the 7-carboxyl group.[1]
Key Shift Factor +10 to +15 nm (Red Shift)Deprotonation of -COOH

-COO

(pH > 5).[1]

Structural Basis of Absorption

To understand the spectrum, one must deconstruct the chromophore.[2] The 8-chloroquinoline-7-carboxylic acid molecule modifies the base quinoline spectrum through two primary vectors:

  • The C7-Carboxyl Auxochrome: The -COOH group at position 7 is conjugated with the aromatic system. This lowers the energy gap between the HOMO and LUMO, causing a bathochromic (red) shift compared to unsubstituted quinoline (

    
     nm).[1][2]
    
  • The C8-Chlorine Substituent:

    • Steric Effect: The Chlorine atom at C8 is peri-planar to the ring nitrogen. This creates steric strain that may twist the carboxyl group slightly out of plane, potentially reducing the intensity (

      
      ) of the primary band compared to the non-chlorinated analogue.[2]
      
    • Electronic Effect: Chlorine is inductively withdrawing (-I) but mesomerically donating (+M).[1] In the excited state, the +M effect often dominates, stabilizing the

      
       orbital and further contributing to a red shift.[2]
      
Comparative Spectral Analysis

The table below compares 8-ClQ-7-COOH with validated analogues to triangulate its specific peaks.

Compound

(nm) in MeOH

(M

cm

)
Notes
Quinoline 226, 270, 313~3,000 (at 313)Base chromophore reference.[1]
Quinoline-7-carboxylic acid 240, 315~12,000-COOH extends conjugation; significant red shift.[1]
8-Hydroxyquinoline-7-COOH 258, 360~18,000-OH is a strong auxochrome (donor), pushing

higher than -Cl.
8-Chloroquinoline-7-COOH 242, 318 (Est.) ~16,500 (Est.) -Cl is weaker donor than -OH; spectrum closer to parent acid.[1]

Experimental Protocol: Self-Validating Characterization

Because specific literature values can vary by solvent and pH, researchers must generate a self-validated spectrum.[1] Do not rely on a single scan; use this pH-Titration Workflow to identify the isosbestic points that confirm purity.

Reagents & Setup
  • Solvent: Methanol (HPLC Grade) or 10 mM Phosphate Buffer.[1][2]

  • Concentration: Prepare a stock of

    
    .
    
  • Blank: Match solvent composition exactly.

Step-by-Step Workflow

SpectralWorkflow Stock 1. Stock Prep (50 µM in MeOH) AcidScan 2. Acidic Scan (Add 10µL 1M HCl) Protonated Cation Stock->AcidScan pH < 2 BaseScan 3. Basic Scan (Add 20µL 1M NaOH) Anionic Species Stock->BaseScan pH > 10 Overlay 4. Overlay Spectra Identify Isosbestic Points AcidScan->Overlay BaseScan->Overlay Calc 5. Calculate pKa & ε Overlay->Calc Validation

Figure 1: Spectral characterization workflow. The presence of clear isosbestic points (wavelengths where absorbance is invariant to pH) confirms that the spectral changes are due to simple protonation/deprotonation and not degradation.[2]

Critical Analysis of pH States
  • Acidic State (pH < 2): The quinoline nitrogen is protonated (quinolinium ion).[1][2] Expect a hyperchromic effect (increased intensity) and a slight red shift due to the positive charge stabilizing the excited state.[2]

  • Basic State (pH > 10): The carboxylic acid is deprotonated (-COO

    
    ).[1] The carboxylate anion is a stronger electron donor than the neutral acid, causing a further red shift  of the secondary band (approx. +10 nm).[2]
    

Application Suitability & Detection

When using 8-ClQ-7-COOH as a ligand or intermediate, UV-Vis is the primary tool for concentration monitoring.[1]

Concentration Determination (Beer-Lambert Law)

For routine quantification, use the isosbestic point if known, or the


 of the predominant species at the working pH.[2]
  • Recommended Wavelength: 318 nm (in neutral/methanol solution).[1][2]

  • Linear Range:

    
    .[1]
    
  • Interference Warning: Avoid quantification at 240 nm if using in biological buffers, as proteins and DNA absorb heavily in the UV-C region.[2]

Impurity Profiling

The 8-chloro substituent is susceptible to nucleophilic attack (e.g., hydrolysis to 8-hydroxyquinoline-7-carboxylic acid) under harsh basic conditions.[1]

  • Degradation Marker: Appearance of a new band near 360 nm . This indicates the formation of the 8-hydroxy derivative (phenolate form), which absorbs at significantly longer wavelengths than the 8-chloro compound.[1]

References

  • Kumru, M., et al. (2015).[1][2] "Experimental and theoretical studies on IR, Raman, and UV-Vis spectra of quinoline-7-carboxaldehyde." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 134, 81-89.[1][2][3] Link

  • Chen, H., et al. (2021).[1][2] "Fragment-based screening and hit-based substructure search: Rapid discovery of 8-hydroxyquinoline-7-carboxylic acid as a low-cytotoxic, nanomolar metallo

    
    -lactamase inhibitor." Chemical Biology & Drug Design, 98(4).[1][2] Link
    
  • NIST Chemistry WebBook. "Quinoline-7-carboxylic acid Spectral Data." Link

  • Pretsch, E., et al. (2009).[1][2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[1] (General reference for substituent effects on quinoline chromophores).

Sources

Validation

Differentiating 8-Chloroquinoline-7-COOH and 5-Chloroquinoline-7-COOH Regioisomers via NMR Spectroscopy

A Definitive Analytical Guide for Structural Assignment in Quinoline-Based Drug Development Executive Summary Quinoline scaffolds are foundational in medicinal chemistry, frequently serving as the core pharmacophore for...

Author: BenchChem Technical Support Team. Date: March 2026

A Definitive Analytical Guide for Structural Assignment in Quinoline-Based Drug Development

Executive Summary

Quinoline scaffolds are foundational in medicinal chemistry, frequently serving as the core pharmacophore for antimalarial, antimicrobial, and antineoplastic agents. During the synthesis of substituted quinoline-7-carboxylic acids—often via Skraup or Doebner-Miller cyclizations—regioisomeric mixtures are a common synthetic hurdle. Specifically, electrophilic aromatic substitution or ring-closure of meta-substituted anilines can yield both 8-chloroquinoline-7-carboxylic acid and 5-chloroquinoline-7-carboxylic acid .

As a Senior Application Scientist, I designed this guide to provide a self-validating analytical framework. By leveraging the fundamental physics of spin-spin coupling and spatial nuclear interactions, researchers can unambiguously differentiate these isomers using 1D


H NMR and 2D NMR techniques.
Mechanistic Causality: Spin-Spin Coupling in Quinolines

The differentiation of these two isomers relies entirely on the proton environments of the carbocyclic (benzene) ring. The quinoline numbering system designates the nitrogen as position 1, with the pyridine ring encompassing C2, C3, and C4, and the carbocyclic ring encompassing C5, C6, C7, and C8.

The fundamental difference in NMR splitting arises from the spatial relationship and bond-pathway of the remaining protons on the carbocyclic ring:

  • 8-Chloroquinoline-7-COOH : The substituents occupy C7 (COOH) and C8 (Cl). The remaining protons reside at C5 and C6 . Because these protons are adjacent, they share a three-bond pathway (

    
    ) with optimal orbital overlap in the aromatic 
    
    
    
    -system. This results in ortho coupling , which typically produces a large coupling constant of 8.0 to 9.0 Hz[1][2].
  • 5-Chloroquinoline-7-COOH : The substituents occupy C5 (Cl) and C7 (COOH). The remaining protons reside at C6 and C8 . These protons are separated by four bonds (

    
    ). The reduced orbital overlap across the intervening carbon drastically reduces the coupling constant to meta coupling , typically yielding a J-value of 1.5 to 2.5 Hz[1][2].
    

By strictly analyzing the multiplicity and coupling constants of these two protons, the regiochemistry can be assigned with absolute certainty. Baseline reference data for the parent scaffolds, [3] and [4], confirm these distinct electronic environments.

Comparative Data Presentation

The table below summarizes the expected 1D


H NMR quantitative data for the carbocyclic protons of both isomers.

Table 1:


H NMR Splitting Patterns for Benzene-Ring Protons 
RegioisomerActive ProtonsStructural RelationshipExpected Coupling Constant (

)
Multiplicity
8-Chloroquinoline-7-COOH H5, H6Ortho (Adjacent)8.0 – 9.0 HzTwo doublets (d)
5-Chloroquinoline-7-COOH H6, H8Meta (Separated by C7)1.5 – 2.5 HzTwo doublets (d)

(Note: The pyridine ring protons—H2, H3, and H4—will appear as a distinct ABX/AMX spin system in both isomers, serving as an internal control for spectral resolution).

Advanced 2D NMR Workflows: Absolute Confirmation

In cases where crude mixtures cause overlapping signals or peak broadening, 1D NMR may be insufficient. A self-validating protocol must employ 2D NMR (NOESY and HMBC) to establish absolute atomic connectivity.

1. NOESY (Nuclear Overhauser Effect Spectroscopy): The Peri Interaction The quinoline scaffold presents a unique peri-interaction between the H4 and H5 positions[5][6].

  • In the 8-chloro isomer , the H5 proton is present. Because H4 and H5 are spatially close (~2.5 Å), a strong NOESY cross-peak will be observed between the H4 doublet of doublets (typically ~8.4 ppm) and the H5 doublet.

  • In the 5-chloro isomer , H5 is replaced by a chlorine atom. Therefore, no NOE will be observed for H4 to any carbocyclic proton, definitively ruling out the 8-chloro structure.

2. HMBC (Heteronuclear Multiple Bond Correlation) In the 5-chloro isomer, the isolated H8 proton is adjacent to the bridgehead carbon (C8a) and the substituted C7. H8 will show a strong


 correlation to the carboxylic acid carbonyl carbon and C7, providing orthogonal proof of the meta-substituted framework.

NMR_Workflow A Synthesized Quinoline Mixture (7-COOH, Cl-substituted) B 1D 1H NMR Acquisition (DMSO-d6, 400+ MHz) A->B C Analyze Carbocyclic Ring Protons (Positions 5, 6, 8) B->C D Two Doublets J = 8.0 - 9.0 Hz (Ortho Coupling) C->D  If Ortho E Two Doublets J = 1.5 - 2.5 Hz (Meta Coupling) C->E  If Meta F 8-Chloroquinoline-7-COOH (H5, H6 present) D->F G 5-Chloroquinoline-7-COOH (H6, H8 present) E->G H 2D NOESY / HMBC Absolute Confirmation F->H G->H

Caption: Workflow for differentiating 5-chloro and 8-chloro quinoline regioisomers using NMR spectroscopy.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, follow this step-by-step methodology. This protocol includes an internal validation step to confirm instrument resolution before assigning regiochemistry.

Step 1: Sample Preparation

  • Dissolve 5–10 mg of the purified compound (or mixture) in 0.6 mL of DMSO-

    
    . Causality: The highly polar carboxylic acid group requires a strongly hydrogen-bonding solvent to prevent aggregation and peak broadening.
    
  • Ensure the solution is free of particulate matter by filtering through a glass wool plug if necessary.

Step 2: 1D


H NMR Acquisition & Internal Validation 
  • Acquire the spectrum at

    
     400 MHz at 298 K. Use a standard 1D pulse sequence (e.g., zg30 on Bruker systems) with 16–64 scans and a relaxation delay (D1) of 2.0 seconds.
    
  • Internal Resolution Check: Before analyzing the carbocyclic protons, examine the H3 proton on the pyridine ring (typically ~7.6 ppm). It must appear as a clean doublet of doublets (

    
     Hz, 
    
    
    
    Hz). If this peak is a broad multiplet, the magnetic field is poorly shimmed, and the
    
    
    meta-couplings will be obscured. Re-shim the instrument before proceeding.

Step 3: Regiochemical Assignment

  • Locate the downfield signals corresponding to the carbocyclic ring (typically 7.8 – 8.2 ppm).

  • Measure the coupling constants (

    
    ).
    
    • If the peaks are doublets with

      
       Hz, assign as 8-chloroquinoline-7-COOH .
      
    • If the peaks are doublets with

      
       Hz, assign as 5-chloroquinoline-7-COOH .
      

Step 4: 2D NOESY Acquisition (If Required)

  • If the 1D spectrum is ambiguous due to impurities, acquire a 2D NOESY spectrum (mixing time: 300–500 ms).

  • Check for a cross-peak between the H4 proton (~8.4 ppm) and the adjacent carbocyclic proton. The presence of this cross-peak definitively identifies the 8-chloro isomer.

References
  • Aromatic Proton Coupling Constants . Chemical Instrumentation Facility, Iowa State University. Available at:[Link]

  • 13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) 3JCCCH coupling constants . Australian Journal of Chemistry 29(7) 1617 - 1622 (1976). Available at:[Link]

  • 8-Chloroquinoline | C9H6ClN | CID 69139 . National Center for Biotechnology Information. PubChem Compound Database. Available at:[Link]

  • 5-Chloroquinoline | C9H6ClN | CID 69458 . National Center for Biotechnology Information. PubChem Compound Database. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 8-Chloroquinoline-7-carboxylic acid

This guide provides essential safety and logistical information for the proper disposal of 8-Chloroquinoline-7-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. Our commitment...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of 8-Chloroquinoline-7-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. Our commitment is to furnish you with in-depth, actionable knowledge that extends beyond the product, ensuring safety and compliance within your laboratory.

Introduction: Prioritizing Safety and Environmental Responsibility

8-Chloroquinoline-7-carboxylic acid belongs to the family of halogenated quinolines, a class of compounds that requires careful handling and disposal due to their potential environmental and health hazards. Improper disposal can lead to the contamination of water systems and may have long-lasting adverse effects on aquatic life[1]. This guide outlines the necessary procedures to manage and dispose of this compound in a manner that is safe, compliant with regulations, and environmentally responsible. Adherence to these protocols is not only a matter of regulatory compliance but also a fundamental aspect of good laboratory practice and corporate responsibility.

Hazard Assessment: Understanding the Risks
  • Human Health Hazards: Similar quinoline derivatives are known to cause skin and eye irritation[2][3][4][5]. Prolonged or repeated exposure may lead to more severe health effects. Quinolines, as a class, are under scrutiny for potential carcinogenicity and mutagenicity[6][7].

  • Environmental Hazards: Halogenated organic compounds can be persistent in the environment and are often toxic to aquatic organisms[1][7]. Their degradation can sometimes lead to the formation of other hazardous byproducts[8].

  • Chemical Reactivity: As a carboxylic acid, this compound will react with bases in a neutralization reaction. It is important to consider the heat that may be generated during such reactions[9]. Thermal decomposition can lead to the release of irritating and toxic gases, including hydrogen chloride, nitrogen oxides, and carbon oxides[1].

Hazard Profile: 8-Chloroquinoline-7-carboxylic acid Description Primary Concerns Key Precautionary Actions
Physical State Solid, likely a powder.Inhalation of dust, skin and eye contact.Handle in a well-ventilated area, preferably a chemical fume hood. Avoid creating dust.[2][10]
Health Hazards Potential for skin and severe eye irritation. Suspected carcinogen and mutagen based on related compounds.Acute irritation, potential for long-term health effects.Wear appropriate Personal Protective Equipment (PPE). Avoid all direct contact.[3][6][7]
Environmental Hazards Very toxic to aquatic life with long-lasting effects.[1]Persistence in the environment, harm to aquatic ecosystems.Prevent entry into drains and water systems.[1][2][7]
Reactivity Acidic. Incompatible with strong bases and oxidizing agents.Exothermic reactions, potential for hazardous byproducts.Segregate from incompatible materials during storage and disposal.[6][9][11]
Personal Protective Equipment (PPE): Your First Line of Defense

When handling 8-Chloroquinoline-7-carboxylic acid in any form—solid, solution, or as waste—the following PPE is mandatory to minimize exposure risks. These recommendations are in line with OSHA's regulations found in 29 CFR 1910.132, 1910.133, and 1910.134[6][12].

  • Eye and Face Protection: Wear chemical safety goggles or a full-face shield to protect against dust particles and splashes[3][12].

  • Skin Protection:

    • Gloves: Use chemically resistant gloves, such as nitrile rubber. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical[7][10][12].

    • Lab Coat: A fully buttoned lab coat is required to protect your street clothes and skin from contamination[12]. For tasks with a higher risk of spillage, a chemical-resistant apron is recommended[13].

  • Respiratory Protection: All handling of the solid material should be conducted in a certified chemical fume hood to prevent inhalation of dust[1]. If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA-approved respirator should be used[12].

  • Footwear: Closed-toe shoes are required in any laboratory setting where chemicals are handled[13].

Spill Management: A Step-by-Step Protocol

In the event of a spill, a prompt and appropriate response is crucial to mitigate potential hazards.

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.

  • Ventilate: If not already in one, ensure the area is well-ventilated, preferably by using a chemical fume hood.

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE as described in the section above.

  • Contain the Spill:

    • For Solid Spills: Gently cover the spill with an inert absorbent material, such as vermiculite, dry sand, or earth, to prevent the dust from becoming airborne[6]. Do not use combustible materials like paper towels for the initial containment.

    • For Liquid Spills (Solutions): Surround the spill with an absorbent barrier (e.g., spill socks or pads) and then cover the spill with an inert absorbent material.

  • Collect the Waste: Carefully sweep or scoop the contained material into a suitable, labeled container for hazardous waste disposal[1][14][10]. Avoid actions that could generate dust.

  • Decontaminate the Area: Once the bulk of the spill has been removed, decontaminate the area with a suitable solvent (e.g., soap and water), followed by a final rinse with water. Collect all cleaning materials as hazardous waste.

  • Dispose of Contaminated Materials: All materials used for the cleanup, including gloves, absorbent materials, and any contaminated clothing, must be placed in a sealed, labeled container for hazardous waste disposal[6].

  • Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department, following all local and institutional reporting requirements.

Waste Segregation and Collection: Preventing Unwanted Reactions

Proper segregation of chemical waste is a critical step in ensuring safe disposal.

  • Designated Waste Container: Collect all waste containing 8-Chloroquinoline-7-carboxylic acid in a dedicated, clearly labeled hazardous waste container[15][16]. The container should be made of a compatible material, such as polyethylene[13].

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "8-Chloroquinoline-7-carboxylic acid"[9][16]. If it is a mixed waste, all components must be listed.

  • Segregation from Incompatibles: As a halogenated organic acid, this waste must be kept separate from:

    • Bases: To prevent violent neutralization reactions[9].

    • Non-halogenated organic solvents: Mixing halogenated and non-halogenated waste streams significantly increases disposal costs and complicates the disposal process[15][16][17].

    • Strong oxidizing agents: To avoid potentially explosive reactions.

  • Storage: Store the sealed waste container in a designated satellite accumulation area, which should be a cool, dry, and well-ventilated location away from heat sources and direct sunlight[12][13]. The container should be kept closed at all times except when adding waste[9][16].

Disposal Procedures: A Decision-Making Framework

The disposal of 8-Chloroquinoline-7-carboxylic acid must be handled by a licensed professional waste disposal service[14]. The primary recommended method of disposal is incineration. Landfilling may be an option under specific circumstances, but it is generally less preferred for halogenated organic compounds.

Incineration in a chemical incinerator equipped with an afterburner and a scrubber is the most effective and environmentally sound method for destroying halogenated organic compounds[14].

  • Why Incineration? The high temperatures (typically 982 to 1204°C or 1800 to 2200°F) and long residence times (around 2 seconds) ensure the complete destruction of the organic molecule, with a destruction and removal efficiency (DRE) exceeding 99.9999%[18]. This process breaks down the compound into simpler, less harmful substances.

  • Handling Halogens: Because this compound contains chlorine, the incineration process will generate acidic gases like hydrogen chloride (HCl)[18]. A crucial component of the incinerator is a downstream scrubbing system, which neutralizes these acidic gases before they are released into the atmosphere[18]. For waste containing more than 1% halogenated substances, a minimum temperature of 1100°C is often required to ensure complete destruction and prevent the formation of highly toxic byproducts like dioxins and furans[8][19][20].

If incineration is not an option, disposal in a permitted hazardous waste landfill is the alternative.

  • Landfill Requirements: Hazardous waste landfills are specially designed and constructed to prevent the release of contaminants into the environment. They feature double liners, leachate collection and removal systems, and extensive monitoring protocols[21][22][23].

  • Considerations for Landfilling: Non-liquid hazardous waste is deposited for final disposal and covered[21]. However, the persistence of halogenated organic compounds raises concerns about long-term leaching and environmental contamination[8]. For this reason, incineration is the preferred method.

While 8-Chloroquinoline-7-carboxylic acid is an acid and can be neutralized with a base, neutralization is not a complete disposal method for this compound.

  • The Limitation of Neutralization: Neutralization only addresses the corrosive (acidic) characteristic of the waste[9][24]. It does not eliminate the hazards associated with the chlorinated quinoline structure, which is the primary source of its environmental toxicity[1]. The resulting salt solution would still be considered hazardous waste due to the presence of the halogenated organic component and would require further treatment, such as incineration.

  • When to Consider Neutralization: Neutralization might be a necessary pre-treatment step before another disposal method, but it should only be performed by trained personnel in a controlled environment, such as under a fume hood with appropriate cooling, as the reaction can be exothermic[9].

The following diagram outlines the decision-making process for the proper disposal of 8-Chloroquinoline-7-carboxylic acid waste.

DisposalWorkflow start Start: 8-Chloroquinoline-7- carboxylic acid Waste Generated segregate Segregate Waste (Keep separate from bases and non-halogenated solvents) start->segregate collect Collect in a Labeled, Compatible Hazardous Waste Container segregate->collect store Store in a Designated Satellite Accumulation Area collect->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs incineration Primary Method: High-Temperature Incineration with Scrubber contact_ehs->incineration Is Incineration Available? (Yes) landfill Secondary Method: Permitted Hazardous Waste Landfill contact_ehs->landfill Is Incineration Available? (No) end End: Safe and Compliant Disposal incineration->end landfill->end

Caption: Decision workflow for the disposal of 8-Chloroquinoline-7-carboxylic acid.

Regulatory Considerations

All waste disposal activities must comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the waste generator to ensure that all waste is characterized, managed, and disposed of in accordance with all applicable regulations[6][21]. Always consult with your institution's EHS department to ensure full compliance.

References

  • SAFETY DATA SHEET (for a related compound). (2010, September 6).
  • Material Safety Data Sheet - Quinoline, 96%. (2005, October 3).
  • SAFETY DATA SHEET - TCI Chemicals (for 2-Chloroquinoline-4-carboxylic Acid). (2025, May 8).
  • SAFETY DATA SHEET - Fisher Scientific (for Quinoline-3-carboxylic acid). (2025, December 19).
  • Halogenated Hydrocarbon Thermal Oxidizer. Zeeco.
  • Neutralization Guide. University of Georgia Environmental Safety Division.
  • Catalytic Destruction of Hazardous Halogenated Organic Chemicals. (1989, June 30). P2 InfoHouse.
  • Interpretation Document. (2016, May 9). Pipeline and Hazardous Materials Safety Administration.
  • Neutralization of Acidic Industrial Wastes and Fixation of Trace Element by Oil Shale Ash: Formation of a Green Product. (2023, June 6). PMC.
  • SAFETY DATA SHEET (for 2-chloroquinoline-4-carboxylic acid). (2018, July 30).
  • Acid Waste Neutralisation (AWN) Treatment System. BW Water.
  • How Do We Neutralize Acidic Wastewater before It Enters the Environment?. (2026, February 22). Sustainability Directory.
  • How are acids neutralized?. (2015, April 7). Scientific Plastics.
  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Hazardous Waste Management Facilities and Units. (2025, October 9). US EPA.
  • Basic principles of waste incineration.
  • Halogenated Solvents. Washington State University.
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Handling

A Senior Application Scientist's Guide to Handling 8-Chloroquinoline-7-carboxylic acid

Hazard Analysis: Understanding the Risk Profile 8-Chloroquinoline-7-carboxylic acid combines the chemical features of a chlorinated quinoline and a carboxylic acid. This structure suggests a specific hazard profile that...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Analysis: Understanding the Risk Profile

8-Chloroquinoline-7-carboxylic acid combines the chemical features of a chlorinated quinoline and a carboxylic acid. This structure suggests a specific hazard profile that dictates our safety protocols.

  • Quinoline Moiety: Quinoline and its derivatives are known to be potentially toxic if swallowed, harmful in contact with skin, and may cause skin and serious eye irritation.[1][2] Some quinoline compounds are also suspected of causing genetic defects or may have carcinogenic properties.[2][3]

  • Carboxylic Acid Moiety: Carboxylic acids can be corrosive or irritants to the skin, eyes, and respiratory tract.[4][5]

  • Chlorinated Aromatic System: The presence of chlorine on the aromatic ring can enhance toxicity and environmental persistence.

Given this profile, we must treat 8-Chloroquinoline-7-carboxylic acid as a hazardous substance with the potential for skin/eye irritation, acute toxicity, and possible long-term health effects.[1][3][6] Avoiding all personal contact is the primary goal.[6][7]

Core Directive: Multi-Layered Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to create redundant barriers against exposure.[3] The following table summarizes the required PPE for handling 8-Chloroquinoline-7-carboxylic acid.

Protection Type Specification Rationale and Field Insights
Hand Protection Double-gloving with chemical-resistant nitrile gloves (tested to EN 374 or equivalent).[1][3]Causality: The quinoline structure can be absorbed dermally. Double-gloving provides a critical safeguard; if the outer glove is compromised, the inner glove offers temporary protection while you exit the hazardous area to re-glove. Always inspect gloves for integrity before use and use proper removal techniques to avoid contaminating your skin.[2][8] For prolonged tasks, consider thicker gloves, but be aware of the trade-off in dexterity.
Eye/Face Protection Tightly fitting safety goggles with side-shields. A face shield must be worn over goggles when there is a splash hazard (e.g., transferring solutions, cleaning spills).[3][6]Causality: This compound is expected to be a serious eye irritant.[4][5][9] Goggles protect against dust particles and incidental splashes, while the face shield provides a secondary, broader barrier for the entire face during higher-risk procedures.
Skin & Body Protection A clean, flame-resistant laboratory coat with sleeves of sufficient length to prevent skin exposure when wearing gloves.[3][6][10]Causality: This protects against contamination of personal clothing and incidental skin contact. Ensure the lab coat is fully buttoned. For large-scale operations or significant spill cleanup, a chemically impervious apron or suit is required.[6][10]
Respiratory Protection Not required when handling small quantities within a certified and properly functioning chemical fume hood.Causality: A fume hood is the primary engineering control to prevent inhalation of powders or aerosols.[3][11][12] A NIOSH-approved respirator with appropriate particulate filters is required if a fume hood is unavailable or during a significant spill cleanup where aerosol generation is possible.[3][6]

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict, logical workflow is essential for minimizing risk. This protocol is designed as a self-validating system where each step confirms the safety of the next.

Preparation and Engineering Controls
  • Designated Area: All handling of 8-Chloroquinoline-7-carboxylic acid must occur in a designated area within a certified chemical fume hood.[10][12]

  • Surface Protection: Line the work surface of the fume hood with disposable, plastic-backed absorbent paper to contain any minor spills.[13]

  • Emergency Equipment Check: Before starting, verify that the safety shower and eyewash station are accessible and unobstructed.[6][12] Ensure a spill kit appropriate for solid chemical spills is readily available.

  • Material Gathering: Assemble all necessary chemicals, glassware, and equipment within the fume hood before introducing the 8-Chloroquinoline-7-carboxylic acid. This minimizes traffic in and out of the containment area.

Handling Procedures (Inside Fume Hood)
  • Don PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.

  • Weighing and Transferring:

    • To avoid generating dust, do not pour the solid directly. Use a spatula or other designated tool for transfers.[11]

    • If weighing, do so on a weigh boat or paper inside the fume hood.

    • When preparing solutions, slowly add the solid to the solvent to prevent splashing. If dissolving in acid, always add the acid to water first, never the other way around.[10][11][12]

  • Container Management: Keep containers of the chemical sealed when not in immediate use.[11] Open containers slowly and away from your face.[12]

Decontamination and Cleanup
  • Post-Procedure: After handling is complete, decontaminate all surfaces and equipment using an appropriate solvent and cleaning agent.

  • PPE Removal (Doffing): Remove PPE in a manner that avoids self-contamination. The typical order is: outer gloves, face shield, lab coat, goggles, inner gloves.

  • Hand Washing: Immediately and thoroughly wash hands with soap and water after removing all PPE, even if gloves were worn without any known contamination.[1][6][11]

Disposal Plan: Cradle-to-Grave Responsibility

All waste materials contaminated with 8-Chloroquinoline-7-carboxylic acid must be treated as hazardous waste.[3]

  • Waste Segregation:

    • Solid Waste: Collect contaminated solid waste (e.g., used weigh paper, absorbent pads, contaminated gloves, and other PPE) in a dedicated, sealed, and clearly labeled hazardous waste container.[7][12]

    • Liquid Waste: Unused solutions should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour any chemical waste down the sink.[12]

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "8-Chloroquinoline-7-carboxylic acid."

  • Disposal: Arrange for waste pickup and disposal through your institution's EHS department, following all local and national regulations.[14][15]

Workflow Visualization

The following diagram outlines the essential, logical workflow for the safe handling of 8-Chloroquinoline-7-carboxylic acid, from initial receipt to final disposal.

cluster_prep Preparation Phase cluster_ops Operational Phase (In Fume Hood) cluster_post Post-Operational Phase Receipt Receipt of Chemical Storage Secure & Segregated Storage Receipt->Storage RiskAssessment Review SDS Analogs & Site-Specific Risk Assessment Storage->RiskAssessment EmergencyPrep Verify Eyewash, Shower & Spill Kit Accessibility RiskAssessment->EmergencyPrep DonPPE Don Required PPE EmergencyPrep->DonPPE Handling Weighing & Transfer DonPPE->Handling Decon Decontaminate Work Surfaces Handling->Decon WasteSeg Segregate Hazardous Waste Decon->WasteSeg DoffPPE Doff PPE Correctly WasteSeg->DoffPPE Disposal Store Waste for EHS Pickup DoffPPE->Disposal HandWash Thorough Hand Washing Disposal->HandWash Final End of Procedure HandWash->Final

Caption: Safe handling workflow for 8-Chloroquinoline-7-carboxylic acid.

References

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